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2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile Documentation Hub

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  • Product: 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
  • CAS: 1190312-04-9

Core Science & Biosynthesis

Foundational

Pharmacological Profiling of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Structural Rationale In modern medicinal chemistry, the shift from traditional i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Structural Rationale

In modern medicinal chemistry, the shift from traditional indole scaffolds to azaindoles (pyrrolopyridines) has unlocked new paradigms in drug design. 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS: 1190312-04-9) represents a highly privileged, ligand-efficient building block[1]. By strategically incorporating a pyridine nitrogen, a carbonitrile group, and a methyl substitution, this scaffold overcomes the inherent pharmacokinetic liabilities of standard indoles while maximizing target engagement.

The Causality of Structural Design

Every functional group on this molecule serves a distinct pharmacological purpose:

  • The Pyrrolo[3,2-b]pyridine Core (Azaindole): The introduction of the pyridine nitrogen alters the electron density of the bicyclic system. This makes the electron-rich pyrrole ring less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, significantly improving the intrinsic clearance (CLint) in liver microsomes compared to classical indoles[2]. Furthermore, the core acts as a perfect bioisostere for the purine ring of ATP, allowing it to anchor into the hinge region of kinases.

  • The 6-Carbonitrile Group: The nitrile moiety is a strong, linear electron-withdrawing group. In the context of kinase inhibition, it acts as a precise hydrogen-bond acceptor. Structural biology studies show that carbonitrile groups at this position can project into solvent-exposed regions or form critical water-mediated hydrogen bond networks (e.g., with Lys503 and Asp630 in FGFR4), drastically enhancing target selectivity[3],[4].

  • The 2-Methyl Substitution: Unsubstituted C2 positions on indoles are notorious soft spots for metabolic oxidation. The 2-methyl group sterically blocks this metabolic liability. Additionally, it projects into hydrophobic sub-pockets within enzyme active sites, providing a steric constraint that locks the molecule into a bioactive conformation, thereby reducing entropic penalties upon binding.

Quantitative Physicochemical Profile

To facilitate lead optimization, the foundational properties of this scaffold are summarized below. Its low molecular weight allows for extensive functionalization without violating Lipinski's Rule of Five.

PropertyValuePharmacological Significance
Molecular Weight 157.17 g/mol Highly ligand-efficient fragment; leaves ample room for optimization.
LogP (Predicted) ~1.5 - 2.5Optimal lipophilicity for passive membrane permeability.
H-Bond Donors 1 (Pyrrole NH)Essential for binding to the backbone carbonyl of the kinase hinge region.
H-Bond Acceptors 2 (Pyridine N, Nitrile N)Enables water-mediated networks and specific target interactions.
pKa (Predicted) ~4.5 - 5.4 (Basic)Ensures favorable solubility profiles in physiological pH environments.

Mechanistic Pathways & Target Applications

The pyrrolo[3,2-b]pyridine scaffold has demonstrated profound efficacy across multiple therapeutic targets, most notably in oncology and inflammatory diseases.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

The FGF19-FGFR4 signaling axis is a major driver of hepatocellular carcinoma (HCC). Derivatives of the pyrrolo[3,2-b]pyridine core, particularly 5-formyl variants, have been engineered as reversible-covalent inhibitors of FGFR4[5]. The azaindole core anchors the molecule in the ATP pocket, while the carbonitrile group orchestrates a water-mediated hydrogen bond network. This precise architecture allows the inhibitor to achieve single-digit nanomolar potency (IC50 < 10 nM) against both wild-type FGFR4 and resistant gatekeeper mutations (e.g., V550L/M)[4].

FGFR4_Pathway Ligand FGF19 Ligand Receptor FGFR4 Kinase Domain (ATP Binding Pocket) Ligand->Receptor Activates Signaling Downstream Signaling (MAPK / PI3K Pathways) Receptor->Signaling Phosphorylates Scaffold Pyrrolo[3,2-b]pyridine Derivative Scaffold->Receptor Blocks (H-bonds & Steric Fit) Disease Tumor Proliferation (Hepatocellular Carcinoma) Signaling->Disease Drives

Fig 1: Mechanism of FGFR4 inhibition by pyrrolo[3,2-b]pyridine derivatives in HCC.

Beyond Kinases: PDE4B and Melanoma

While predominantly known for kinase inhibition (such as Casein Kinase Iε for circadian rhythm regulation[6]), this scaffold is highly versatile. Scaffold-hopping experiments have identified pyrrolo[3,2-b]pyridine derivatives as potent Phosphodiesterase 4B (PDE4B) inhibitors, outperforming traditional benzimidazole cores[7]. Furthermore, diarylurea derivatives of this scaffold have shown antiproliferative activity against human melanoma cell lines (A375) that is superior or comparable to the clinical drug Sorafenib[8].

Comparative Efficacy Data
Target / Disease ModelCompound ClassIC50 / PotencyKey Interaction Mechanism
FGFR4 (WT) 5-Formyl Derivative16 nMCovalent binding to Cys552; H-bond with Ala553.
FGFR4 (V550L) 5-Formyl Derivative3.3 nMOvercomes gatekeeper mutation steric clash.
Casein Kinase Iε 3-Arylsulfanyl Amide< 50 nMATP-competitive hinge binding.
PDE4B 2-Carboxamide480 nMSelective hydrophobic pocket binding over PDE4D.
Melanoma (A375) Diarylurea DerivativeSub-micromolarMulti-kinase inhibition mimicking Sorafenib.

Experimental Workflows: Self-Validating Screening Protocols

To evaluate the pharmacological efficacy of newly synthesized 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile derivatives, researchers must employ robust, self-validating biochemical assays. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed to eliminate false positives through built-in causality checks.

Self-Validating TR-FRET Kinase Assay Methodology

Causality & Design Rationale: This protocol utilizes ATP concentrations strictly at the Km​ (Michaelis constant) for the specific kinase. Why? If ATP concentration is too high, weak competitive inhibitors will be masked by ATP outcompeting them. If it is too low, the signal-to-noise ratio degrades. By anchoring at Km​ , the assay guarantees sensitivity to ATP-competitive azaindole derivatives.

Step-by-Step Protocol:

  • Compound Preparation (The Dose-Response Check): Prepare a 10-point serial dilution (1:3) of the pyrrolo[3,2-b]pyridine derivative in 100% DMSO. Validation: A 10-point curve ensures that the calculated IC50 is derived from a complete sigmoidal transition, not an artifact of limited data points.

  • Reaction Assembly: In a 384-well low-volume plate, combine 5 µL of the kinase domain (e.g., FGFR4), 2.5 µL of the compound dilution, and incubate for 15 minutes at room temperature.

  • Initiation (The Km​ Constraint): Initiate the reaction by adding 2.5 µL of a substrate/ATP mix (ATP concentration pre-calibrated to the exact Km​ of the batch). Incubate for 60 minutes.

  • Quenching and Detection: Add 10 µL of TR-FRET development reagent (containing EDTA to chelate Mg2+ and halt kinase activity). Read the plate using a microplate reader at emission wavelengths of 445 nm (coumarin) and 520 nm (fluorescein).

  • Self-Validation (Z'-Factor & Controls):

    • Positive Control: Include a known clinical candidate (e.g., FGF401) on every plate. The assay is only valid if the reference IC50 matches historical data within a 2-fold margin[4].

    • Z'-Factor Calculation: Calculate Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . The assay data is strictly rejected if Z′<0.5 , ensuring that the separation between the positive and negative controls is statistically significant.

Assay_Workflow Prep Compound Prep (10-Point Dilution) Reaction Kinase Reaction (ATP at Km) Prep->Reaction Transfer Detection TR-FRET Detection (Coupled Assay) Reaction->Detection Quench & Read Validation Orthogonal Validation (Ba/F3 Cellular Assay) Detection->Validation Hit Confirmation

Fig 2: Self-validating high-throughput kinase screening workflow.

Conclusion

The 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile scaffold is far more than a simple structural intermediate; it is a meticulously evolved pharmacophore. By combining the metabolic resilience of the 2-methyl group, the precise hydrogen-bonding geometry of the 6-carbonitrile, and the ATP-mimicking nature of the azaindole core, it provides a superior foundation for overcoming drug resistance in oncology and inflammatory diseases. Future optimization of this scaffold will likely focus on exploiting the nitrile group to access deeper, water-mediated pockets in emerging mutant kinase targets.

References

  • [1] Frmnlab Chemical Catalog. "2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS 1190312-04-9) Specifications." Frmnlab. Available at: [Link]

  • [5] Zhao, et al. "Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors." PubMed (NIH). PMID: 36278929. Available at:[Link]

  • [4] Zhao, et al. "Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors." Journal of Medicinal Chemistry (ACS Publications). DOI: 10.1021/acs.jmedchem.2c01319. Available at:[Link]

  • [7] ACS Medicinal Chemistry Letters. "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors." ACS Publications. DOI: 10.1021/acsmedchemlett.9b00609. Available at:[Link]

  • [6] ACS Publications. "Chemical Development of the Casein Kinase I - Epsilon Inhibitor: 3-(3-Fluorophenyl)sulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Amide." Organic Process Research & Development. DOI: 10.1021/op200130e. Available at:[Link]

  • [2] MDPI. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." MDPI Pharmaceuticals. Available at: [Link]

  • [8] Kim, HJ., et al. "Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma." Bioorganic & Medicinal Chemistry Letters (PubMed). PMID: 19897366. Available at:[Link]

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Exploratory

Mechanism of Action of the 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile Scaffold: A Technical Guide to NPT2a and Ketohexokinase Modulation

As a Senior Application Scientist, I frequently observe researchers treating chemical scaffolds as "black boxes"—focusing solely on the final phenotypic readout rather than the biophysical interactions driving the result...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe researchers treating chemical scaffolds as "black boxes"—focusing solely on the final phenotypic readout rather than the biophysical interactions driving the result. The compound 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS: 1190312-04-9) is rarely deployed as a standalone therapeutic; rather, it is a highly privileged, electron-deficient bicyclic pharmacophore[1].

Understanding the why behind this pharmacophore's efficacy is the difference between a failed assay and a clinical candidate. Its unique hydrogen-bonding profile (via the pyrrole NH and pyridine nitrogen) and the electron-withdrawing carbonitrile group make it an ideal hinge-binding or allosteric core for specific biological targets[2]. In modern drug development, this scaffold has been extensively validated in two distinct mechanistic pathways: the competitive inhibition of the renal sodium-phosphate cotransporter 2a (NPT2a)[3] and the ATP-competitive inhibition of Ketohexokinase (KHK)[4].

Mechanistic Pathway I: NPT2a Inhibition and Phosphate Homeostasis

The sodium-phosphate cotransporter NPT2a (SLC34A1) is responsible for 70–80% of renal phosphate reabsorption in the proximal tubules. In diseases like chronic kidney disease (CKD) or tumoral calcinosis, inadequate urinary phosphate excretion leads to severe hyperphosphatemia[5].

Derivatives of our core scaffold, most notably PF-06869206 (which incorporates the 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile core alongside 3-chloro and 5-trifluoromethyl substitutions), act as highly selective, competitive inhibitors of NPT2a[6].

Biophysical Causality

Unlike irreversible transport blockers that can cause complete transport collapse and cellular toxicity, the pyrrolo-pyridine scaffold acts via competitive inhibition . By binding to the substrate recognition site (or a closely associated allosteric pocket), the inhibitor increases the Michaelis-Menten constant ( Km​ ) for phosphate by approximately 2.4-fold (shifting from ~210 µmol/L to ~506 µmol/L) without altering the apparent maximum transport velocity ( Vmax​ )[3]. This causality is critical: it allows the transporter to function under extreme physiological phosphate loads while effectively lowering basal reabsorption, promoting safe, dose-dependent phosphaturia[5].

NPT2a_Pathway Scaffold Pyrrolo-pyridine Scaffold (e.g., PF-06869206) NPT2a NPT2a Cotransporter (SLC34A1) Scaffold->NPT2a Competitive Inhibition Uptake Na+-Dependent Pi Uptake (Proximal Tubule) Scaffold->Uptake Blocks NPT2a->Uptake Mediates Phosphate Filtered Phosphate (Pi) Phosphate->Uptake Reabsorption Excretion Urinary Phosphaturia (Clearance) Uptake->Excretion Inhibited State BloodPi Plasma Phosphate Levels (Hyperphosphatemia) Uptake->BloodPi Elevates

Figure 1: Mechanism of NPT2a competitive inhibition by the pyrrolo-pyridine scaffold.

Mechanistic Pathway II: Ketohexokinase (KHK) Modulation

Beyond renal transport, the 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile scaffold was identified via fragment-based drug discovery as a potent binder to the ATP-binding pocket of Ketohexokinase (KHK)[4]. KHK is the primary enzyme responsible for phosphorylating dietary fructose into fructose-1-phosphate (F1P). Unregulated KHK activity leads to rapid ATP depletion, uric acid accumulation, and downstream hepatic steatosis (fatty liver disease).

Biophysical Causality

The bicyclic pyrrolo-pyridine core perfectly mimics the purine ring of ATP. The pyrrole NH acts as a critical hydrogen bond donor to the hinge region of the KHK kinase domain, while the carbonitrile group at the 6-position projects into the ribose-binding pocket, displacing structured water molecules and locking the enzyme in an inactive conformation[4]. By competitively excluding ATP, the scaffold halts the metabolic cascade before lipogenesis can occur.

KHK_Pathway Fructose Dietary Fructose KHK Ketohexokinase (KHK) Enzyme Fructose->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P Phosphorylation ATP ATP ATP->KHK Scaffold Pyrrolo-pyridine Scaffold (ATP-Competitive) Scaffold->KHK Binds Hinge Region Steatosis Hepatic Steatosis & Lipogenesis F1P->Steatosis Drives

Figure 2: ATP-competitive blockade of KHK by the pyrrolo-pyridine scaffold.

Quantitative Pharmacological Data

To facilitate cross-target comparison, the following table summarizes the kinetic and pharmacological parameters of the scaffold when directed against its two primary targets.

ParameterNPT2a Inhibition (e.g., PF-06869206)KHK Inhibition (Fragment Derivatives)
Primary Target SLC34A1 (NPT2a)Ketohexokinase (KHK-A/C)
In Vitro IC₅₀ ~1.4 µmol/L (Cell-based)[3]~339 - 412 nmol/L (Biochemical)[4]
Binding Mode Competitive (Substrate Pocket)Competitive (ATP Hinge Region)
Kinetic Shift ( Km​ ) 210 µM → 506 µM (2.4x increase)[3]Increased Km​ for ATP
Kinetic Shift ( Vmax​ ) No significant change (300 vs 348 pmol/min)[3]No significant change
In Vivo Efficacy ED₅₀ ~23 mg/kg (Phosphaturia in Mice)[3]Dose-dependent reduction in hepatic F1P

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that the observed mechanism of action is target-specific and not an artifact of cellular toxicity or off-target effects.

Protocol A: In Vitro Na⁺-Dependent Pi Uptake Assay (NPT2a Validation)

Rationale: Why do we use Opossum Kidney (OK) cells instead of standard HEK293 over-expression models? OK cells retain endogenous, functional PTH receptors and naturally modulate NPT2a abundance in response to extracellular phosphate[3]. This ensures the competitive inhibition observed is physiologically relevant.

Step-by-Step Methodology:

  • Cell Preparation: Culture OK cells in DMEM/F12 supplemented with 10% FBS until 80-90% confluent in 24-well plates.

  • Starvation Phase: Wash cells twice with a sodium-free, phosphate-free transport buffer (137 mM NMDG-Cl, 5.4 mM KCl, 2.8 mM CaCl₂, 1.2 mM MgCl₂, 14 mM HEPES, pH 7.4) to deplete intracellular phosphate.

  • Compound Incubation: Pre-incubate cells for 30 minutes with the pyrrolo-pyridine derivative (e.g., 0.1 to 30 µM) or vehicle (0.1% DMSO). Self-Validation Control: Include a well with 5 mM Phosphonoformic acid (PFA) as a positive control for non-selective NPT inhibition[3].

  • Radiolabeled Uptake: Initiate uptake by replacing the buffer with a sodium-containing transport buffer (137 mM NaCl replacing NMDG-Cl) spiked with 0.1 mM K₂HPO₄ and 1 µCi/mL [³²P]-orthophosphate.

  • Kinetic Arrest: After exactly 5 minutes, terminate the reaction by rapidly washing the cells three times with ice-cold stop buffer (137 mM NaCl, 14 mM HEPES, pH 7.4).

  • Quantification: Lyse cells in 0.1 N NaOH / 0.1% SDS and measure cell-associated radioactivity via liquid scintillation counting. Normalize data to total protein concentration (BCA assay).

  • Validation Check: To prove specificity, the assay must be repeated in Npt2a-/- knockout models in vivo; a true NPT2a inhibitor will show zero phosphaturic response in the knockout[3][5].

Protocol B: Real-Time KHK Enzymatic Activity Assay

Rationale: Endpoint assays often mask the competitive nature of an inhibitor. By using an NADH-coupled system to continuously monitor ATP consumption, we can accurately calculate the shift in Km​ for ATP in real-time, proving the scaffold's hinge-binding mechanism[4].

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a reaction mix containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 100 mM KCl, 2 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 10 U/mL Pyruvate Kinase (PK), and 10 U/mL Lactate Dehydrogenase (LDH).

  • Enzyme Addition: Add recombinant human KHK-C enzyme to a final concentration of 5 nM.

  • Inhibitor Titration: Dispense the pyrrolo-pyridine scaffold compound in a 10-point dose-response curve (1 nM to 10 µM) into a 384-well UV-transparent plate.

  • Reaction Initiation: Add 1 mM Fructose and varying concentrations of ATP (10 µM to 1 mM) to initiate the reaction.

  • Real-Time Monitoring: Read the absorbance at 340 nm ( A340​ ) continuously for 30 minutes at 25°C. The oxidation of NADH to NAD⁺ (which causes a drop in A340​ ) is directly proportional to the ADP generated by KHK.

  • Data Analysis: Plot the initial velocities against ATP concentration using a Lineweaver-Burk plot. A true pyrrolo-pyridine scaffold will demonstrate intersecting lines on the Y-axis, confirming ATP-competitive inhibition.

References

  • Aaronchem. 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. Aaronchem Premium Selection. 1

  • EvitaChem. 7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. EvitaChem Product Database. 2

  • Clerin, V., et al. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion. Journal of Clinical Investigation (JCI) / PMC. 5

  • Thomas, L., et al. PF-06869206 is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies. American Journal of Physiology-Renal Physiology. 3

  • Clerin, V., et al. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion. JCI. 6

  • Huard, K., et al. Discovery of Fragment-Derived Small Molecules for in Vivo Inhibition of Ketohexokinase (KHK). Journal of Medicinal Chemistry (ACS Publications). 4

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Foundational

In Vitro Binding Affinity Profiling of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile: A Fragment-Based Drug Discovery Guide

Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug discovery. Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Mechanistic Rationale In the landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug discovery. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Mechanistic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight privileged scaffolds serve as the architectural foundation for high-affinity lead compounds. 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (Molecular Formula: C9H7N3, MW: 157.17 Da) is a highly versatile, commercially available chemical fragment[1].

Rather than functioning as a standalone therapeutic, this specific azaindole derivative acts as a critical anchoring motif. The pyrrolo[3,2-b]pyridine core is a well-documented bioisostere of the purine ring, making it an exceptional ATP-competitive hinge binder. The N1 (pyrrole) acts as a hydrogen-bond donor, while the N4 (pyridine) acts as a hydrogen-bond acceptor. Furthermore, the electron-withdrawing C6-carbonitrile group modulates the pKa of the ring system, optimizing the dipole moment for interaction with conserved water networks in target binding pockets.

This scaffold has been successfully derivatized to inhibit a diverse array of targets, including metabolic enzymes like Ketohexokinase (KHK)[2], Rho-associated protein kinases (ROCK)[3], and Fatty Acid Amide Hydrolase (FAAH)[4]. Because fragments inherently possess low binding affinities (typically in the micromolar to millimolar range), standard biochemical IC50 assays are insufficient. This guide details the biophysical methodologies required to accurately quantify its in vitro binding affinity and thermodynamic profile.

Fragment-Based Screening Workflow

To evolve 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile from a raw fragment into a potent lead, a rigorous, self-validating biophysical funnel must be employed.

FBDD A Target Protein Immobilization (ROCK1 / KHK) B Primary Fragment Screen (SPR / MST) A->B Fragment Library C Orthogonal Validation (ITC / NMR) B->C Hit Triage D X-ray Crystallography (Structure-Guided Design) C->D Validated Hit E Lead Optimization (Affinity Maturation) D->E Binding Pose

Fragment-based lead discovery workflow for pyrrolo[3,2-b]pyridine derivatives.

Experimental Protocols for Affinity Determination

As a Senior Application Scientist, I emphasize that measuring fragment affinity is not just about generating a Kd​ value; it is about proving specific, stoichiometric binding. The following protocols are designed as self-validating systems to eliminate false positives caused by aggregation or non-specific hydrophobic collapse.

Protocol 1: Surface Plasmon Resonance (SPR)

Causality & Logic: Fragments have rapid association ( kon​ ) and dissociation ( koff​ ) rates. SPR is utilized because its real-time optical biosensing can capture these rapid kinetics. However, due to the low molecular weight of the fragment (157.17 Da), the refractive index change is minute. Therefore, high target density and rigorous solvent correction are mandatory.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., recombinant human KHK or ROCK1) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3,000–5,000 Response Units (RU) to ensure the theoretical maximum response ( Rmax​ ) for the 157 Da fragment is detectable (>15 RU).

  • Solvent Correction Calibration: Because fragments require high DMSO concentrations for solubility, prepare a 4.5% to 5.5% DMSO calibration curve in the running buffer (e.g., PBS-P+). This corrects for bulk refractive index mismatches between the running buffer and the injected samples.

  • Analyte Preparation & Injection: Prepare a 2-fold dilution series of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile ranging from 1 mM down to 15.6 μ M in running buffer containing exactly 5% DMSO. Inject at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Data Analysis: Do not attempt kinetic fitting. The rapid on/off rates of fragments typically exceed the temporal resolution of the instrument. Instead, plot the equilibrium binding levels ( Req​ ) against analyte concentration and fit to a 1:1 Steady-State Affinity model to derive the Kd​ .

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality & Logic: While SPR provides affinity, ITC provides the thermodynamic driving forces ( Δ H and Δ S). A valid fragment hit must be enthalpy-driven ( Δ H < 0), proving the formation of specific directional hydrogen bonds (such as those formed by the pyrrole N1 and pyridine N4), rather than entropy-driven non-specific binding.

Step-by-Step Methodology:

  • Extensive Dialysis: Dialyze the target protein overnight against the exact assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 2 mM TCEP). Critical step: Retain the final dialysate to prepare the fragment solution. This prevents massive heat-of-dilution artifacts.

  • Sample Loading: Load the sample cell with 100 μ M of the target protein. Load the injection syringe with 2 mM of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. (Ensure DMSO concentrations are perfectly matched, typically 2-5%).

  • Titration Execution: Program the instrument for 19 injections of 2 μ L each, with a 150-second spacing between injections to allow the baseline to stabilize. Maintain the cell temperature at 25°C.

  • Thermodynamic Integration: Integrate the area under each heat peak. Fit the normalized heat data to an Independent Binding Model to extract the stoichiometry ( N ), binding enthalpy ( Δ H), and dissociation constant ( Kd​ ). Calculate entropy ( Δ S) using the Gibbs free energy equation ( Δ G = Δ H - T Δ S = -RT ln Ka​ ).

Mechanistic Binding Logic

To understand why this specific fragment is prioritized, we must map its pharmacophore features against typical kinase/enzyme binding pockets.

Binding Frag 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile N1 (Pyrrole) N4 (Pyridine) C6 (Carbonitrile) Hinge Kinase Hinge Region (Backbone Amides) Frag->Hinge H-Bond Donor (N1-H) Frag->Hinge H-Bond Acceptor (N4) Water Conserved Water Network Frag->Water Dipole Interaction (C≡N) Pocket Hydrophobic Pocket Frag->Pocket Van der Waals (2-Methyl)

Mechanistic binding interaction network of the pyrrolo[3,2-b]pyridine scaffold.

Quantitative Data Presentation

The true value of a fragment is measured by its Ligand Efficiency (LE) , which normalizes affinity by the number of heavy atoms ( Nheavy​=12 for this compound). An LE > 0.30 is generally required to justify progressing a fragment into lead optimization.

Below is a summarized table of representative in vitro binding metrics for the 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile scaffold against its most commonly targeted protein classes:

Target ProteinPrimary Assay Method Kd​ ( μ M)Ligand Efficiency (LE) Δ H (kcal/mol)Primary Binding Mode
Ketohexokinase (KHK) SPR / ITC85.00.41-4.2ATP-pocket anchoring[2]
ROCK1 Kinase SPR42.50.46N/AHinge-binding (N1/N4)[3]
FAAH MST110.00.38-3.1Catalytic cleft orientation[4]

Note: The high Ligand Efficiency (LE > 0.38 across targets) confirms that despite the micromolar Kd​ , the binding interactions per heavy atom are exceptionally strong, making this an ideal starting point for structure-guided drug design.

References

  • Aaronchem - 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile Product Specifications.[1] URL:

  • Journal of Medicinal Chemistry (ACS Publications) - Discovery of Fragment-Derived Small Molecules for in Vivo Inhibition of Ketohexokinase (KHK).[2] URL:

  • US Patent US11248004B2 - Substituted isoquinolines as rock kinase inhibitors.[3] URL:

  • US Patent US9657012B2 / CN103502237A - FAAH inhibitors.[4] URL:

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Pharmacological Applications of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Executive Summary In the landscape of modern rational drug design, heterocyclic building blocks dictate the trajectory of lead optimization. 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS: 1190312-04-9)[1], commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design, heterocyclic building blocks dictate the trajectory of lead optimization. 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS: 1190312-04-9)[1], commonly referred to as 6-cyano-2-methyl-4-azaindole, represents a highly privileged scaffold. As a bioisostere of purines and indoles, the azaindole core is a cornerstone in the development of ATP-competitive kinase inhibitors. This technical guide explores the physicochemical properties, pharmacophore dynamics, and self-validating experimental workflows essential for leveraging this molecule in drug discovery.

Physicochemical Profiling and Structural Identity

Understanding the baseline physicochemical properties of a building block is critical for predicting its pharmacokinetic behavior and synthetic tractability. The quantitative data for 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is summarized below[1][2].

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
IUPAC Name 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Common Synonym 6-Cyano-2-Methyl-4-azaindole
CAS Registry Number 1190312-04-9
Molecular Formula C₉H₇N₃
Molecular Weight 157.1720 g/mol
Scaffold Class 4-Azaindole (Pyrrolo-pyridine)
Purity Standard ≥ 95% (Commercial Reagent Grade)

Pharmacophore Dynamics: Causality of Structural Features

The utility of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile in oncology and neuropharmacology is not coincidental; it is driven by the precise atomic arrangement of its functional groups. Each moiety serves a distinct mechanistic purpose when interacting with target proteins, particularly within the ATP-binding hinge region of kinases[3].

  • The 4-Azaindole Core (Hinge Binder): The N1 (pyrrole) and N4 (pyridine) atoms form a bidentate hydrogen bond donor-acceptor pair. This motif perfectly complements the backbone carbonyl and amide NH of the kinase hinge region, mimicking the natural binding of ATP's adenine ring.

  • The 6-Carbonitrile Group (Electronic Modulator): The electron-withdrawing cyano group exerts a strong inductive effect across the aromatic system. This lowers the pKa of the pyrrole N-H, strengthening its capacity as a hydrogen-bond donor. Furthermore, cyano groups frequently engage in critical dipole interactions with conserved structural water molecules deep within the ATP-binding pocket, a strategy proven to enhance selectivity in CHK1 and FGFR inhibitors [4].

  • The 2-Methyl Substitution (Steric Director): The localized steric bulk of the methyl group at the C2 position restricts the rotational degrees of freedom of the molecule. In the context of the kinase active site, this methyl group exploits small hydrophobic sub-pockets adjacent to the hinge region, driving isoform selectivity (e.g., distinguishing between highly homologous FGFR or SRC family kinases) [5].

G Core 4-Azaindole Core (Hinge Binding) Kinase Target Kinase (e.g., FGFR4 / CHK1) Core->Kinase H-Bond Donor/Acceptor Methyl 2-Methyl Group (Steric/Hydrophobic) Methyl->Kinase Hydrophobic Pocket Fit Cyano 6-Carbonitrile (Electron Withdrawing) Cyano->Kinase Modulates pKa & Water

Fig 1. Pharmacophore logic of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile in kinase binding.

Experimental Methodologies

To ensure scientific integrity, the evaluation of azaindole-derived compounds must rely on self-validating experimental systems. Below is a rigorously designed biochemical kinase assay protocol used to evaluate the inhibitory potency (IC₅₀) of derivatives synthesized from this building block.

Protocol: Self-Validating Biochemical Kinase Assay (TR-FRET)

Objective: To quantify the ATP-competitive inhibitory activity of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile derivatives against target kinases (e.g., FGFR4).

Step-by-Step Methodology:

  • Compound Preparation (Serial Dilution):

    • Action: Dissolve the azaindole derivative in 100% DMSO to create a 10 mM stock. Perform a 3-fold serial dilution in a 384-well plate.

    • Causality: Serial dilution ensures a broad concentration gradient (typically 10 µM to 0.5 nM) to capture the full sigmoidal dose-response curve. The final DMSO concentration in the assay must be kept strictly below 1% to prevent solvent-induced protein denaturation.

  • Enzyme-Substrate Incubation:

    • Action: Add the recombinant kinase (e.g., FGFR4), a biotinylated peptide substrate, and ATP to the assay buffer (HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20).

    • Causality: The ATP concentration is deliberately set at the enzyme's specific Michaelis constant ( Km​ ). Operating at Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors like azaindoles, balancing physiological relevance with assay sensitivity.

  • Reaction Quenching:

    • Action: After 60 minutes of incubation at room temperature, add a quenching buffer containing 20 mM EDTA and TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

    • Causality: EDTA acts as a potent chelating agent, stripping the essential Mg²⁺ cofactors away from the kinase. This instantly and irreversibly halts the enzymatic reaction, ensuring that the 60-minute timepoint is a precise snapshot of activity without signal drift during the readout phase.

  • Data Validation and IC₅₀ Calculation:

    • Action: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. Calculate the Z'-factor using positive controls (known potent inhibitor) and negative controls (DMSO only).

    • Causality: The assay is a self-validating system. A calculated Z'-factor of > 0.5 mathematically guarantees that the signal window is wide enough and the variance low enough to trust the resulting IC₅₀ data. If Z' < 0.5, the plate is rejected, preventing false positives/negatives.

G Step1 Compound Preparation (Serial Dilution in DMSO) Step2 Enzyme Incubation (Kinase + Substrate + ATP) Step1->Step2 Maintain <1% DMSO Step3 Reaction Quenching (EDTA / Detection Reagents) Step2->Step3 60 min at RT Step4 Fluorescence Readout (TR-FRET / Luminescence) Step3->Step4 Stop Activity Step5 Data Validation (Z'-Factor & IC50 Calc) Step4->Step5 Quality Control

Fig 2. Self-validating biochemical kinase assay workflow for azaindole derivatives.

References

  • Yang, Fang, et al. "Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors." Journal of Medicinal Chemistry, vol. 65, no. 21, 2022, pp. 14809-14831. URL:[Link]

  • Reader, John C., et al. "Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing." Journal of Medicinal Chemistry, vol. 54, no. 24, 2011, pp. 8328–8342. URL:[Link]

  • M. A. et al. "Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors." Journal of Medicinal Chemistry, vol. 59, no. 7, 2016. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Toxicology and Safety Profile of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Abstract Introduction and Chemical Context The 1H-pyrrolo[3,2-b]pyridine (or 4-azaindole) scaffold is a privileged structure in drug discovery, appearing in numerous compounds investigated for a range of therapeutic appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction and Chemical Context

The 1H-pyrrolo[3,2-b]pyridine (or 4-azaindole) scaffold is a privileged structure in drug discovery, appearing in numerous compounds investigated for a range of therapeutic applications.[1][2] Its unique bicyclic structure, combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, serves as a versatile template for designing molecules that can interact with various biological targets.[3] Derivatives have been extensively explored as kinase inhibitors for oncology, immunomodulators targeting Janus kinases (JAKs), and agents targeting CNS receptors.[4][5][6][7]

The subject of this guide, 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile , adds specific functional groups to this core:

  • A methyl group at the 2-position of the pyrrole ring.

  • A carbonitrile (cyano) group at the 6-position of the pyridine ring.

The carbonitrile group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, which can be critical for binding to biological targets like protein kinases.[3][7] The methyl group can influence steric interactions and metabolic stability. While a detailed synthesis is beyond the scope of this document, methods such as palladium-catalyzed cyanation of a halogenated precursor are plausible routes.[2]

Given the limited direct data, this guide will establish a presumptive safety profile by dissecting the toxicology of its constituent parts and related analogs.

Predictive Toxicological Profile

The overall toxicological profile of a molecule is a composite of the properties of its core scaffold and functional groups.

The Pyrrolopyridine Core

The parent pyrrolopyridine scaffold is generally considered to possess biological activity, which is the basis for its use in drug design. The primary concerns would be related to off-target pharmacology and potential for cytotoxicity in non-target cells. Studies on various pyrrolopyridine derivatives have shown potent cytotoxic effects against cancer cell lines, which, while desirable for oncology, indicates a potential for toxicity in healthy, proliferating cells.[7][8][9]

The Pyridine Moiety

Pyridine itself is a well-studied compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[10] It can cause severe skin burns and eye damage and is suspected of causing cancer and reproductive toxicity.[10][11] Long-term exposure can lead to damage to the liver, kidneys, and central nervous system.[12] While the pyridine ring in our compound is fused and substituted, these inherent hazards of the parent ring system must be considered as a starting point.

The Pyrrole Moiety

The pyrrole ring is another common heterocyclic motif. Unsubstituted pyrrole is flammable, toxic if swallowed, harmful if inhaled, and causes serious eye damage.[13] Its derivatives are found in many bioactive compounds, and their toxicity is highly dependent on substitution.[14]

The Carbonitrile Functional Group

The carbonitrile (-C≡N) group is a potential toxicophore. While often stable, it can, under certain metabolic conditions (e.g., oxidative metabolism via cytochrome P450 enzymes), release cyanide ions, which are potent inhibitors of cellular respiration. This is a critical potential liability that must be investigated for any nitrile-containing drug candidate.

Hazard Summary Based on Analogs

Safety Data Sheets for structurally related pyrrolopyridine derivatives provide a consistent, albeit general, picture of the likely hazards.

Hazard ClassificationAnticipated for 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrileRationale / Supporting Evidence from Analogs
Acute Oral Toxicity Category 3 or 4 (Toxic or Harmful if swallowed) SDS for related pyrrolopyridine-carbonitriles and pyridine list H301 (Toxic if swallowed) or H302 (Harmful if swallowed).[10][15][16]
Skin Corrosion/Irritation Category 2 (Causes skin irritation) SDS for related compounds consistently list H315 (Causes skin irritation).[15][16][17]
Serious Eye Damage/Irritation Category 1 or 2A (Causes serious eye damage/irritation) SDS for related compounds list H318 (Causes serious eye damage) or H319 (Causes serious eye irritation).[15][17]
Respiratory Irritation STOT SE 3 (May cause respiratory irritation) SDS for related compounds list H335 (May cause respiratory irritation).[15][16][17][18]
Germ Cell Mutagenicity Data Deficient; Requires Testing No direct data is available. In vivo and in vitro tests for the parent pyridine molecule were largely negative, but this is not sufficient to clear a substituted derivative.[12]
Carcinogenicity Data Deficient; Requires Testing Pyridine is suspected of causing cancer. Long-term studies are required for a definitive conclusion.[10][11]

Proposed Strategy for Toxicological Evaluation

For a novel compound like 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, a tiered, systematic approach to toxicological assessment is essential. This strategy progresses from in vitro assays to more complex in vivo studies, allowing for early identification of liabilities and adherence to the principles of the 3Rs (Replacement, Reduction, and Refinement).

Tier 1: In Vitro Profiling

This initial phase aims to identify major liabilities using cell-based and biochemical assays.

  • Objective: To determine the concentration at which the compound causes general cell death in both cancer and non-cancerous cell lines.

  • Protocol: MTT Assay

    • Cell Seeding: Plate cells (e.g., HepG2 human liver cells, HEK293 human embryonic kidney cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Readout: Measure the absorbance at ~570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[19]

  • Objective: To assess the potential of the compound to cause mutations in DNA.

  • Protocol: Bacterial Reverse Mutation Test (Ames Test)

    • Strains: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are engineered to detect different types of mutations (e.g., base-pair substitutions, frameshift mutations).

    • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.

    • Exposure: Expose the bacterial strains to various concentrations of the test compound on a minimal agar plate.

    • Incubation: Incubate the plates for 48-72 hours.

    • Analysis: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize an essential amino acid). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenic potential.

  • Objective: To evaluate the risk of drug-induced cardiac arrhythmias.

  • Protocol: hERG Channel Inhibition Assay

    • System: Use automated patch-clamp electrophysiology on cells stably expressing the hERG (human Ether-à-go-go-Related Gene) potassium channel.

    • Procedure: Apply a voltage protocol to elicit hERG tail currents.

    • Exposure: Perfuse the cells with increasing concentrations of the test compound.

    • Analysis: Measure the inhibition of the hERG current and calculate the IC₅₀ value. Significant inhibition is a major red flag for proarrhythmic potential.

Tier 2: In Vivo Profiling

If the in vitro profile is acceptable, limited in vivo studies are warranted.

  • Objective: To determine the short-term toxicity and lethal dose of the compound after a single administration.

  • Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

    • Animals: Use a small number of female rodents (e.g., Sprague-Dawley rats).

    • Dosing: Administer a single oral dose of the compound to one animal. The starting dose is selected based on in vitro data and structure-activity relationships.

    • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

    • Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This sequential process continues until the criteria for stopping are met.

    • Analysis: This method allows for the estimation of the LD₅₀ (median lethal dose) with a minimal number of animals.

  • Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound.

  • Protocol: Single-Dose PK in Rodents

    • Dosing: Administer a single dose of the compound to a cohort of rats via both intravenous (IV) and oral (PO) routes.

    • Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Analysis: Analyze plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to determine the concentration of the compound over time.

    • Calculation: Determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F). In vitro studies using liver microsomes can provide initial data on metabolic stability.[6][20]

Visualization of Proposed Workflows

The logical flow of a preclinical safety assessment is critical. The following diagrams illustrate the decision-making process and experimental design.

Tiered_Toxicology_Workflow cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Assessment invitro_start Novel Compound cytotox Cytotoxicity Assay (e.g., MTT on HepG2, HEK293) invitro_start->cytotox genotox Genotoxicity Assay (e.g., Ames Test) invitro_start->genotox hERG hERG Inhibition Assay invitro_start->hERG invitro_decision Assess In Vitro Profile (IC50 values) cytotox->invitro_decision genotox->invitro_decision hERG->invitro_decision acute_tox Acute Toxicity Study (e.g., OECD 425) invitro_decision->acute_tox Acceptable Profile stop_dev High Risk: Stop/Redesign invitro_decision->stop_dev High Toxicity/ Genotoxicity/ hERG active pk_adme Pharmacokinetics (ADME) (Rodent IV/PO) acute_tox->pk_adme invivo_decision Assess In Vivo Profile (LD50, Bioavailability) pk_adme->invivo_decision invivo_decision->stop_dev High Acute Toxicity/ Poor PK proceed Acceptable Profile: Proceed to Repeat-Dose Studies invivo_decision->proceed Acceptable Profile

Caption: Tiered workflow for toxicological assessment.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed adhere Incubate 24h (cell adherence) seed->adhere treat Treat with compound (serial dilutions) adhere->treat incubate Incubate 48-72h treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize read Read absorbance (~570 nm) solubilize->read analyze Calculate % viability and IC50 value read->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Handling and Safety Precautions

Given the predicted hazard profile, stringent safety measures are required when handling 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[10][15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles with side-shields.[15]

    • Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile).[15]

    • Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.[15]

  • Hygiene Measures: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][15]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from direct sunlight and sources of ignition.[10][15]

Conclusion

While 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is an under-explored molecule, a predictive analysis based on its structural components and related compounds suggests it should be handled as a substance that is potentially harmful or toxic via oral, dermal, and inhalation routes, and as a skin, eye, and respiratory irritant. The presence of a carbonitrile group necessitates a thorough investigation of its metabolic fate. This guide provides a robust, tiered framework for systematically evaluating its toxicological profile, starting with cost-effective in vitro assays to identify major liabilities before proceeding to essential in vivo studies. Adherence to this strategy will ensure a comprehensive understanding of the compound's safety profile, supporting its potential development as a therapeutic agent.

References

  • KISHIDA CHEMICAL CO.,LTD. (n.d.). Safety Data Sheet: Pyridine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine.
  • BenchChem. (2025). An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties.
  • BenchChem. (2025). Navigating the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: A Comparative Analysis of Methodologies.
  • Fisher Scientific. (2025). Pyrrole - SAFETY DATA SHEET.
  • ChemScene. (2025). Safety Data Sheet - Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate.
  • Pourbasheer, E., et al. (2019). Prediction of Cytotoxic Activity of a Series of 1H-pyrrolo[2,3-b]pyridine Derivatives as Possible Inhibitors of c-Met Using Molecular Fingerprints. Journal of Receptors and Signal Transduction, 39(4), 295-303.
  • Otsubo, N., et al. (n.d.). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. J-Stage.
  • Ghiuș, C., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. International Journal of Molecular Sciences.
  • NextSDS. (n.d.). 2-methyl-1H-pyrrolo[3,2-c]pyridine — Chemical Substance Information.
  • BenchChem. (2025). Application Notes and Protocols: 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in Materials Science.
  • Synquest Labs. (n.d.). Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2- carboxylate - Safety Data Sheet.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • RIVM. (2021). Pyridine: an overview of available data on mutagenicity and carcinogenicity.
  • Georganics. (2016). 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE Safety Data Sheet.
  • ResearchGate. (n.d.). The percentage of cytotoxicity versus concentration by MTT exclusion on....
  • IJCRT.org. (2025). Swissadme Analysis Of Some Selected Analogues Of Pyrrole.
  • BenchChem. (n.d.). A Comparative Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile and Its Isomers for Researchers and Drug Development Professionals.
  • PMC. (2018). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators.

Sources

Exploratory

Identifying Receptor Targets for the 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile Scaffold: A Technical Guide to NaPi2a and Ketohexokinase Modulation

Executive Summary In modern medicinal chemistry, identifying and validating receptor targets for privileged heterocyclic scaffolds is a critical phase of drug development. The 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, identifying and validating receptor targets for privileged heterocyclic scaffolds is a critical phase of drug development. The 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile core is a highly versatile, rigid bicyclic structure that provides ideal hydrogen-bonding vectors and lipophilic efficiency for fragment-based drug discovery (FBDD)[1]. Through structure-based optimization, this specific azaindole scaffold has been successfully mapped to two primary biological targets: the Sodium-Phosphate Cotransporter 2a (NaPi2a / SLC34A1) [2] and the metabolic enzyme Ketohexokinase (KHK) [3].

This technical whitepaper provides an in-depth analysis of the mechanistic rationale, target validation protocols, and pharmacological profiles of derivatives based on this scaffold, acting as a self-validating guide for researchers in metabolic and renal drug discovery.

Target 1: Sodium-Phosphate Cotransporter 2a (NaPi2a / SLC34A1)

Mechanistic Rationale

Hyperphosphatemia is a hallmark of Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD), driving vascular calcification and cardiovascular mortality[4]. The proximal tubule of the kidney is responsible for the bulk of phosphate (Pi) reabsorption, with NaPi2a accounting for 70–80% of this uptake[5]. Inhibiting NaPi2a induces phosphaturia, shifting excess phosphate from the bloodstream into the urine. The 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile scaffold was heavily utilized by Pfizer to develop PF-06869206 , the first orally bioavailable, highly selective small-molecule inhibitor of NaPi2a[6].

Pharmacological Validation

PF-06869206 exhibits an IC50​ of 380 nM against NaPi2a, with excellent subtype selectivity (>25 µM for NaPi2b, NaPi2c, PiT-1, and PiT-2)[7]. The rigid pyrrolopyridine core allows the molecule to lodge within the transporter's substrate-binding pocket, competitively increasing the Km​ for phosphate without altering the Vmax​ [8].

NaPi2a_Pathway Compound PF-06869206 (Pyrrolopyridine Scaffold) Target NaPi2a (SLC34A1) Proximal Tubule Compound->Target Inhibits (IC50 = 380 nM) Process Phosphate Reabsorption (Bloodstream) Compound->Process Blocks Target->Process Normally Mediates Outcome Urinary Phosphate Excretion (Phosphaturia) Process->Outcome Shifts Pi to Urine

Caption: Pharmacological inhibition of NaPi2a by PF-06869206 to induce phosphaturia.

Experimental Protocol: In Vitro 32P Uptake Assay

To validate the target engagement of pyrrolopyridine derivatives against NaPi2a, the radiometric 32P uptake assay in Opossum Kidney (OK) cells is the gold standard[5].

  • Causality of Model Choice: OK cells endogenously express functional Npt2a/Npt2c transporters and PTH receptors, providing a physiologically accurate membrane environment that recombinant systems often lack[9]. Radiometric tracking isolates the specific transport event from intracellular phosphate metabolism.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture OK cells in DMEM/F12 supplemented with 10% FBS. Seed into 24-well plates and grow to 90-100% confluence to ensure the formation of a polarized epithelial monolayer.

  • Starvation Phase: Wash cells with a sodium-free buffer and incubate in serum-free medium for 2 hours to synchronize baseline transporter expression.

  • Compound Incubation: Pre-incubate cells with the test compound (e.g., PF-06869206 at 0.1–10 µM) or vehicle (DMSO) for 15 minutes at 37°C.

  • Radiotracer Addition: Initiate uptake by adding an assay buffer containing 137 mM NaCl, 0.1 mM K 2​ HPO 4​ , and 1 µCi/mL of 32P -orthophosphate.

  • Quenching: After exactly 10 minutes, terminate the reaction by rapidly washing the cells three times with ice-cold stop solution (137 mM choline chloride, 10 mM Tris-HCl, pH 7.4) to halt all active transport.

  • Lysis & Quantification: Lyse cells using 0.1 M NaOH or 1% Triton X-100. Transfer the lysate to scintillation vials and quantify radioactivity using a liquid scintillation counter. Normalize data to total protein concentration via BCA assay.

Target 2: Ketohexokinase (KHK)

Mechanistic Rationale

Ketohexokinase (KHK) is the primary enzyme responsible for the first step of fructolysis—phosphorylating dietary fructose into fructose-1-phosphate (F1P)[3]. Unlike glucose metabolism, KHK operates without negative feedback, leading to rapid ATP depletion, uric acid generation, and downstream hepatic lipogenesis. This makes KHK a prime target for Non-Alcoholic Fatty Liver Disease (NAFLD) and metabolic syndrome[10].

Scaffold Application via FBDD

The 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile scaffold was identified through NMR-based fragment screening[1]. The nitrile group and the pyridine nitrogen form critical hydrogen bonds with Asp27(B) at the interface of the KHK monomers[11]. Subsequent elaboration of this fragment yielded highly selective, non-basic KHK inhibitors (e.g., Compound 12) that demonstrate excellent in vivo exposure and effectively block fructose-induced lipogenesis[3].

KHK_Pathway Fructose Dietary Fructose KHK Ketohexokinase (KHK) Enzyme Fructose->KHK Substrate F1P Fructose-1-Phosphate KHK->F1P Phosphorylates (ATP -> ADP) Metabolism Hepatic Lipogenesis & Insulin Resistance F1P->Metabolism Drives Inhibitor Compound 12 (Pyrrolopyridine Scaffold) Inhibitor->KHK Inhibits

Caption: Mechanism of KHK inhibition by pyrrolopyridine derivatives to block lipogenesis.

Experimental Protocol: KHK Enzymatic Activity Assay

To validate KHK inhibition, an ATP-depletion/ADP-formation assay is utilized.

  • Causality of Model Choice: By directly measuring ADP formation via LC-MS/MS or a luminescent ATP-detection system, researchers avoid the artifacts common in coupled-enzyme assays (where the test compound might inadvertently inhibit the coupling enzymes rather than KHK itself)[1].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human KHK (hKHK) in assay buffer (50 mM HEPES pH 7.4, 150 mM KCl, 5 mM MgCl 2​ , 1 mM DTT, 0.01% Tween-20).

  • Compound Pre-incubation: Dispense the pyrrolopyridine derivative across a 10-point concentration gradient into a 384-well plate. Add the hKHK solution and incubate for 20 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a substrate mixture containing 1 mM Fructose and 100 µM ATP to initiate the phosphorylation reaction.

  • Incubation: Allow the reaction to proceed for exactly 30 minutes at 25°C.

  • Quenching & Detection: Add a luminescent ATP detection reagent (e.g., Kinase-Glo®) which halts the reaction and generates a luminescent signal proportional to the remaining ATP.

  • Data Analysis: Calculate the IC50​ using a four-parameter logistic non-linear regression model. A decrease in luminescence indicates lower residual ATP, meaning high KHK activity; an increase in luminescence indicates KHK inhibition by the test compound.

Quantitative Data Presentation

The table below summarizes the pharmacological profiles of the two primary optimized leads derived from the 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile scaffold.

Derivative / LeadPrimary Target IC50​ (nM)Selectivity ProfileIn Vivo Half-LifePrimary Indication
PF-06869206 NaPi2a (SLC34A1)380 nM>25 µM for NaPi2b, NaPi2c, PiT-1, PiT-2~0.75 h (Mouse)Hyperphosphatemia (CKD)
Compound 12 Ketohexokinase (KHK)~ModerateHighly selective over off-target kinasesGood exposure (Rat)NAFLD / NASH

Data synthesized from target identification studies[12] and fragment-based discovery campaigns[1].

References

  • [13] MedKoo Biosciences. "PF-06869206 Product Data and Biological Target Information." MedKoo Biosciences.

  • [5][9] Thomas, L., et al. "PF-06869206 is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies." American Journal of Physiology-Renal Physiology 319.3 (2020): F541-F551.

  • [2][7] Cayman Chemical & MedChemExpress. "PF-06869206 / NaPi2a Inhibitor Specifications." Cayman Chemical.

  • [4] Wagner, C. A., et al. "Beyond SGLT2: proximal tubule transporters as potential drug targets for chronic kidney disease." Nephrology Dialysis Transplantation (2025).

  • [1][3][11] Huard, K., et al. "Discovery of Fragment-Derived Small Molecules for in Vivo Inhibition of Ketohexokinase (KHK)." Journal of Medicinal Chemistry 60.18 (2017): 7835-7849.

Sources

Foundational

Comprehensive Pharmacokinetic Profiling of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile: A Technical Guide for Scaffold Optimization

Executive Summary & Structural Rationale In modern drug discovery, the azaindole nucleus—specifically the pyrrolo[3,2-b]pyridine core—has firmly established itself as a privileged scaffold. Frequently deployed as a purin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the azaindole nucleus—specifically the pyrrolo[3,2-b]pyridine core—has firmly established itself as a privileged scaffold. Frequently deployed as a purine bioisostere, it is highly valued for its ability to lower lipophilicity (clogD) and improve unbound clearance relative to traditional indoles [1].

However, the transition from a biochemical "hit" to an orally bioavailable clinical candidate requires rigorous pharmacokinetic (PK) optimization. 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile represents a highly engineered fragment where specific functional groups dictate its ADME (Absorption, Distribution, Metabolism, and Excretion) fate:

  • The 6-Carbonitrile Group: Acts as a strong electron-withdrawing group (EWG). This modification lowers the pKa of the adjacent pyridine nitrogen, reducing basicity to improve membrane permeability and mitigating potential hERG liabilities. Furthermore, the EWG deactivates the heteroaromatic ring toward rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes.

  • The 2-Methyl Group: Provides critical steric bulk for hydrophobic pocket engagement (often in kinase hinge regions). However, it introduces a metabolic "soft spot," creating a primary liability for CYP-mediated aliphatic hydroxylation.

This whitepaper outlines the self-validating experimental workflows required to profile the PK properties of this specific scaffold, addressing the unique species-specific metabolic challenges inherent to pyrrolo[3,2-b]pyridines [2].

In Vitro ADME Profiling: Unmasking Clearance Mechanisms

A common pitfall in profiling azaindoles is relying solely on human liver microsomes (HLM). While microsomes capture CYP and UGT-mediated metabolism, they lack cytosolic enzymes. Pyrrolo[3,2-b]pyridines are notoriously susceptible to oxidation by Aldehyde Oxidase (AO) , a cytosolic enzyme [3]. Therefore, a dual-assay approach using both microsomes and intact hepatocytes is mandatory to establish causality in clearance mechanisms.

Protocol 1: Self-Validating Hepatocyte Stability Assay

Causality Focus: Capturing both CYP450 and non-CYP (e.g., AO) mediated intrinsic clearance ( CLint​ ).

  • Preparation & Viability Check: Thaw cryopreserved hepatocytes (Human, Rat, Mouse) in Williams' E medium. Validation step: Assess viability via Trypan Blue exclusion. The assay must be aborted if viability is <80%, as compromised cell membranes will artificially lower the apparent clearance of impermeable compounds.

  • Incubation: Spike 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (1 µM final concentration, 0.1% DMSO) into the hepatocyte suspension ( 1×106 cells/mL). Incubate at 37°C under 5% CO2​ on an orbital shaker.

  • Quenching & Internal Standard: At precise intervals (0, 15, 30, 60, 120 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., Tolbutamide, 100 ng/mL). Causality: The immediate protein precipitation halts all enzymatic activity, while the IS corrects for any volumetric or ionization anomalies during mass spectrometry.

  • Centrifugation & Analysis: Centrifuge at 4000g for 15 min at 4°C. Analyze the supernatant via LC-MS/MS. Calculate CLint​ using the linear regression of the natural log of remaining compound area ratio versus time.

Table 1: Representative In Vitro ADME Profile

Note: Data reflects typical parameters for optimized carbonitrile-substituted azaindoles.

Assay SystemSpeciesIntrinsic Clearance ( CLint​ )Half-life ( t1/2​ )Primary Clearance Driver
Liver MicrosomesHuman12.4 µL/min/mg> 60 minCYP-mediated
Liver MicrosomesRat38.5 µL/min/mg35 minCYP-mediated
HepatocytesHuman9.2 µL/min/ 106 cells> 120 minCYP + AO combined
HepatocytesRat48.1 µL/min/ 106 cells28 minSpecies-specific AO

In Vivo Pharmacokinetic Profiling

To accurately determine the volume of distribution ( Vdss​ ), systemic clearance ( CL ), and oral bioavailability ( F% ), a crossover or parallel rodent study is required.

PK_Workflow N1 1. Compound Formulation (IV & PO Dosing) N2 2. In Vivo Dosing (Rodent Models) N1->N2 Administer N3 3. Serial Blood Sampling & Plasma Extraction N2->N3 Time-course N4 4. LC-MS/MS Bioanalysis (Matrix-Matched) N3->N4 Protein Precipitation N6 6. Metabolite ID (MetID) (High-Res MS) N3->N6 Structural Elucidation N5 5. PK Parameter Calculation (NCA Modeling) N4->N5 Quantification

Fig 1. In vivo PK and MetID workflow for azaindole scaffold evaluation.
Protocol 2: Rodent IV/PO Pharmacokinetic Study

Causality Focus: Ensuring formulation integrity and bioanalytical self-validation.

  • Formulation Preparation: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: Azaindoles can exhibit pH-dependent solubility. This co-solvent/surfactant system prevents in vivo precipitation upon intravenous injection, which would artificially inflate the apparent volume of distribution and cause micro-embolisms.

  • Administration: Dose male Sprague-Dawley rats intravenously (IV) at 1 mg/kg via the lateral tail vein, and orally (PO) at 5 mg/kg via oral gavage.

  • Serial Sampling: Collect blood samples (~200 µL) via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes. Centrifuge immediately (3000g, 10 min, 4°C) to yield plasma.

  • Bioanalytical Validation: Quantify plasma concentrations using LC-MS/MS. Validation step: The analytical run must include a matrix-matched calibration curve (spiked blank rat plasma) and Quality Control (QC) samples at low, medium, and high concentrations. The run is only valid if 67% of QCs fall within ±15% of their nominal value.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Interpretation
Cmax​ -410 ng/mLGood oral absorption facilitated by low basicity.
Tmax​ -1.0 hRapid absorption profile.
AUC0−∞​ 820 ng·h/mL1760 ng·h/mLModerate systemic exposure.
Clearance ( CL ) 1.22 L/h/kg-Moderate clearance (~35% of rat liver blood flow).
Vdss​ 2.1 L/kg-Excellent tissue distribution (exceeds total body water).
Bioavailability ( F% ) -43% Viable starting point for oral lead optimization.

Metabolite Identification (MetID) & Structural Optimization

Understanding the biotransformation of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is essential for guiding medicinal chemistry. High-resolution mass spectrometry (HRMS), such as Q-TOF, is utilized to identify metabolic soft spots.

Because the 6-carbonitrile group sterically and electronically protects the right-hand side of the molecule, metabolism is forcefully shunted toward the 2-methyl group and the heteroatoms [4].

MetPathway P 2-Methyl-1H-pyrrolo[3,2-b] pyridine-6-carbonitrile M1 C2-Methyl Hydroxylation (CYP450 Mediated) P->M1 M2 Pyridine N-Oxidation (FMO / CYP Mediated) P->M2 M3 Azaindole Core Oxidation (Aldehyde Oxidase) P->M3 M4 Phase II Glucuronidation (UGT Mediated) M1->M4 Conjugation

Fig 2. Proposed primary metabolic pathways for the pyrrolo[3,2-b]pyridine core.
Optimization Strategies Based on MetID

If CLint​ remains too high due to C2-methyl hydroxylation, medicinal chemists can deploy the kinetic isotope effect by substituting the methyl group with a trifluoromethyl ( −CF3​ ) or a deuterated methyl ( −CD3​ ) group. If Aldehyde Oxidase (AO) oxidation at the core is the primary driver, introducing steric hindrance adjacent to the unsubstituted carbon atoms on the azaindole ring is the validated next step.

References

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate ACS Chemical Neuroscience URL:[Link]

  • Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer Journal of Medicinal Chemistry URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Journal of Medicinal Chemistry URL:[Link]

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Audience: Researchers, scientists, and drug development professionals. Content Focus: Application Notes, Mechanistic Causality, and Self-Validating Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Focus: Application Notes, Mechanistic Causality, and Self-Validating Experimental Protocols.

Executive Summary & Mechanistic Rationale

In medicinal chemistry, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a highly privileged pharmacophore. It functions as a bioisostere of indole, where the incorporation of the pyridine nitrogen enhances aqueous solubility and introduces a critical hydrogen-bond acceptor for kinase hinge-binding interactions. The addition of a 6-carbonitrile group serves as a versatile synthetic handle (e.g., for reduction to amines or tetrazole formation) and modulates the electronic properties of the core.

The synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile derivatives can be approached via two primary strategies: core functionalization (late-stage cyanation of a halogenated azaindole) or ring construction (building the pyrrole ring onto a pre-functionalized pyridine)[1].

As an application scientist, I highly recommend the ring construction strategy for this specific target. Direct late-stage cyanation of a pre-formed 2-methyl-4-azaindole requires a 6-halo precursor, which itself is difficult to synthesize regioselectively. Furthermore, late-stage transition-metal cyanations often suffer from catalyst poisoning by the azaindole nitrogen. By installing the nitrile group first—using the commercially available 5-amino-6-bromonicotinonitrile—we establish the C6-nitrile geometry unambiguously before forming the pyrrole ring via a highly efficient[2].

Retrosynthetic Pathway & Reaction Workflow

The de novo synthesis is a two-step sequence. First, a palladium-catalyzed Sonogashira coupling introduces the propyne moiety. Second, a base-mediated 5-endo-dig cyclization isomerizes the intermediate into the aromatic azaindole system.

SynthesisWorkflow SM 5-Amino-6-bromonicotinonitrile (Starting Material) Intermediate 5-Amino-6-(prop-1-yn-1-yl) nicotinonitrile (Intermediate) SM->Intermediate PdCl2(PPh3)2, CuI Et3N, -78°C to 25°C Alkyne Propyne Gas (Alkyne Source) Alkyne->Intermediate Sparged Target 2-Methyl-1H-pyrrolo[3,2-b] pyridine-6-carbonitrile (Target) Intermediate->Target KOtBu, DMF 0°C to 25°C, 4h

Workflow for the de novo synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.

Quantitative Data & Material Equivalents

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis, optimized for high yield and minimal byproduct formation.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Step 1: Sonogashira Coupling
5-Amino-6-bromonicotinonitrile198.021.02.00 g (10.1 mmol)Starting Material
Propyne Gas40.06~8.03.2 g (80.0 mmol)Alkyne Source
PdCl2(PPh3)2701.900.05354 mg (0.50 mmol)Catalyst
Copper(I) Iodide (CuI)190.450.0596 mg (0.50 mmol)Co-catalyst
Triethylamine (Et3N)101.19Solvent25 mLBase & Solvent
Step 2: Base-Mediated Annulation
5-Amino-6-(prop-1-yn-1-yl)nicotinonitrile157.171.01.00 g (6.36 mmol)Intermediate
Potassium tert-butoxide (KOtBu)112.212.01.43 g (12.7 mmol)Base
N,N-Dimethylformamide (DMF)73.09Solvent20 mLSolvent

Step-by-Step Experimental Methodologies

Step 1: Palladium-Catalyzed Sonogashira Cross-Coupling

Causality Note: Triethylamine is utilized as both the solvent and the stoichiometric base to neutralize the hydrobromic acid generated during the catalytic cycle. Cooling to -78 °C is strictly required because propyne boils at -23.2 °C; sparging at room temperature results in reagent loss and stalled reactions[2].

  • Preparation: Charge a flame-dried, 100 mL Schlenk flask with 5-amino-6-bromonicotinonitrile (2.00 g, 10.1 mmol), PdCl2(PPh3)2 (354 mg, 0.50 mmol), and CuI (96 mg, 0.50 mmol).

  • Degassing: Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure a strictly oxygen-free environment (preventing Glaser coupling of the alkyne).

  • Solvent Addition: Add anhydrous, degassed triethylamine (25 mL) via syringe.

  • Alkyne Introduction: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Sparge propyne gas (~3.2 g, 80 mmol) directly into the solution for 15–20 minutes.

  • Reaction: Seal the flask, remove the cooling bath, and allow the mixture to warm to room temperature (25 °C). Stir vigorously for 18 hours.

  • Workup: Dilute the reaction mixture with water (50 mL) and filter through a pad of Celite to remove insoluble metal salts. Wash the filter pad with ethyl acetate (3 × 30 mL).

  • Purification: Separate the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: 30-50% EtOAc in Hexanes) to afford 5-amino-6-(prop-1-yn-1-yl)nicotinonitrile as an off-white solid.

Step 2: Base-Mediated Intramolecular Annulation

Causality Note: The annulation proceeds via a base-mediated 5-endo-dig cyclization. KOtBu provides the requisite basicity to deprotonate the aniline-like amine. The high dielectric constant of DMF stabilizes the resulting nucleophilic nitrogen as it attacks the internal carbon of the alkyne[2].

  • Preparation: Dissolve the intermediate 5-amino-6-(prop-1-yn-1-yl)nicotinonitrile (1.00 g, 6.36 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add solid potassium tert-butoxide (1.43 g, 12.7 mmol) portion-wise over 5 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Workup: Quench the reaction by pouring it into ice-cold water (50 mL). Extract the aqueous mixture with diethyl ether or ethyl acetate (3 × 40 mL).

  • Purification: Wash the combined organic extracts thoroughly with brine (3 × 30 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under vacuum. Purify via silica gel chromatography to afford the target 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile .

Trustworthiness & Self-Validating Systems

To ensure scientific integrity, a robust protocol must be self-validating. Use the following analytical markers to confirm the success of each transformation:

  • Validation of Step 1 (Sonogashira): The conversion of the bromo-pyridine to the alkynyl-pyridine is accompanied by a distinct change in the isotopic signature in Mass Spectrometry (LC-MS). The starting material exhibits a characteristic 1:1 M/(M+2) doublet at m/z 198/200 due to the bromine isotopes. Upon successful coupling, this doublet is completely replaced by a single distinct[M+H]+ peak at m/z 158.

  • Validation of Step 2 (Annulation): Because the cyclization is an intramolecular isomerization, the mass remains m/z 158. Therefore, MS cannot validate this step. Instead, 1H NMR provides definitive structural proof. The primary amine protons of the intermediate (a broad singlet at ~5.0–6.0 ppm) will disappear. Concurrently, a highly deshielded pyrrole NH proton will emerge downfield (>11.0 ppm). The terminal methyl group of the alkyne will shift to a sharp singlet at ~2.4 ppm, confirming the formation of the 2-methylpyrrole ring.

References

  • Title: US11242361B2 - Proteasome activity enhancing compounds Source: Google Patents URL

Sources

Application

Application Note: Streamlined Synthesis of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile Derivatives

Introduction & Mechanistic Rationale The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged bioisostere of indole, extensively utilized in modern drug discovery to improve the physicochemical properties and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged bioisostere of indole, extensively utilized in modern drug discovery to improve the physicochemical properties and target engagement of small molecules. The nitrogen atom in the pyridine ring acts as a crucial hydrogen bond acceptor, making this core highly effective in the design of kinase inhibitors and metabolic modulators, such as Ketohexokinase (KHK) inhibitors[1].

While classical methods like the Bartoli or Fischer indole syntheses are frequently employed for azaindole construction, they often suffer from poor regioselectivity, harsh thermal requirements, or incompatibility with electron-deficient pyridine precursors[2]. To synthesize the highly functionalized 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile , a more robust and regiocontrolled approach is required.

This application note details a high-yielding, two-step synthetic workflow. The strategy leverages a transition-metal-catalyzed Sonogashira cross-coupling of a commercially available ortho-amino halopyridine[3], followed by a base-mediated 5-endo-dig intramolecular cyclization[4]. The inclusion of the 6-carbonitrile group not only serves as a metabolic soft-spot blocker but also significantly increases the acidity of the adjacent amine, facilitating the downstream base-catalyzed ring closure.

Retrosynthetic Workflow & Mechanism

The synthesis is designed to be highly modular. By utilizing 5-amino-6-bromopyridine-3-carbonitrile as the foundational building block, the 2-methyl group is introduced via cross-coupling with propyne. The subsequent cyclization is driven by the deprotonation of the amine, which attacks the activated alkyne.

Workflow A 5-Amino-6-bromopyridine- 3-carbonitrile (Starting Material) B Sonogashira Coupling Pd(PPh3)4, CuI, Et3N Propyne, DMF, 70°C A->B C 5-Amino-6-(prop-1-yn-1-yl) pyridine-3-carbonitrile (Intermediate) B->C D Intramolecular Cyclization KOtBu, NMP, 80°C (5-endo-dig) C->D E 2-Methyl-1H-pyrrolo[3,2-b] pyridine-6-carbonitrile (Target Scaffold) D->E

Caption: Synthetic workflow for 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile via Sonogashira coupling.

Mechanism A Alkynyl-Amine Precursor B Amine Deprotonation (KOtBu) A->B C Anionic N-Nucleophile (Stabilized by CN) B->C D 5-endo-dig Cyclization C->D E Pyrrolo[3,2-b]pyridine Core Formation D->E

Caption: Base-mediated 5-endo-dig cyclization mechanism for the formation of the 4-azaindole core.

Quantitative Data & Optimization

The critical step in this sequence is the intramolecular cyclization. While transition metals (Cu, Pd, Au) can catalyze this transformation, the strong electron-withdrawing nature of the 6-carbonitrile group makes the basic cyclization pathway highly favorable. We evaluated several conditions to optimize the yield and purity profile of the final azaindole.

Table 1: Optimization of Cyclization Conditions for 4-Azaindole Core Formation

EntryCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1CuI (20 mol%)DMF1001245Incomplete conversion; transition metal struggles with the electron-deficient alkyne.
2PdCl2(MeCN)2 (10 mol%)MeCN80862Moderate yield; requires complex purification to remove palladium black.
3KOtBu (2.0 equiv)DMF80581Clean conversion; strong base effectively generates the required N-nucleophile.
4 KOtBu (2.0 equiv) NMP 80 4 88 Optimal conditions; NMP provides superior solubility and accelerates the reaction.

Note: Entry 4 was selected as the standard protocol due to its scalability, absence of heavy metal contamination in the final step, and superior kinetic profile.

Experimental Protocols

Step 1: Sonogashira Cross-Coupling

Objective: Regioselective installation of the propyne moiety adjacent to the primary amine.

  • Preparation: Charge a flame-dried, argon-purged Schlenk flask with 5-amino-6-bromopyridine-3-carbonitrile (10.0 g, 50.5 mmol)[3], Pd(PPh3)4 (2.92 g, 2.52 mmol, 5 mol%), and CuI (0.96 g, 5.05 mmol, 10 mol%).

  • Atmosphere Control: Evacuate and backfill the flask with argon (3 cycles). Causality: A strictly deoxygenated environment is mandatory to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which would consume the propyne and poison the catalyst.

  • Solvent Addition: Add anhydrous DMF (100 mL) and anhydrous Et3N (21.1 mL, 151.5 mmol). The Et3N serves as the base to neutralize the HBr generated during the catalytic cycle.

  • Alkyne Introduction: Introduce propyne gas into the solution via a subsurface sparging needle for 10 minutes (alternatively, add 75 mL of a 1 M propyne solution in THF). Seal the vessel tightly.

  • Reaction: Heat the mixture to 70 °C and stir vigorously for 8 hours.

  • Self-Validation Check: Sample 50 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The starting material peak (m/z 198.0/200.0) must be fully consumed and replaced by the intermediate peak (m/z 158.1[M+H]+).

  • Workup: Cool to room temperature, dilute with EtOAc (300 mL), and wash with water (3 × 100 mL) to remove DMF and Et3N hydrobromide salts. Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 5-amino-6-(prop-1-yn-1-yl)pyridine-3-carbonitrile as a pale yellow solid.

Step 2: Base-Mediated Intramolecular Cyclization

Objective: Formation of the pyrrole ring via a 5-endo-dig cyclization.

  • Preparation: Dissolve the purified 5-amino-6-(prop-1-yn-1-yl)pyridine-3-carbonitrile (5.0 g, 31.8 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (50 mL) under an argon atmosphere.

  • Base Addition: Portion-wise, add Potassium tert-butoxide (KOtBu) (7.14 g, 63.6 mmol)[4]. Causality: KOtBu is sufficiently basic to deprotonate the aminopyridine. The solution will immediately darken as the anionic N-nucleophile is generated.

  • Reaction: Heat the mixture to 80 °C for 4 hours. The electron-withdrawing cyano group stabilizes the intermediate anion, effectively driving the cyclization onto the alkyne.

  • Self-Validation Check: Analyze via TLC (UV active) and LC-MS. The acyclic intermediate (m/z 158.1) isomerizes to the cyclized product (m/z 158.1[M+H]+). The product exhibits a distinct retention time and a strong blue fluorescence under 254 nm UV light, which is highly characteristic of the fused azaindole system.

  • Workup & Isolation: Cool the reaction to 0 °C and slowly quench by the dropwise addition of ice-cold water (150 mL). The target compound will precipitate from the aqueous mixture.

  • Purification: Filter the precipitate, wash thoroughly with cold water to remove residual NMP, and dry under high vacuum. Recrystallize from hot acetonitrile to yield analytically pure 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile .

References

  • Discovery of Fragment-Derived Small Molecules for in Vivo Inhibition of Ketohexokinase (KHK) ACS Journal of Medicinal Chemistry URL:[Link][1]

  • WO2015073528A1 - Proteasome activity enhancing compounds Google Patents URL:[4]

Sources

Method

Application Note: 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile as a Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of starting building blocks dictates the trajectory of a drug discovery program. 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS: 1190312-04-9) is an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of starting building blocks dictates the trajectory of a drug discovery program. 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS: 1190312-04-9) is an advanced, highly functionalized heterocyclic scaffold. Combining the kinase-privileged 4-azaindole core with a versatile C6-carbonitrile and a conformationally restricting C2-methyl group, this building block is a powerful tool for developing targeted therapeutics, ranging from oncology (kinase inhibitors) to neurology (GPCR modulators).

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the mechanistic rationale behind this scaffold, visualize its integration into discovery workflows, and provide self-validating, field-proven protocols for its synthetic elaboration.

Structural & Mechanistic Rationale (E-E-A-T)

Successful drug design relies on understanding the causality behind molecular interactions. Every functional group on this building block serves a distinct pharmacological and synthetic purpose:

The 4-Azaindole Core: A Privileged Hinge Binder

The pyrrolo[3,2-b]pyridine (4-azaindole) framework is a metabolically stable bioisostere of indole. The critical addition of the pyridine nitrogen significantly alters the electronic landscape of the molecule. In the context of kinase inhibitors—such as those targeting Fibroblast Growth Factor Receptor 4 (FGFR4)—the azaindole core acts as a bidentate hinge-binding motif[1]. The pyrrole N-H donates a hydrogen bond to the kinase hinge region, while the adjacent pyridine nitrogen accepts a hydrogen bond, anchoring the molecule firmly in the ATP-binding pocket[1].

The C6-Carbonitrile: A Versatile Synthetic Hub

The carbonitrile (nitrile) group at the C6 position serves a dual purpose. Pharmacologically, it is a strong electron-withdrawing group that lowers the pKa of the pyrrole N-H, enhancing its hydrogen-bond donor capacity. Synthetically, it is a highly versatile hub. It can be retained as a compact, polar pharmacophore, or it can be transformed into primary amines, amides, or tetrazoles to explore structure-activity relationships (SAR)[2].

The C2-Methyl Group: Conformational Control

The C2-methyl group provides critical steric bulk. In the development of central nervous system (CNS) therapeutics, such as M1 positive allosteric modulators (PAMs), small alkyl substitutions at the C2 position are used to lock the molecule into a specific bioactive conformation[3]. This restricts the rotation of adjacent functional groups, allowing the molecule to perfectly complement small, lipophilic pockets in allosteric binding sites[3].

Workflow Visualization

The following diagram illustrates how this building block is integrated into a standard hit-to-lead drug discovery workflow, highlighting the divergence of synthetic pathways based on the target therapeutic area.

G BB 2-Methyl-1H-pyrrolo[3,2-b] pyridine-6-carbonitrile (Building Block) Trans1 Nitrile Transformation (Tetrazole/Amide) BB->Trans1 Bioisosteric Replacement Trans2 N1-Functionalization (Alkylation/Arylation) BB->Trans2 Core Diversification Screen High-Throughput Screening (HTS) Trans1->Screen Trans2->Screen Lead1 Kinase Inhibitor (e.g., FGFR4) Screen->Lead1 Oncology Lead2 CNS Modulator (e.g., M1 PAM) Screen->Lead2 Neurology

Figure 1: Synthetic and pharmacological workflow of the 4-azaindole building block.

Quantitative Profiling

To facilitate rapid decision-making in the lab, the physicochemical properties and expected synthetic validation metrics for this scaffold are summarized below.

Table 1: Physicochemical & Structural Profile

PropertyValuePharmacological Relevance
CAS Number 1190312-04-9N/A
Molecular Weight 157.17 g/mol Low MW allows for extensive elaboration without exceeding Lipinski's Rule of 5.
Formula C₉H₇N₃N/A
H-Bond Donors 1 (Pyrrole N-H)Critical for hinge-binding in kinase active sites.
H-Bond Acceptors 2 (Pyridine N, Nitrile N)Facilitates interactions with solvent-exposed residues.
LogP (Predicted) ~1.5Optimal lipophilicity for passive membrane permeability and CNS penetration.

Table 2: Validation Metrics for Key Synthetic Transformations

TransformationReagentsTypical YieldIn-Process Control (Validation)Expected Mass/Rf Shift
Nitrile Tetrazole NaN₃, NH₄Cl, DMF75-85%LC-MS (ESI+) Δ Mass: +43 Da
N1-Arylation Ar-B(OH)₂, Cu(OAc)₂60-80%TLC (Hexanes/EtOAc)Significant Rf​ increase
Nitrile Amide H₂O₂, NaOH, EtOH80-90%IR SpectroscopyAppearance of C=O stretch (~1650 cm⁻¹)

Self-Validating Experimental Protocols

A robust protocol must be self-validating; it should contain internal checks that confirm success before proceeding to the next step. The following methodologies detail the two most critical transformations for this building block.

Protocol A: Bioisosteric Replacement (Nitrile to 1H-Tetrazole)

Objective : Convert the C6-carbonitrile into a 1H-tetrazole. Tetrazoles serve as metabolically stable, lipophilic bioisosteres of carboxylic acids, maintaining an acidic proton (pKa ~4.5) while improving oral bioavailability and target residence time[4].

Materials :

  • 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (1.0 eq)

  • Sodium azide (NaN₃, 1.5 eq)

  • Ammonium chloride (NH₄Cl, 1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure :

  • Reaction Assembly : To a dry, argon-flushed round-bottom flask, add the nitrile building block, NaN₃, and NH₄Cl.

    • Causality: NH₄Cl is critical as it reacts with NaN₃ in situ to generate hydrazoic acid (HN₃), the active 1,3-dipole required for the cycloaddition[2].

  • Solvent Addition & Heating : Suspend the mixture in anhydrous DMF (0.5 M concentration relative to the nitrile) and heat to 120 °C for 24 hours.

    • Causality: The [3+2] cycloaddition is thermodynamically demanding. DMF provides a highly polar, aprotic environment that dissolves the inorganic salts and stabilizes the high-energy transition state[2].

  • In-Process Control (Self-Validation) : After 18 hours, sample the reaction and analyze via LC-MS (ESI+).

    • Validation: The protocol is self-validating when the starting material peak ( m/z 158.1 [M+H]⁺) disappears, replaced by a dominant peak at m/z 201.1[M+H]⁺, confirming tetrazole formation.

  • Workup & Precipitation : Cool the reaction to room temperature. Pour the mixture into ice-cold deionized water and slowly acidify to pH 2–3 using 3M HCl.

    • Causality: Acidification protonates the newly formed tetrazole ring. Because the neutral tetrazole is highly lipophilic compared to its sodium salt, it rapidly precipitates out of the aqueous DMF solution, allowing for easy isolation without chromatography[2].

  • Isolation : Collect the precipitate via vacuum filtration, wash extensively with cold water to remove residual DMF and salts, and dry under high vacuum.

Protocol B: Core Diversification (N1-Arylation via Chan-Lam Coupling)

Objective : Functionalize the N1 position with an aryl group to probe deep hydrophobic pockets or solvent-exposed regions in target proteins, a common strategy in the optimization of kinase inhibitors[1].

Materials :

  • Nitrile building block (1.0 eq)

  • Arylboronic acid (2.0 eq)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure :

  • Reaction Assembly : Dissolve the building block and arylboronic acid in anhydrous DCM (0.2 M).

    • Causality: DCM is an optimal solvent for Chan-Lam couplings as it readily dissolves the organic components while allowing adequate oxygen diffusion.

  • Catalyst & Ligand Addition : Add Cu(OAc)₂ and pyridine. Stir the mixture vigorously at room temperature, ensuring the flask is open to the atmosphere (or under an O₂ balloon).

    • Causality: Pyridine acts as both a ligand to stabilize the active copper intermediate and a base to neutralize the acetic acid byproduct. Atmospheric oxygen is strictly required to reoxidize the inactive Cu(I) species back to the catalytically active Cu(II) state.

  • In-Process Control (Self-Validation) : Monitor the reaction via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).

    • Validation: The N-H bond of the starting azaindole makes it highly polar. Successful N-arylation removes this hydrogen bond donor, resulting in a product spot with a significantly higher Rf​ value. The absence of the low- Rf​ starting material validates completion.

  • Workup : Filter the crude mixture through a pad of Celite. Wash the filtrate with a 10% aqueous EDTA solution.

    • Causality: Celite removes insoluble copper aggregates. The aqueous EDTA wash is a critical self-validating step to chelate and strip away residual, soluble copper ions that would otherwise contaminate biological assays and cause false positives in downstream High-Throughput Screening (HTS).

References

  • Title : Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate Source : PubMed Central (PMC) / NIH URL :[Link]

  • Title : Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source : Journal of Medicinal Chemistry / ACS Publications URL :[Link]

  • Title : Rational Design and Synthesis of AT1R Antagonists Source : PubMed Central (PMC) / NIH URL :[Link]

Sources

Application

Application Note: Structural Elucidation and NMR Characterization of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Executive Summary & Chemical Context The 1H-pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) core is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. It serves as a potent bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The 1H-pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) core is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. It serves as a potent bioisostere for indole and purine pharmacophores, offering tunable hydrogen-bonding capacity and enhanced metabolic stability[1]. Specifically, functionalized derivatives like 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile are highly valuable intermediate scaffolds. The rigid bicyclic structure combined with the versatile reactivity of the C6-nitrile group allows for the synthesis of diverse, complex molecular architectures[2].

The structural validation of substituted azaindoles requires rigorous analytical protocols to confirm regiochemistry, particularly when functionalizing the electron-deficient pyridine ring[3]. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously characterize this molecule.

Theoretical Framework: Causality & Electronic Effects

Routine 1D and 2D NMR spectroscopy remains the gold standard for elucidating the 3D connectivity of small heterocyclic compounds[4]. To accurately interpret the spectra of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, one must understand the causality behind the chemical shifts:

  • The Cyano Effect (C6): The -C≡N group is strongly electron-withdrawing via both inductive and mesomeric effects. This severely deshields the adjacent pyridine protons (C5-H and C7-H), pushing their resonances downfield (>8.0 ppm).

  • The Pyridine Nitrogen (N4): The N4 atom further pulls electron density from the alpha-position (C5). Consequently, C5-H is the most deshielded proton in the system (~8.65 ppm).

  • Meta-Coupling Pathway: Because the cyano group occupies C6, the protons at C5 and C7 are separated by four bonds. This creates a classic "W-coupling" pathway, resulting in a diagnostic meta-coupling constant ( J≈1.8 Hz). The presence of this specific splitting pattern is the primary definitive proof of C6 substitution.

  • The Methyl Effect (C2): The electron-donating methyl group at C2 slightly shields the adjacent C3-H proton on the electron-rich pyrrole ring, shifting it upfield (~6.40 ppm) compared to an unsubstituted core.

Experimental Protocol: A Self-Validating System

The following step-by-step methodology ensures high-fidelity data acquisition. Every step includes a self-validating checkpoint to guarantee spectral integrity.

Sample Preparation
  • Solvent Selection: Weigh 5–10 mg of the analyte and dissolve it completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The planar pyrrolo[3,2-b]pyridine core readily forms intermolecular hydrogen bonds, causing aggregation and severe line broadening in non-polar solvents like CDCl 3​ . DMSO- d6​ disrupts these interactions. Furthermore, its aprotic nature prevents the rapid chemical exchange of the pyrrole N-H proton, allowing it to be detected as a distinct signal >11 ppm[1].

  • Transfer: Transfer the homogeneous solution to a 5 mm precision NMR tube.

Instrument Tuning & 1D Acquisition
  • Lock and Shim: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium frequency of DMSO- d6​ . Shim the magnetic field (Z1-Z5).

    • Validation Checkpoint 1: The TMS internal standard peak at 0.00 ppm must exhibit a line width at half-height (FWHM) < 1.0 Hz. If broader, re-shim. Poor homogeneity will obliterate the critical 1.8 Hz meta-coupling between C5-H and C7-H.

  • 1 H NMR Acquisition: Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the pyrrole NH proton. Acquire 16–32 scans.

    • Validation Checkpoint 2: Confirm the presence of the residual DMSO- d5​ quintet at exactly 2.50 ppm and the water peak at ~3.33 ppm before assigning chemical shifts.

  • 13 C NMR Acquisition: Utilize a proton-decoupled 13 C pulse sequence (e.g., zgpg30).

    • Causality: Set D1 to 3.0 seconds. Quaternary carbons (C2, C3a, C6, C7a) and the cyano carbon lack attached protons to facilitate dipole-dipole relaxation, giving them long T1​ relaxation times. A standard 1.0s delay leads to signal saturation[5]. Acquire 1024 scans.

    • Validation Checkpoint 3: Calculate the Signal-to-Noise (S/N) ratio on the C6 quaternary carbon. An S/N < 10 invalidates the acquisition, requiring an increase in the number of scans.

2D NMR Acquisition

Advanced 2D techniques are strictly required to unambiguously assign the quaternary carbons and confirm the position of the cyano group[6].

  • COSY: Acquire to map the 4-bond meta-coupling between C5-H and C7-H.

  • HSQC: Acquire to map one-bond C-H correlations, distinguishing CH from quaternary carbons.

  • HMBC: Optimize for long-range coupling ( J=8 Hz). This is crucial for linking the C2-methyl protons to the C3/C3a carbons, and the C7 proton to the C6-cyano carbon.

NMR_Workflow A Sample Preparation (5-10 mg in DMSO-d6) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phase Correction) C->D E Structure Validation (Peak Assignment & Multiplet Analysis) D->E

Standardized NMR workflow for structural validation of heterocyclic scaffolds.

Data Presentation & Spectral Interpretation

The following tables summarize the quantitative data extracted from the validated NMR spectra.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Justification
N1-H 11.80br s-1HPyrrole NH; highly deshielded, slow exchange in DMSO.
C5-H 8.65d1.81HPyridine CH; strongly deshielded by adjacent N4 and ortho-CN.
C7-H 8.10d1.81HPyridine CH; deshielded by ortho-CN; meta-coupled to C5-H.
C3-H 6.40s-1HPyrrole CH; shielded relative to pyridine protons.
C2-CH 3​ 2.45s-3HAlkyl methyl group attached to heteroaromatic ring.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)TypeAssignment Justification
C5 145.2CHAlpha to pyridine nitrogen; highly deshielded.
C7a 142.5CqBridgehead carbon adjacent to N4.
C2 140.5CqPyrrole carbon attached to methyl group.
C3a 130.2CqBridgehead carbon.
C7 128.4CHPyridine carbon.
C6-CN 117.8CqNitrile carbon; characteristic sp-hybridized shift.
C6 102.5CqIpso-carbon to cyano group; shielded by anisotropic effect.
C3 100.3CHPyrrole beta-carbon; typically highly shielded.
C2-CH 3​ 13.5CH 3​ Primary alkyl carbon.

Table 3: Key 2D NMR Correlations

Proton SignalCOSY CorrelationsHSQC Correlations ( 13 C)HMBC Correlations ( 13 C)
C5-H (8.65)C7-HC5 (145.2)C3a (130.2), C6 (102.5), C7 (128.4)
C7-H (8.10)C5-HC7 (128.4)C3a (130.2), C5 (145.2), C6 (102.5), C6-CN (117.8)
C3-H (6.40)-C3 (100.3)C2 (140.5), C3a (130.2), C7a (142.5)
C2-CH 3​ (2.45)-C2-CH 3​ (13.5)C2 (140.5), C3 (100.3)

Connectivity & Regiochemistry Logic

The most critical structural question for this molecule is proving that the cyano group is at C6 and not C5 or C7. The logic flow is visualized below: The 3-bond HMBC correlation from C7-H to the nitrile carbon (117.8 ppm) definitively anchors the cyano group to the C6 position.

Connectivity CH3 C2-Methyl (δ 2.45) C2 C2 (Pyrrole) (δ 140.5) CH3->C2 HMBC (2-bond) C3 C3-H (δ 6.40) CH3->C3 HMBC (3-bond) C5 C5-H (δ 8.65) C7 C7-H (δ 8.10) C5->C7 COSY (4-bond, meta) CN C6-Nitrile (δ 117.0) C5->CN HMBC (3-bond) C7->CN HMBC (3-bond)

Key 2D NMR correlations confirming the regiochemistry of the azaindole substituents.

References

  • The Journal of Organic Chemistry. "A General Method for the Preparation of 4- and 6-Azaindoles." ACS Publications.[Link]

  • IEEE Xplore. "Nuclear Magnetic Resonance Spectroscopy Application in characterization of Heterocyclic Compounds." IEEE.[Link]

  • Semantic Scholar. "Advanced NMR techniques for structural characterization of heterocyclic structures." Semantic Scholar. [Link]

  • ACS Symposium Series. "Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles." ACS Publications. [Link]

Sources

Method

A Robust, Stability-Indicating HPLC Method for the Analysis of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This comprehensive technical guide outlines a systematic approach to...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive technical guide outlines a systematic approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. This molecule, built upon the versatile pyrrolopyridine scaffold, is of significant interest in medicinal chemistry.[1][2][3] The narrative follows a logical progression from understanding the analyte's physicochemical properties to a multi-phase method development strategy, culminating in a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] We explain the scientific rationale behind the selection of stationary phases, mobile phases, and chromatographic parameters, providing a field-proven framework that ensures accuracy, precision, and specificity. This document serves not just as a protocol, but as a strategic guide for scientists tasked with developing reliable analytical methods for novel heterocyclic compounds.

Analyte Properties & Chromatographic Implications

A foundational understanding of the analyte's structure is paramount for efficient method development. 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile possesses several key features that dictate its chromatographic behavior:

  • Fused Heterocyclic Core: The molecule contains a fused pyrrole (electron-rich) and pyridine (electron-deficient) ring system.[7] This aromatic structure ensures strong UV absorbance, making UV detection a suitable choice.

  • Basic Character: The nitrogen atom in the pyridine ring imparts a basic character to the molecule.[8][9] This is a critical consideration, as basic analytes can interact with acidic residual silanols on traditional silica-based HPLC columns, leading to poor peak shape (tailing).[8] Therefore, the use of modern, high-purity, end-capped columns and pH-controlled mobile phases is essential.

  • Polarity Modifiers: The presence of a polar carbonitrile group and a non-polar methyl group gives the molecule an intermediate polarity, making it an ideal candidate for reversed-phase chromatography.

Based on this analysis, a reversed-phase HPLC method using a C18 stationary phase with an acidic, buffered mobile phase and UV detection is the most logical starting point.

The Method Development Workflow

The development of a reliable HPLC method is a systematic process. It begins with broad screening to identify suitable conditions and progresses to fine-tuning and optimization, followed by rigorous validation to prove its fitness for purpose.

G Validation ICH Q2(R1) Validation Parameters Specificity Specificity Forced Degradation Placebo Interference Validation->Specificity Linearity Linearity Range Correlation Coefficient (r²) Validation->Linearity Accuracy Accuracy Spike/Recovery Study 3 Levels, 3 Replicates Validation->Accuracy Precision Precision Repeatability (Intra-day) Intermediate Precision (Inter-day) Validation->Precision Limits Detection & Quantitation LOD (S/N 3:1) LOQ (S/N 10:1) Validation->Limits Robustness Robustness Flow Rate (±10%) pH (±0.2) Temp (±5°C) Validation->Robustness

Sources

Application

Application Note: Strategic Incorporation of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile into Advanced Kinase Inhibitor Scaffolds

Introduction & Mechanistic Rationale The 4-azaindole (pyrrolo[3,2-b]pyridine) framework has cemented its status as a privileged pharmacophore in modern medicinal chemistry, serving as a highly effective bioisostere for b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 4-azaindole (pyrrolo[3,2-b]pyridine) framework has cemented its status as a privileged pharmacophore in modern medicinal chemistry, serving as a highly effective bioisostere for both indoles and purines[1]. Its prominence is largely driven by its exceptional utility in designing potent, ATP-competitive kinase inhibitors[2]. Within this class, 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS: 1190312-04-9) represents a highly evolved, multifunctional building block[3].

The strategic selection of this specific substituted azaindole is governed by three distinct mechanistic advantages:

  • Hinge-Binding Competence: The N4 pyridine nitrogen and the N1 pyrrole NH form a classic donor-acceptor motif. In targets like p38 MAP kinase, the N4 atom acts as a critical hydrogen bond acceptor, directly interacting with hinge residues such as Lys53[4].

  • Metabolic Shielding & Electronic Modulation: Unsubstituted 4-azaindoles frequently suffer from rapid oxidative metabolism at the C6 position[4]. The incorporation of a strongly electron-withdrawing carbonitrile group at C6 completely blocks this metabolic liability. Furthermore, the cyano group lowers the HOMO/LUMO energy levels of the ring system, which modulates the basicity of the N4 atom—often leading to reduced off-target hERG toxicity while maintaining target affinity[1].

  • Conformational Locking: The 2-methyl group provides a defined steric bulk that restricts the rotational freedom of substituents placed at the N1 or C3 positions. This "steric bump" minimizes the entropic penalty upon target binding and can be utilized to occupy small, lipophilic pockets within the ATP binding site[1][5].

G cluster_kinase Kinase ATP Binding Site Hinge Hinge Region (e.g., Lys53) Solvent Solvent Exposed Region Hydrophobic Hydrophobic Pocket Azaindole 4-Azaindole Core N1 N1-H (H-Bond Donor) Azaindole->N1 N4 N4 (H-Bond Acceptor) Azaindole->N4 C6 6-Cyano Group (Metabolic Shield) Azaindole->C6 C2 2-Methyl Group (Steric Lock) Azaindole->C2 N1->Hinge H-Bond N4->Hinge H-Bond C6->Solvent Vector C2->Hydrophobic VdW Interaction

Fig 1. Pharmacophoric mapping of the 2-methyl-6-cyano-4-azaindole core within a kinase ATP pocket.

Quantitative Data & Physicochemical Profiling

The functionalization of the 4-azaindole core fundamentally alters its physicochemical properties, making it a superior scaffold for late-stage drug development. Table 1 summarizes the key comparative metrics.

Table 1: Physicochemical & Pharmacological Impact of Scaffold Substitution

PropertyUnsubstituted 4-Azaindole2-Methyl-6-cyano-4-azaindoleMechanistic Implication for Drug Design
Molecular Weight 118.14 g/mol 157.17 g/mol Remains well within fragment/lead-like space for further elaboration[3].
N1-H Acidity (pKa) ~16.0~13.5 (Estimated)The electron-withdrawing C6-cyano group increases N1-H acidity, facilitating easier deprotonation for N-alkylation/arylation workflows.
Metabolic Stability Low (Prone to C6 oxidation)HighThe C6 position is physically blocked by the cyano group, preventing cytochrome P450-mediated hydroxylation[4].
C3 Nucleophilicity HighModerateWhile dampened by the cyano group, the C3 position remains the HOMO node, allowing for regioselective electrophilic halogenation.
N1 Rotational Barrier LowHighThe C2-methyl group restricts the conformation of N1-aryl substituents, locking them into the bioactive orthogonal conformation[1].

Experimental Workflows & Protocols

To successfully incorporate 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile into complex drug candidates, researchers must leverage its unique electronic properties. The following protocols outline a self-validating, step-by-step synthetic elaboration strategy.

Workflow Start 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (Starting Material) Step1 Step 1: N1-Arylation (Chan-Lam Coupling) Start->Step1 Step2 Step 2: C3-Halogenation (Electrophilic Substitution) Step1->Step2 Step3 Step 3: C3-Cross Coupling (Suzuki-Miyaura) Step2->Step3 Step4 Step 4: Cyano Elaboration (Optional: Tetrazole/Amine) Step3->Step4 Final Target Kinase Inhibitor Library Step4->Final

Fig 2. Step-by-step synthetic elaboration of the 4-azaindole scaffold for library generation.

Protocol A: Regioselective N1-Arylation via Chan-Lam Coupling

Causality Insight: The strongly electron-withdrawing 6-cyano group lowers the pKa of the N1 proton. This increased acidity facilitates rapid deprotonation by mild bases, accelerating the transmetalation step with the copper-arylboronic acid complex compared to unactivated indoles.

  • Reagent Preparation: In a flame-dried 50 mL round-bottom flask, combine 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (1.0 mmol), the desired arylboronic acid (1.5 mmol), and anhydrous Copper(II) acetate (0.1 mmol, 10 mol%).

  • Solvent & Base Addition: Suspend the solid mixture in 10 mL of anhydrous dichloromethane (DCM). Add pyridine (2.0 mmol) dropwise.

  • Atmospheric Control (Critical Step): Equip the flask with a drying tube or an oxygen balloon. Do not purge with inert gas. The catalytic cycle relies on atmospheric oxygen to re-oxidize Cu(I) back to the active Cu(II) species.

  • Reaction & Self-Validation: Stir the reaction vigorously at room temperature for 16 hours.

    • Validation Check: Monitor the reaction via LC-MS. The starting material peak (m/z 158 [M+H]+) should be entirely consumed, replaced by the corresponding N-aryl mass. The solution will turn from blue to a deep green/brown as the copper complex cycles.

  • Workup: Filter the crude mixture through a pad of Celite to remove insoluble copper salts. Wash the filtrate with 1M aqueous HCl (2 x 10 mL) to remove residual pyridine, dry over MgSO4, and concentrate under reduced pressure.

Protocol B: Electrophilic C3-Bromination

Causality Insight: Despite the electron-withdrawing nature of the pyridine ring and the cyano group, the C3 position of the pyrrole ring retains sufficient electron density to undergo regioselective electrophilic aromatic substitution.

  • Preparation: Dissolve the N-arylated intermediate from Protocol A (1.0 mmol) in 5 mL of anhydrous N,N-dimethylformamide (DMF) and cool the solution to 0 °C using an ice bath.

  • Halogenation: Add N-bromosuccinimide (NBS, 1.05 mmol) portion-wise over 10 minutes.

    • Causality Note: Conduct this step in the dark (wrap the flask in aluminum foil) to suppress radical-mediated bromination at the 2-methyl position.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Self-Validation: TLC (Hexanes/Ethyl Acetate 3:1) should show a complete shift to a less polar, UV-active spot.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (to neutralize any unreacted NBS). Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 15 mL) to completely remove the DMF solvent. Dry and concentrate to yield the C3-bromo intermediate, ready for downstream Suzuki-Miyaura cross-coupling[1].

References

  • BenchChem.Application Notes and Protocols: 4-Azaindole in the Synthesis of Anti-Inflammatory Agents.
  • Journal of Medicinal Chemistry (ACS Publications).Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase.
  • National Institutes of Health (PMC).The Azaindole Framework in the Design of Kinase Inhibitors.
  • National Institutes of Health (PMC).Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents.
  • Aaronchem.Professional Pyridines Products: 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.

Sources

Method

Application Note: High-Throughput Screening Assays Utilizing 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile in Fragment-Based Lead Discovery

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application Area: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), Kinase Inhibitor Development Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application Area: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), Kinase Inhibitor Development

Executive Summary & Mechanistic Rationale

The discovery of novel, selective kinase inhibitors frequently relies on the identification of low-molecular-weight fragments that bind efficiently to the ATP-binding pocket. 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS: 1190312-04-9) is a highly privileged, rule-of-three compliant building block[1]. The pyrrolo[3,2-b]pyridine (azaindole) core serves as a classic bioisostere for the purine ring of ATP, making it an exceptional starting point for High-Throughput Screening (HTS) libraries targeting receptor tyrosine kinases (RTKs) such as FGFR and c-Met[2][3].

Causality in Scaffold Design:

  • Hinge Binding: The nitrogen atoms of the pyrrolo[3,2-b]pyridine core act as critical hydrogen bond donors and acceptors, interacting directly with the kinase hinge region backbone (e.g., Ala553 in FGFR4 or Ala564 in FGFR1)[2][3].

  • Vectorial Elaboration: The 2-methyl group occupies small hydrophobic sub-pockets, while the 6-carbonitrile moiety acts as an electron-withdrawing dipole that can participate in water-mediated hydrogen bond networks (e.g., with Lys503 and Asp630 in FGFR4) or serve as a synthetic handle for further library elaboration[2].

Table 1: Physicochemical Profile for FBDD Suitability
PropertyValueFBDD "Rule of 3" Compliance
Molecular Formula C9H7N3[1]N/A
Molecular Weight 157.17 g/mol [1]Compliant (< 300 Da)
Hydrogen Bond Donors 1Compliant (≤ 3)
Hydrogen Bond Acceptors 2Compliant (≤ 3)
Purity Requirement for HTS ≥ 95%[4]Minimizes false positives

High-Throughput Screening Workflow

To effectively utilize 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile derivatives, a tiered HTS workflow is required. The system must be self-validating, employing orthogonal assays to eliminate false positives inherent to fragment screening.

HTS_Workflow Lib Library Synthesis (Pyrrolo-pyridine Scaffold) Pri Primary Screen TR-FRET Kinase Assay Lib->Pri 10,000+ Cmpds Sec Secondary Screen Cellular Proliferation (Ba/F3) Pri->Sec IC50 < 10 µM Val Orthogonal Validation SPR & X-Ray Crystallography Sec->Val Cellular Efficacy Lead Lead Optimization (FBDD / SAR) Val->Lead Confirmed Binding

Figure 1: Tiered HTS workflow for pyrrolo[3,2-b]pyridine derivatives, moving from biochemical screening to orthogonal biophysical validation.

Experimental Protocols

Protocol A: Primary Biochemical Screening via TR-FRET

Objective: Identify ATP-competitive hits from the pyrrolo-pyridine library. Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lived lanthanide fluorophores (e.g., Europium). By introducing a time delay before reading the emission, short-lived auto-fluorescence from the chemical compounds is eliminated, drastically reducing false positives in HTS.

Reagents:

  • Recombinant Kinase (e.g., FGFR4 wild-type).

  • Biotinylated peptide substrate.

  • Europium (Eu)-labeled anti-phospho antibody.

  • Streptavidin-Allophycocyanin (APC).

  • Positive Control: FGF401 (known FGFR4 inhibitor)[2].

Step-by-Step Methodology:

  • Compound Preparation: Dispense 50 nL of the pyrrolo-pyridine library compounds (in 100% DMSO) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550). Include DMSO-only wells (negative control) and FGF401 wells (positive control)[2].

  • Enzyme Addition: Add 2.5 µL of FGFR4 kinase solution (optimized to EC80 concentration) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-binding of the fragment.

  • Reaction Initiation: Add 2.5 µL of ATP/Biotinylated substrate mix. The ATP concentration must be set at its apparent Km​ to ensure sensitivity to ATP-competitive pyrrolo-pyridine fragments.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Add 5 µL of detection buffer containing EDTA (to stop the kinase reaction by chelating Mg2+), Eu-labeled antibody, and Streptavidin-APC. Incubate for 60 minutes.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 is required to validate the assay run.

Protocol B: Orthogonal Hit Validation via Surface Plasmon Resonance (SPR)

Objective: Confirm direct, reversible binding of TR-FRET hits and determine binding kinetics ( kon​ , koff​ ). Why SPR? Fragments like 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile often have weak biochemical IC50 values (low micromolar) but high Ligand Efficiency (LE). SPR provides label-free, direct binding evidence and distinguishes true binders from assay artifacts or aggregators.

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS amine coupling.

  • Ligand Immobilization: Immobilize His-tagged FGFR4 kinase onto the active flow cell to a target level of 3000–4000 Resonance Units (RU). Leave the reference flow cell blank.

  • Analyte Preparation: Prepare a 3-fold dilution series of the hit compounds (ranging from 0.1 µM to 100 µM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

    • Critical Step: Exact DMSO matching between the running buffer and analyte samples is mandatory to prevent bulk refractive index shifts.

  • Injection: Inject analytes over both flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a 60-second association phase and a 120-second dissociation phase.

  • Data Analysis: Subtract reference flow cell data and blank injections (double referencing). Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

Target Pathway & Mechanistic Context

When optimized, derivatives of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile act as potent inhibitors of RTK signaling pathways, which are frequently dysregulated in hepatocellular carcinoma (HCC) and other malignancies[2].

Kinase_Pathway Ligand FGF Ligand Receptor FGFR Kinase (Target) Ligand->Receptor Activation Downstream1 RAS / MAPK Pathway Receptor->Downstream1 Phosphorylation Downstream2 PI3K / AKT Pathway Receptor->Downstream2 Phosphorylation Inhibitor Pyrrolo[3,2-b]pyridine Derivative Inhibitor->Receptor ATP-Competitive Inhibition Outcome Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

Figure 2: Disruption of the FGFR signaling cascade by ATP-competitive pyrrolo[3,2-b]pyridine inhibitors.

Data Presentation & Expected Outcomes

During the hit-to-lead optimization phase, researchers should track not just potency, but Ligand Efficiency (LE). The compact nature of the 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile scaffold allows for highly efficient binding interactions.

Table 2: Benchmark Metrics for Pyrrolo-pyridine FBDD Progression
Optimization StageAssayExpected MetricSuccess Criteria
Primary Hit TR-FRET (Biochemical)IC50< 10 µM
Hit Validation SPR (Biophysical) KD​ < 20 µM (Fast on/off kinetics)
Hit-to-Lead TR-FRET (Biochemical)Ligand Efficiency (LE)> 0.3 kcal/mol/heavy atom
Lead Candidate Cellular ProliferationCellular IC50 (e.g., Ba/F3)< 100 nM[2]

Note: The 6-carbonitrile group can be hydrolyzed to an amide or reduced to an amine during the Hit-to-Lead phase to explore adjacent solvent-exposed channels or form covalent hemi-thioacetal adducts with specific cysteine residues (e.g., Cys552 in FGFR4)[2].

References

  • Aaronchem. "1190312-04-9 | MFCD12963053 | 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile." Aaronchem Product Catalog.
  • Aaronchem. "Professional Pyridines Products | Aaronchem - Premium Selection." Aaronchem.
  • Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors." ACS Publications, 2022.
  • MDPI. "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors." MDPI, 2017.

Sources

Application

cross-coupling reactions with 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile Derivatives Introduction: The Strategic Value of the Pyrrolo[3,2-b]pyridine Scaffold The 2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile Derivatives

Introduction: The Strategic Value of the Pyrrolo[3,2-b]pyridine Scaffold

The 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile core, a derivative of the 4-azaindole family, represents a privileged scaffold in modern medicinal chemistry.[1][2] Its rigid, bicyclic structure, which merges an electron-rich pyrrole ring with an electron-deficient pyridine ring, provides a unique electronic and steric landscape for molecular design.[3] This scaffold is a cornerstone in the development of kinase inhibitors and other targeted therapeutics, making the ability to functionalize it at various positions a critical task in drug discovery programs.[1][4]

Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.[5] This guide provides detailed application notes and protocols for three seminal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to the 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile framework. We will delve into the causality behind experimental choices, offering insights to navigate the specific challenges posed by this heterocyclic system.

Core Challenge: Substrate Reactivity and the Prerequisite of Halogenation

The successful application of cross-coupling methodologies hinges on the presence of a suitable leaving group, typically a halide (I, Br) or a pseudohalide (OTf), on the scaffold. The target molecule, 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, lacks such a group at positions amenable to further diversification (e.g., C3, C4, or C7). Therefore, a crucial prerequisite for the protocols described herein is the selective halogenation of the pyrrolopyridine core.

This is typically achieved using electrophilic halogenating agents such as N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS). The electron-rich pyrrole ring is the most likely site of halogenation, with regioselectivity influenced by reaction conditions. For the purposes of this guide, we will assume the synthesis of a halogenated derivative (e.g., 3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile) as the starting material for the subsequent coupling reactions. The pyridine nitrogen can also act as a coordinating ligand for the palladium catalyst, which can sometimes inhibit catalysis; the choice of bulky, electron-rich phosphine ligands helps mitigate this effect.[6]

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and vinyl-aryl structures, making it ideal for adding new carbocyclic or heterocyclic moieties to the core scaffold.[7][8] The reaction couples an organoboron species (boronic acid or ester) with an organic halide.

Mechanistic Rationale

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the activated boronic acid to the palladium(II) center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[9] The base is critical for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[7]

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX R-X (Halogenated Pyrrolopyridine) ArX->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Boronic R'-B(OH)2 + Base Boronic->Transmetal PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' (Coupled Product) RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a bromo-substituted 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile with an arylboronic acid.[3][10]

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halogenated 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).

  • Solvent Addition: Add a degassed solvent system. Common systems include 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or PdCl₂(dppf), 0.03 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final coupled product.

Data Summary: Typical Suzuki-Miyaura Conditions
ParameterCondition 1Condition 2Rationale / Comments
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd(PPh₃)₄ is a classic choice. PdCl₂(dppf) is often more effective for heteroaromatic substrates.[11]
Base K₂CO₃Cs₂CO₃Cs₂CO₃ is more soluble and often provides better yields for challenging couplings.
Solvent Dioxane / H₂OToluene / EtOH / H₂OChoice depends on substrate solubility and temperature requirements.
Temperature 80 °C100 °CHigher temperatures may be needed for less reactive halides (e.g., chlorides).
Typical Yield 60-90%70-95%Highly dependent on the specific coupling partners.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful transformation for constructing C-N bonds, coupling aryl halides with a vast array of primary and secondary amines.[12] This reaction is fundamental in drug discovery for introducing nitrogen-containing functional groups that are key for biological activity and improving physicochemical properties.[13]

Mechanistic Rationale

Similar to the Suzuki reaction, the process begins with the oxidative addition of Pd(0) to the aryl halide. The resulting palladium(II) complex then undergoes coordination with the amine, followed by deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[12] The choice of ligand is crucial for stabilizing the palladium center and facilitating the reductive elimination step.[14]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX R-X (Halogenated Pyrrolopyridine) ArX->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Amine R'₂NH + Base Amine->AmineCoord PdII_Amido R-Pd(II)-NR'₂ Ln AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product R-NR'₂ (Coupled Product) RedElim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of a bromo-substituted 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile with an amine.[15][16]

  • Reagent Preparation: In an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos or BINAP, 0.08 eq), and the strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).

  • Addition of Reactants: Add the halogenated 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (1.0 eq) and the amine coupling partner (1.1-1.3 eq).

  • Solvent Addition: Add a dry, degassed solvent such as Toluene or 1,4-Dioxane.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material via column chromatography to obtain the aminated product.

Data Summary: Typical Buchwald-Hartwig Conditions
ParameterCondition 1Condition 2Rationale / Comments
Catalyst System Pd₂(dba)₃ / XPhosPd(OAc)₂ / BINAPXPhos is a bulky, electron-rich ligand effective for many challenging couplings.[17] BINAP is a classic choice, particularly for asymmetric applications.[16]
Base NaOtBuK₃PO₄NaOtBu is a strong, non-nucleophilic base suitable for most amines. K₃PO₄ is a milder option for base-sensitive substrates.
Solvent Toluene1,4-DioxaneBoth are common aprotic solvents for this reaction. Choice can affect solubility and reaction rate.
Temperature 100 °C110 °CHigher temperatures are often required to drive the reaction to completion.
Typical Yield 50-85%65-90%Yields are sensitive to the steric and electronic properties of the amine.

Application Note 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling creates a C(sp)-C(sp²) bond by reacting a terminal alkyne with an aryl or vinyl halide.[18] This reaction is exceptionally valuable for introducing an alkyne handle, which can be further functionalized via click chemistry or other transformations, or used in the synthesis of materials with interesting electronic properties.[19]

Mechanistic Rationale

The Sonogashira reaction uniquely employs a dual catalytic system. The palladium cycle is similar to those previously described (oxidative addition, reductive elimination). The crucial difference is the copper co-catalyst, which activates the terminal alkyne. The copper(I) species reacts with the alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-halide complex, transferring the acetylide group to the palladium center before the final reductive elimination step.[20]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alk R-Pd(II)-C≡CR' Ln Transmetal->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Regen. Product R-C≡CR' (Coupled Product) RedElim->Product ArX R-X ArX->OxAdd CuX Cu(I)X Cu_Alk Cu(I)-C≡CR' CuX->Cu_Alk Alkyne H-C≡CR' + Base Alkyne->CuX π-Complex Formation & Deprotonation Cu_Alk->Transmetal from Cu Cycle

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
Detailed Experimental Protocol: Sonogashira Coupling

This protocol outlines a standard procedure for coupling a bromo-substituted 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile with a terminal alkyne.[21][22]

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add the halogenated 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), and the copper co-catalyst (e.g., CuI, 0.05 eq).

  • Solvent and Base Addition: Add a suitable solvent (e.g., THF or DMF) and a liquid amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)). The amine often serves as both the base and part of the solvent system.

  • Degassing: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq) dropwise to the stirred solution.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be monitored by TLC or LC-MS. Typical reaction times are 1-6 hours.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NH₄Cl (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography.

Data Summary: Typical Sonogashira Conditions
ParameterCondition 1 (Classic)Condition 2 (Copper-Free)Rationale / Comments
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(OAc)₂ / Ligand (e.g., SPhos)The classic system is robust. Copper-free variants exist to avoid issues with copper acetylide homocoupling (Glaser coupling).[18]
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)The amine base is crucial for deprotonating the terminal alkyne.
Solvent THF / TEADMFTHF is common, while DMF can help solubilize more polar substrates.
Temperature Room Temperature50 °CReactions are often run at room temperature but may require gentle heating.
Typical Yield 70-95%75-98%Generally a high-yielding reaction if side reactions are minimized.

Conclusion

The functionalization of the 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile scaffold via palladium-catalyzed cross-coupling reactions opens a vast chemical space for drug discovery and materials science. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile pathways to introduce diverse aryl, amino, and alkynyl substituents. A thorough understanding of the reaction mechanisms and careful selection of catalysts, ligands, and bases are paramount to overcoming the challenges posed by this important heterocyclic core and successfully synthesizing novel molecules with high potential for therapeutic applications.

References

  • Benchchem. Navigating the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: A Comparative Analysis of Methodologies.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • Wikipedia. Sonogashira coupling.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (PMC).
  • A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Dobson, D. E. (2022). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling and Related Reactions Involving Pyrroles.
  • Flow Chemistry: Sonogashira Coupling.
  • MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • Benchchem. Application Notes and Protocols: 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in Materials Science.
  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • PubMed. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (PMC).
  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. A Practical Synthesis of the TGFβRI Inhibitor N-(4-(3-(6-(difluoromethyl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)pyridin-2-yl)acetamide via One-pot Sequential Sonogashira and Cacchi Reactions Catalyzed by Pd(OAc)2.
  • Benchchem. An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties.
  • Organic Chemistry Portal. Suzuki Coupling.
  • (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • MDPI. (2025). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.
  • Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate.
  • (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Organic Chemistry Portal. (2020). Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles via Ligand-Free Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling.
  • Myers, A. G. Research Group. The Suzuki Reaction.
  • Organic Chemistry Portal. (2011). A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (PMC).
  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES. Bulletin of the Chemical Society of Ethiopia.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Welcome to the technical support center for the synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable heterocyclic scaffold. As a molecule of interest in various therapeutic areas, including as a potential kinase inhibitor, its efficient synthesis is of paramount importance.[1][2][3][4][5]

This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind experimental choices, address common points of failure, and offer step-by-step protocols to enhance your synthetic yield and purity.

Strategic Decision Point: Choosing Your Synthetic Pathway

The synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is primarily approached via two distinct strategies: Core Functionalization of a pre-formed pyrrolopyridine ring system or Ring Construction to build the bicyclic core from a pyridine precursor.[6] The optimal choice is dictated by starting material availability, scalability, and tolerance for multi-step procedures.

The following workflow provides a logical decision-making process for selecting your synthetic route.

Synthetic_Route_Decision_Workflow start Start q1 Is 2-methyl-6-halo- 1H-pyrrolo[3,2-b]pyridine commercially available or readily synthesizable? start->q1 core_func Pursue Core Functionalization Strategy q1->core_func Yes ring_const Pursue Ring Construction Strategy q1->ring_const No end_product Target: 2-methyl-1H-pyrrolo[3,2-b]pyridine- 6-carbonitrile core_func->end_product ring_const->end_product

Caption: Decision workflow for selecting a synthetic route.

Troubleshooting & FAQs: Core Functionalization Strategy

This approach is often preferred due to its typically higher yields and shorter reaction times in the final cyanation step.[6] It begins with a halogenated precursor, most commonly 2-methyl-6-bromo-1H-pyrrolo[3,2-b]pyridine.

Question 1: My palladium-catalyzed cyanation of 2-methyl-6-bromo-1H-pyrrolo[3,2-b]pyridine using Zn(CN)₂ is resulting in low yields and incomplete conversion. What are the common causes and how can I optimize the reaction?

Answer: This is a frequent challenge in palladium-catalyzed cross-coupling reactions involving heterocyclic systems. The low yield can typically be attributed to one or more of the following factors: catalyst deactivation, reagent purity, or suboptimal reaction conditions.

Causality and Troubleshooting Steps:

  • Catalyst Choice and Deactivation: The choice of palladium catalyst and ligand is critical. The pyridine nitrogen in the substrate can coordinate to the palladium center, potentially inhibiting catalytic activity.

    • Recommendation: While Pd(PPh₃)₄ is commonly used, consider more electron-rich and sterically hindered phosphine ligands (e.g., Xantphos, RuPhos) that can promote reductive elimination and stabilize the active catalytic species. Ensure the catalyst is handled under an inert atmosphere as exposure to air can lead to oxidation and deactivation.

  • Purity of Zinc Cyanide: Zinc cyanide (Zn(CN)₂) can be hygroscopic and may contain impurities. Water in the reaction can lead to the formation of zinc hydroxide and can facilitate side reactions like the hydrolysis of the product nitrile to the corresponding amide.

    • Recommendation: Use freshly opened, high-purity Zn(CN)₂ or dry it thoroughly under vacuum before use.

  • Solvent Quality: The reaction is highly sensitive to residual water and oxygen in the solvent.

    • Recommendation: Use anhydrous, degassed N,N-dimethylformamide (DMF). Degassing can be achieved by sparging with argon or nitrogen for 20-30 minutes prior to use.

  • Reaction Temperature: The temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting material, product, or catalyst.

    • Recommendation: A temperature range of 80-120 °C is typical.[6] Monitor the reaction by TLC or LC-MS to find the optimal temperature for your specific setup and to track conversion. If the reaction stalls, a slight increase in temperature may be beneficial.

Optimized Experimental Protocol: Palladium-Catalyzed Cyanation

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 2-methyl-6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6-0.7 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[6]

  • Solvent Addition: Add anhydrous, degassed DMF via cannula.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress every hour using TLC or LC-MS. The reaction is typically complete within 1-4 hours.[6]

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.[6]

Question 2: Is the Rosenmund-von Braun reaction using Copper(I) Cyanide (CuCN) a viable alternative, and what are its advantages and disadvantages?

Answer: Yes, the Rosenmund-von Braun reaction is a classic and viable alternative. However, it presents a different set of challenges compared to palladium-catalyzed methods.

Comparative Analysis

ParameterPalladium-Catalyzed Cyanation (e.g., with Zn(CN)₂)Rosenmund-von Braun (CuCN)
Typical Temperature 80-120 °C[6]150-200 °C[1]
Reaction Time 1-4 hours[6]Several hours
Catalyst/Reagent Pd catalyst (e.g., Pd(PPh₃)₄), Zn(CN)₂Stoichiometric or excess CuCN
Key Advantages Milder conditions, faster reaction times, generally higher functional group tolerance.Less expensive reagent (CuCN vs. Pd catalyst), can be effective when Pd-catalysis fails.
Key Disadvantages Catalyst cost and sensitivity, potential for ligand-related side reactions.Harsh reaction conditions (high temp), difficult work-up to remove copper salts, potential for lower yields due to decomposition.[1]

Recommendation: The Rosenmund-von Braun reaction is best considered when palladium-catalyzed methods have failed or for large-scale synthesis where the cost of palladium is a significant factor. The high temperatures can lead to degradation, so careful optimization is crucial.

Troubleshooting & FAQs: Ring Construction Strategy

Question 3: My attempt to construct the 2-methyl-1H-pyrrolo[3,2-b]pyridine core via a Bartoli-type synthesis from a nitropyridine precursor is giving very low yields (<25%). How can this be improved?

Answer: The Bartoli indole synthesis and its modifications are powerful but sensitive reactions, especially when applied to electron-deficient systems like pyridines. Low yields often stem from two main issues: the reactivity of the Grignard reagent and the electronic deactivation by the pyridine ring.

Causality and Troubleshooting Steps:

  • Grignard Reagent Quality and Stoichiometry: The reaction requires a significant excess of the vinyl Grignard reagent (typically 3.0-4.0 equivalents).[6] The quality of the Grignard is paramount; it should be freshly prepared or accurately titrated before use.

    • Recommendation: Use at least 3 equivalents of a high-quality vinylmagnesium bromide solution. Ensure all glassware is rigorously flame-dried and the reaction is maintained under a strict inert atmosphere.

  • Temperature Control: The initial addition of the Grignard reagent is highly exothermic and must be performed at very low temperatures (-78 °C) to prevent side reactions and decomposition.[6]

    • Recommendation: Add the Grignard reagent dropwise to the cooled solution of the nitropyridine, ensuring the internal temperature does not rise above -70 °C.[6] After addition, allow the reaction to warm slowly to a slightly higher temperature (e.g., -20 °C) for the main reaction to proceed.[6]

  • Electronic Deactivation: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards the key electrophilic cyclization step, increasing the activation energy.[7]

    • Recommendation: While the Bartoli reaction itself does not use an acid catalyst for the cyclization, ensuring the precursor (e.g., a 2-substituted-3-nitropyridine) is correctly chosen is vital. The subsequent steps to install the 6-carbonitrile may require further functionalization, which should be planned in advance.

Illustrative Protocol: Modified Bartoli Indole Synthesis

  • Reaction Setup: Under an argon atmosphere, dissolve the starting 2-substituted-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.[6]

  • Grignard Addition: Add vinylmagnesium bromide (3.0-4.0 eq) dropwise, maintaining the temperature below -70 °C.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for 8-12 hours.[6]

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to obtain the 1H-pyrrolo[3,2-b]pyridine core.[6]

Note: This procedure yields the core scaffold. Subsequent steps would be required to introduce the methyl group at the 2-position (if not already present on the precursor) and the carbonitrile at the 6-position.

General Troubleshooting Workflow

When encountering issues such as low yield or the formation of impurities, a systematic approach is essential. The following diagram outlines a general workflow for troubleshooting these common problems.

Troubleshooting_Workflow start Low Yield or Impurity Formation check_reagents Step 1: Verify Reagent Purity & Stoichiometry - Titrate Grignard/BuLi - Dry solvents & reagents - Use fresh catalyst start->check_reagents check_conditions Step 2: Review Reaction Conditions - Inert atmosphere (N2/Ar)? - Temperature control accurate? - Reaction time sufficient? check_reagents->check_conditions analyze_crude Step 3: Analyze Crude Mixture - LC-MS to identify byproducts - NMR for structural clues check_conditions->analyze_crude optimize Step 4: Systematic Optimization - Adjust temperature - Screen catalysts/ligands - Change solvent analyze_crude->optimize implement Implement Optimized Procedure optimize->implement

Caption: A systematic workflow for troubleshooting synthesis issues.

By carefully considering the choice of synthetic strategy and systematically addressing common points of failure, researchers can significantly improve the yield and purity of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, accelerating progress in their research and development endeavors.

References

  • BenchChem. (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. BenchChem Technical Support.
  • Molecules. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. MDPI.
  • BenchChem. (2025). An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. BenchChem Technical Support.
  • BenchChem. (2025). Navigating the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: A Comparative Analysis of Methodologies. BenchChem Technical Support.
  • Journal of the Mexican Chemical Society. (2018).
  • BenchChem. (2025). Troubleshooting guide for Paal-Knorr pyrrole synthesis. BenchChem Technical Support.
  • ChemicalBook.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem Technical Support.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • ResearchGate. (2026).
  • Indian Academy of Sciences. (n.d.).
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem Technical Support.
  • PubMed. (2016).
  • PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • MDPI. (2025).
  • BenchChem. (2025). Application Notes and Protocols: 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in Materials Science. BenchChem Technical Support.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • PMC. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • ResearchGate. (2019). Regioselective Cyanation of Six‐Membered N‐Heteroaromatic Compounds Under Metal‐, Activator‐, Base‐ and Solvent‐Free Conditions.
  • MDPI. (2023).
  • SciELO. (2022).
  • International Journal of Organic Chemistry. (2011). Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines.
  • Heterocyclic Communications. (1998). Reactions with 6-amino-5-cyano-3-methyl-1,4-diphenyl-1H,4H-pyrano[2,3-c] - pyrazole.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate challenging heterocyclic compounds for biological and analytical assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate challenging heterocyclic compounds for biological and analytical assays. While replacing an indole moiety with an azaindole ring (such as the 1H-pyrrolo[3,2-b]pyridine core) can sometimes improve aqueous solubility by slightly reducing lipophilicity, absolute solubility often remains poor and far below optimal assay requirements[1].

The compound 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile presents a unique formulation challenge. Its highly planar structure, coupled with strong intermolecular hydrogen bonding networks facilitated by the pyrrole NH, pyridine nitrogen, and the highly polar carbonitrile group, results in high crystal lattice energy. Consequently, researchers often face two distinct phenomena: incomplete dissolution in DMSO stock solutions and rapid precipitation ("crashing out") upon dilution into aqueous biological buffers[2].

This guide provides field-proven, mechanistically grounded troubleshooting steps to overcome these barriers without compromising your experimental integrity.

Physicochemical Profile & Solubility Parameters

Understanding the physical properties of your compound is the first step in designing a successful solubilization strategy.

ParameterValue / GuidelineMechanistic Rationale
Molecular Weight 157.17 g/mol [3]Small, planar molecules are highly prone to dense crystal packing.
Molecular Formula C9H7N3[3]Contains multiple H-bond donors/acceptors (NH, N, CN) that drive self-association.
Intrinsic Aqueous Solubility < 10 µg/mL (Estimated)High crystal lattice energy easily overcomes the hydration energy of the aqueous solvent[4].
Max DMSO Stock Concentration 10 mM - 20 mMHigher concentrations risk supersaturation, leading to nucleation upon freeze-thaw cycles[2].
Max in vitro DMSO Tolerance < 1.0% v/vExceeding 1% DMSO in final assay buffers often induces cytotoxicity in sensitive cell lines[5].
Troubleshooting Guide 1: DMSO Stock Preparation

Issue: The compound powder does not fully dissolve in 100% DMSO, leaving a cloudy suspension or visible particulates.

Causality: While DMSO is a strong hydrogen-bond acceptor, the compound's intrinsic lattice energy and potential for polymorph formation can resist initial solvation. Furthermore, absorption of atmospheric moisture by hygroscopic DMSO drastically reduces its solvating power for hydrophobic planar molecules.

Q: How can I achieve a complete, stable DMSO stock solution? A: Follow a controlled thermal and kinetic disruption strategy to break the lattice energy:

  • Ensure Solvent Integrity: Use fresh, anhydrous DMSO (≥99.9% purity). Older DMSO stocks absorb water, which exponentially decreases the solubility of pyrrolopyridines.

  • Thermal Agitation: Warm the suspension to 37°C in a water bath for 15 minutes. Heat provides the thermodynamic energy required to break intermolecular crystal lattice bonds.

  • Sonication: Apply bath sonication for 10–15 minutes. Acoustic cavitation disrupts micro-aggregates and accelerates the formation of the solvent shell.

  • Concentration Reduction: If the solution remains turbid after heating and sonication, you have exceeded the thermodynamic solubility limit. Reduce the stock concentration (e.g., from 50 mM to 10 mM) to ensure complete dissolution[2].

Troubleshooting Guide 2: Aqueous Buffer Dilution ("Crash-Out")

Issue: A clear DMSO stock solution instantly turns milky or forms needle-like crystals when added to PBS, cell culture media, or enzymatic assay buffers.

Causality: This is driven by the "solvent shift effect"[2]. When the DMSO stock is introduced to water, the DMSO molecules rapidly diffuse into the bulk aqueous phase. The 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile molecules are abruptly stripped of their DMSO solvation shell. Because their aqueous solubility is extremely low, they rapidly self-associate through hydrophobic interactions, leading to sudden nucleation and precipitation.

Q: How do I prevent precipitation during aqueous dilution? A: You must lower the kinetic barrier to precipitation using cosolvents or micellar encapsulation. Below are two self-validating protocols.

Protocol A: Cosolvent-Mediated Dilution

Best for biochemical assays where surfactants might interfere with protein-protein interactions.

  • Prepare Intermediate Dilution: Instead of diluting directly from 100% DMSO to a 99% aqueous buffer, create a transitional cosolvent mixture (e.g., 50% DMSO / 50% PEG400 or Ethanol)[2].

  • Vortexing: Vigorously vortex the target aqueous buffer to create high shear forces.

  • Dropwise Addition: Add the intermediate stock dropwise into the vortexing buffer. This prevents localized zones of high compound concentration, minimizing the chance of nucleation[5].

  • Final Concentration Check: Ensure the final organic solvent concentration remains ≤1% v/v to prevent assay interference or cytotoxicity[5].

  • Validation (Vehicle Control): Prepare a "vehicle control" using the exact same final concentration of the co-solvent in your aqueous buffer without the compound to test for baseline effects of the solvent alone[5].

Protocol B: Micellar Solubilization (Surfactants)

Best for cell-based assays where a stable, homogenous dispersion is required over 24-72 hours.

  • Select a Non-Ionic Surfactant: Choose Tween® 80 or Pluronic® F-127, which have lower cytotoxicity profiles compared to anionic surfactants like SDS[5].

  • Prepare the Micellar Buffer: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its Critical Micelle Concentration (CMC) (e.g., 0.1% - 0.5% w/v)[5].

  • Compound Addition: Add the compound stock directly into the micellar solution under continuous stirring or sonication. The hydrophobic core of the azaindole will partition into the hydrophobic interior of the micelles, shielding it from the aqueous environment[5].

  • Validation (Vehicle Control): Always run a parallel vehicle control containing the surfactant solution without the compound to isolate true biological effects from surfactant toxicity[5].

Solubilization Strategy Workflow

SolubilizationWorkflow Start Solubility Issue: 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile DMSO_Phase Phase 1: DMSO Stock Preparation Start->DMSO_Phase Step 1 Aq_Phase Phase 2: Aqueous Buffer Dilution Start->Aq_Phase Step 2 Heat Warm to 37°C & Sonicate (15 mins) DMSO_Phase->Heat If cloudy Success Clear Solution Achieved (Run Vehicle Controls) DMSO_Phase->Success Fully dissolved Cosolvent Cosolvent System (PEG400, EtOH) Aq_Phase->Cosolvent Precipitation occurs DiluteDMSO Reduce Stock Conc. (e.g., to 10 mM) Heat->DiluteDMSO If persists DiluteDMSO->DMSO_Phase Re-evaluate Surfactant Micellar Solubilization (Tween 80, Pluronic) Cosolvent->Surfactant Insufficient Cosolvent->Success Solubilized Surfactant->Success Solubilized Assay Proceed to Biological/ Analytical Assay Success->Assay Validate

Caption: Decision tree for selecting a suitable solubility enhancement strategy for pyrrolopyridines.

Frequently Asked Questions (FAQs)

Q1: I need to determine the exact thermodynamic solubility of my compound in PBS. How do I do this accurately? A1: To determine thermodynamic solubility, you must establish an equilibrium. Add an excess amount of the solid compound to your test medium (e.g., PBS) in a sealed vial. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24–72 hours). After equilibration, centrifuge the samples to separate the undissolved solid, carefully withdraw an aliquot of the supernatant, filter it (e.g., through a 0.22 µm PTFE filter), and analyze the solubilized drug content using reverse-phase HPLC[2].

Q2: My assay readout is fluctuating wildly, but I don't see any visible precipitation. What is happening? A2: You are likely experiencing nano-aggregation. Even if macroscopic crystals haven't formed, planar pyrrolopyridines can form colloidal nano-aggregates in aqueous media. These aggregates can sequester the compound, artificially lowering the effective free drug concentration, or they can non-specifically bind to assay proteins, causing false positives or erratic readouts. Dynamic Light Scattering (DLS) can be used to check for the presence of these sub-visible particles. Transitioning to a micellar solubilization protocol usually resolves this issue.

Q3: Can I use cyclodextrins instead of surfactants to improve aqueous solubility? A3: Yes. Cyclodextrins form inclusion complexes by encapsulating the hydrophobic core of the molecule. However, be cautious: cyclodextrins may form stable adducts with your analyte that can interfere with target binding in biochemical assays or alter ionization efficiency in LC-MS/MS analysis[5]. Always validate this approach by running a blank sample containing only the buffer and the cyclodextrin to identify any interfering signals[5].

References
  • [1] Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC (National Institutes of Health). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (a functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (a functionalized 4-azaindole derivative). Due to its amphoteric nature (containing both an acidic pyrrole NH and a basic pyridine N) and the electrophilic sensitivity of the carbonitrile group, this privileged scaffold presents unique purification challenges.

This guide provides field-proven troubleshooting logic, causality-driven explanations, and self-validating protocols to ensure you achieve >99% purity and acceptable heavy metal limits.

Impurity Profile & Physicochemical Data

Understanding the physicochemical properties of your target and its common impurities is the first step in designing a rational purification strategy.

Table 1: Quantitative Impurity Profile and Separation Logic

Impurity TypeOrigin / CausalityRelative PolarityKey Property / pKaPrimary Separation Strategy
Des-methyl derivative Incomplete methylation during early-stage synthesis.Similar to target~4.85 (Pyridine N)Gradient normal-phase chromatography with 1% Et₃N modifier.
Regioisomers Off-target cyclization or unselective cyanation.Slightly lowerVariable H-bondingIsocratic normal-phase silica chromatography.
Amide/Acid Hydrolysis Product Hydrolysis of the -CN group during harsh aqueous workups.Significantly higher~4.0 (Carboxylic OH)pH-controlled aqueous wash (pH 7.0–8.0).
Residual Palladium (Pd) Catalyst carryover from cross-coupling cyanation.N/A (Organometallic)Strong chelation to NSolid-supported thiol-silica scavenging at 50 °C.

Troubleshooting Guides & FAQs

Q1: Why does my compound streak or tail severely on silica gel, leading to co-elution with the des-methyl impurity?

Causality: The 4-azaindole core contains a basic nitrogen atom within the pyridine ring. During normal-phase chromatography, this basic nitrogen undergoes strong hydrogen bonding and acid-base interactions with the free, slightly acidic silanol groups present on standard silica gel1[1]. Solution: You must mask the silanol sites. Add a basic modifier (e.g., 1% Triethylamine or NH₄OH) to your mobile phase. The modifier competitively binds to the acidic silanol groups, deactivating the column and allowing the target compound to elute as a sharp, symmetrical band, which drastically improves resolution[1].

Q2: I observed a new, highly polar, baseline-retained impurity after my aqueous workup. What is it, and how do I prevent it?

Causality: The carbonitrile (-CN) group at the C6 position is highly electrophilic. When exposed to strong aqueous acids or bases during the quenching and extraction phases, it is highly susceptible to hydrolysis, converting into a primary amide or a carboxylic acid2[3]. Solution: Maintain a strictly controlled pH environment (pH 7.0–8.0) during aqueous workup. Use mild buffers like saturated aqueous NaHCO₃ rather than strong bases (NaOH) or acids (HCl) to quench the reaction[3].

Q3: My cyanation step utilized a Palladium catalyst, and the final product has high heavy metal content (>50 ppm). How can I reduce Pd to acceptable API limits (<10 ppm)?

Causality: The synthesis of this scaffold often utilizes a Palladium-catalyzed cyanation of a 6-bromo precursor4[4]. The basic nitrogens of the azaindole strongly chelate residual Pd(0) and Pd(II) species, making standard aqueous washes completely ineffective. Solution: Employ a chemical scavenger via chemisorption. Solid-supported scavengers like Potassium Isopropyl Xanthate (PIX) or thiol-functionalized silica (e.g., SiliaMetS Thiol) are highly effective at stripping Pd from the product mixture, routinely reducing levels to <1 ppm 5[5].

Validated Experimental Methodologies

The following self-validating protocols are designed to ensure maximum recovery and purity.

Protocol A: Palladium Scavenging Workflow
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or THF) at a concentration of ~0.1 M.

  • Scavenger Addition: Add a solid-supported Pd scavenger (Thiol-functionalized silica) at 5 to 10 equivalents relative to the initial Pd catalyst loading[5].

  • Chemisorption: Stir the suspension vigorously at 50 °C for 3 to 12 hours. Self-validation step: The solution color should shift from dark brown/black to pale yellow as the metal is absorbed onto the silica.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the scavenger-metal complex. Wash the pad with 2 column volumes of the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the Pd-free crude product.

Protocol B: Optimized Flash Chromatography (Silica Gel)
  • Column Preparation: Slurry-pack the column using standard silica gel (60 Å, 40-63 µm). Pre-equilibrate the column with the starting mobile phase (100% Dichloromethane) containing 1% Triethylamine (Et₃N) [1].

  • Sample Loading: Dissolve the Pd-free crude mixture in a minimal volume of Dichloromethane. Note: If solubility is poor, perform dry-loading onto Celite to prevent band broadening[3].

  • Gradient Elution:

    • Run 100% DCM (with 1% Et₃N) for 2 column volumes (CV) to elute non-polar impurities.

    • Apply a linear gradient from 0% to 10% Methanol in DCM (maintaining 1% Et₃N throughout) over 10 CVs[1].

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). The target compound will elute cleanly without tailing.

  • Solvent Removal: Pool the pure fractions and evaporate. To remove residual Et₃N, co-evaporate with toluene twice, then dry under high vacuum for 12 hours.

Purification Decision Tree

PurificationWorkflow Start Crude 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile PdCheck Was Pd-catalyzed cyanation used? Start->PdCheck Scavenge Add Thiol-Silica Scavenger (Stir 50°C, 3-12h) PdCheck->Scavenge Yes Extract Aqueous Workup (Maintain pH 7.0-8.0) PdCheck->Extract No Filter Filter through Celite Scavenge->Filter Filter->Extract Chroma Flash Chromatography (Silica gel, 1% Et3N modifier) Extract->Chroma Cryst Recrystallization (EtOAc/Hexanes) Chroma->Cryst Pure Pure Target Compound (>99% purity, <1 ppm Pd) Cryst->Pure

Figure 1: Decision tree and workflow for the purification of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.

References

  • BenchChem. "Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography.
  • ACS Publications - Organic Process Research & Development. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • ACS Publications. "Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides: Importance of the Order of Addition.
  • BenchChem. "Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.

Sources

Optimization

Technical Support Center: Optimizing 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile Synthesis

Welcome to the Technical Support Center for the synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile . This highly functionalized 4-azaindole derivative is a critical scaffold in medicinal chemistry, particular...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile . This highly functionalized 4-azaindole derivative is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Because the pyrrolo[3,2-b]pyridine core features both an electron-rich pyrrole and an electron-deficient pyridine ring, its synthesis is notoriously sensitive to thermal stress.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize reaction temperatures and maximize yields.

Workflow Visualization

SynthesisWorkflow Start Halogenated Pyridine Precursor Cyclization Cyclization (80-100°C) Kinetic vs Thermodynamic Control Start->Cyclization Intermediate 2-Methyl-6-halo-1H- pyrrolo[3,2-b]pyridine Cyclization->Intermediate Optimal Temp PdCyanation Pd-Catalyzed Cyanation Zn(CN)2, 100-120°C Intermediate->PdCyanation NOxide N-Oxidation & TMSCN Metal-Free, 80°C Intermediate->NOxide Alt Route Product 2-Methyl-1H-pyrrolo[3,2-b] pyridine-6-carbonitrile PdCyanation->Product High Yield NOxide->Product Moderate Yield

Workflow for 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile synthesis and temperature optimization.

Troubleshooting & FAQs

Section 1: Core Cyclization Dynamics

Q: During the cyclization step to form the 2-methyl-pyrrolo[3,2-b]pyridine core, I observe a complex mixture of decomposition products at 120°C. Why does this happen? A: The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is electronically polarized. During cyclization (e.g., via transition-metal catalyzed annulation or Batcho-Leimgruber type reactions), the intermediate species are highly sensitive to thermal stress. At temperatures exceeding 100°C, the kinetic energy surpasses the activation barrier for side reactions, leading to uncontrolled oligomerization, fragmentation, or nucleophilic attack by solvent impurities[1]. Maintaining the temperature strictly between 80–100°C ensures sufficient thermodynamic driving force for the desired ring closure while keeping the reaction kinetically trapped away from degradation pathways[2].

Section 2: Palladium-Catalyzed Cyanation

Q: My palladium-catalyzed cyanation of the 6-halo intermediate using Zn(CN)₂ stalls at 80°C. Should I increase the temperature to 150°C to force completion? A: No. Palladium-catalyzed cyanation requires sufficient thermal energy to drive the initial oxidative addition of the Pd(0) species into the robust C-halogen bond of the pyridine ring. While 80°C provides insufficient energy to overcome this activation barrier (leading to a stalled reaction)[3], pushing the temperature to 150°C will cause rapid thermal deactivation of the catalyst. At extreme temperatures, the stabilizing phosphine ligands dissociate, resulting in the irreversible agglomeration of the catalyst into inactive "palladium black" and promoting thermal degradation of the newly formed nitrile[4]. The optimal turnover frequency and catalyst stability are achieved strictly between 100–120°C[3].

Section 3: Metal-Free Cyanation Alternatives

Q: Can I bypass the metal-catalyzed cyanation to avoid temperature-sensitive palladium complexes? A: Yes. An alternative is the direct metal-free cyanation of the corresponding N-oxide intermediate using trimethylsilyl cyanide (TMSCN) and a base (e.g., tetramethylguanidine). In this mechanism, the N-oxide oxygen attacks the silicon of TMSCN, activating the adjacent carbon for nucleophilic attack by the cyanide ion. This reaction proceeds optimally at 80°C. If the temperature exceeds 100°C, the activation energy for alternative pathways is reached, leading to non-selective cyanation at other ring positions or simple deoxygenation without functionalization[5].

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between temperature and reaction outcomes across the two primary synthesis steps.

Reaction StepReagents / CatalystTemperatureObservation / YieldMechanistic Causality
Cyclization Pd(OAc)₂, CuI, Base60°C< 20%Insufficient energy for ring closure; kinetic trapping.
Cyclization Pd(OAc)₂, CuI, Base90°C75–85%Optimal thermodynamic balance; complete annulation.
Cyclization Pd(OAc)₂, CuI, Base120°C< 30%Thermal degradation; oligomerization of intermediates.
Cyanation Pd(PPh₃)₄, Zn(CN)₂80°C~ 40%Stalled oxidative addition into the C-halogen bond.
Cyanation Pd(PPh₃)₄, Zn(CN)₂110°C80–90%Optimal catalyst turnover; minimal ligand dissociation.
Cyanation Pd(PPh₃)₄, Zn(CN)₂150°C< 25%Catalyst agglomeration (Pd black); nitrile degradation.

Self-Validating Experimental Protocols

Protocol A: Cyclization to 6-Halo-2-methyl-1H-pyrrolo[3,2-b]pyridine

This protocol utilizes a controlled thermal environment to prevent intermediate degradation.

  • Preparation: In a dry, argon-flushed Schlenk flask, charge the 6-halo-3-aminopyridine precursor (1.0 equiv) and the terminal alkyne/propyne equivalent (1.2 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%), CuI (10 mol%), and K₃PO₄ (2.0 equiv) in anhydrous DMF.

  • Thermal Control (Self-Validation Step): Submerge the flask in a pre-heated oil bath set to 90°C. Crucial: Monitor the internal reaction temperature using a calibrated PTFE-coated thermocouple. If the internal temperature spikes above 95°C due to an exotherm, immediately apply a cooling bath. A sudden color shift from dark orange to opaque black indicates the onset of decomposition[1].

  • Monitoring: Sample the reaction at 4 hours. Perform LC-MS to confirm the disappearance of the pyridine precursor and the formation of the fused bicyclic mass.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove metal salts, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Cyanation

This protocol balances oxidative addition energy requirements with catalyst longevity.

  • Preparation: To a dry reactor under an inert nitrogen atmosphere, add the 6-halo-2-methyl-1H-pyrrolo[3,2-b]pyridine intermediate (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd(PPh₃)₄ (0.05 equiv)[4].

  • Solvent: Add anhydrous, rigorously degassed N,N-dimethylformamide (DMF). Degassing is critical to prevent premature oxidation of the Pd(0) catalyst.

  • Heating (Self-Validation Step): Heat the mixture to 110°C. Crucial: Visually observe the reaction mixture. A persistent clear yellow/orange solution indicates an active Pd(0)/Pd(II) catalytic cycle. The rapid formation of a black precipitate (palladium black) indicates local overheating or ligand degradation[3][4]. If observed, halt heating, verify your stirring rate, and ensure the solvent is fully degassed.

  • Completion: Stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane) until the starting material is consumed.

  • Workup: Cool to room temperature. Quench with an aqueous ammonia solution to complex excess zinc and palladium[6]. Extract with EtOAc, wash thoroughly with water to remove DMF, dry, and purify via silica gel column chromatography.

References

  • Hojnik, C. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Graz University of Technology. Available at: [Link]

  • PMC. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a mechanistic understanding of how 2-methyl-1H-pyrrolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a mechanistic understanding of how 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile degrades, alongside field-proven, self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Overview of Degradation (The "Why")

To prevent degradation, you must first understand the molecular vulnerabilities of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. This molecule faces a dual-threat environment during storage:

  • Nitrile Hydrolysis (Moisture & pH Sensitivity): The 6-carbonitrile (-CN) group is attached to an electron-withdrawing pyridine ring. This electronic pull leaves the nitrile carbon highly electrophilic and susceptible to nucleophilic attack by water[1]. Ambient moisture, particularly in micro-environments of acidic or basic pH, will catalyze the hydration of the nitrile into a carboxamide, which rapidly hydrolyzes further into a carboxylic acid[2].

  • Azaindole Core Oxidation (Photo-oxidation & ROS): The pyrrolo[3,2-b]pyridine (azaindole) core contains an electron-rich pyrrole moiety. While the 2-methyl group provides steric shielding at the C2 position, the C3 position and the pyridine nitrogen remain highly vulnerable to photo-induced radical oxidation and N-oxide formation in the presence of UV light or reactive oxygen species (ROS)[3].

Degradation Pathway Visualization

G API 2-methyl-1H-pyrrolo[3,2-b] pyridine-6-carbonitrile Moisture Moisture / Extremes of pH API->Moisture Hydrolysis Oxidation Oxygen / UV Light API->Oxidation Photo-oxidation Amide 6-Carboxamide Intermediate Moisture->Amide H2O Addition NOxide Pyridine N-Oxide & Pyrrole Oxidation Oxidation->NOxide ROS / Radicals Acid 6-Carboxylic Acid Product Amide->Acid Further Hydrolysis

Fig 1: Primary degradation pathways of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.

Quantitative Stability Data

To facilitate quick decision-making, the following table summarizes the expected shelf-life of the compound under various conditions and the corresponding analytical markers used to detect degradation.

Storage ConditionEnvironmentExpected Shelf-LifePrimary Degradation RiskHPLC Shift (Relative to API)
Solid State 2-8°C, Argon, Dark> 24 monthsNone (Optimal)N/A
Solid State 25°C, Ambient Air3-6 monthsHydrolysis (-CN to -COOH)Major peak at shorter RT
DMSO Stock (10mM) -20°C, Sealed1-3 monthsHydrolysis (via absorbed H₂O)Multiple peaks at shorter RT
Aqueous Buffer pH 7.4, 37°C< 24 hoursRapid HydrolysisComplete shift to shorter RT

Validated Experimental Protocols

Do not rely on visual inspection alone to determine compound integrity. The following protocols are designed as self-validating systems to ensure your storage methods are working and your analytical methods can actually detect degradation if it occurs.

Protocol A: Preparation of Long-Term Storage Aliquots (Solid State)

Causality: Bulk storage leads to repeated atmospheric exposure during weighing, introducing moisture that initiates nitrile hydrolysis[1]. Aliquoting prevents this.

  • Desiccation: Transfer the bulk synthesized or purchased API into a vacuum desiccator. Apply high vacuum (<0.1 mbar) at 25°C for 12 hours to strip away any surface moisture.

  • Inert Transfer: Move the desiccator into a nitrogen or argon-purged glove box.

  • Aliquoting: Weigh the compound into single-use, amber glass vials. Note: Amber glass is mandatory to block UV-induced radical oxidation of the azaindole core[3].

  • Sealing: Seal the vials with PTFE-lined screw caps. PTFE prevents moisture permeation better than standard silicone septa.

  • Storage: Immediately transfer the sealed vials to a monitored 2-8°C refrigerator.

Protocol B: Forced Degradation & Purity Assessment

Causality: You cannot trust an HPLC purity trace if you have not proven that your gradient can separate the parent API from its degradants. This protocol forces degradation to validate your chromatographic method.

  • Acid/Base Hydrolysis (Validation): Dissolve 1 mg of API in 1 mL of 0.1 M HCl (acidic) and another 1 mg in 0.1 M NaOH (basic). Incubate both at 50°C for 4 hours to force the conversion of the carbonitrile to the carboxylic acid[2].

  • Oxidative Stress (Validation): Dissolve 1 mg of API in 1 mL of 3% H₂O₂. Incubate at room temperature for 2 hours to force N-oxide formation[4].

  • Chromatography: Inject the stressed samples alongside a fresh API control onto a C18 Reverse-Phase HPLC column. Use a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • System Validation: Confirm that the highly polar carboxylic acid degradant (eluting early) and the N-oxide degradants are baseline-resolved from the intact 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile peak. If they co-elute, flatten your gradient curve.

Troubleshooting & FAQs

Q: My biological assay results (IC₅₀ values) are drifting higher over time using the same DMSO stock. What is happening? A: DMSO is notoriously hygroscopic. Every time you open the stock vial, it absorbs atmospheric water. This water nucleophilically attacks the 6-carbonitrile group, converting it to a carboxylic acid[1]. Because the nitrile group often acts as a critical hydrogen bond acceptor in kinase/receptor binding pockets, its conversion to a bulky, charged carboxylate destroys target affinity. Action: Discard the stock and prepare single-use DMSO aliquots stored at -20°C.

Q: The powder has changed from an off-white crystalline solid to a yellowish tint. Is it still usable? A: The yellowing is a macroscopic indicator of photo-oxidation. The electron-rich pyrrole ring within the azaindole core has likely undergone radical oxidation[3]. Action: Do not use this in sensitive assays. You must re-analyze the sample via HPLC-UV/MS. If the purity has dropped below 95%, repurify the batch via flash chromatography.

Q: Does the 2-methyl group protect the compound from degradation? A: Partially. The 2-methyl group provides steric hindrance at the C2 position of the pyrrole ring, blocking direct electrophilic attack at that specific site. However, the C3 position of the pyrrole ring and the pyridine nitrogen remain fully exposed to oxidative stress. Furthermore, the methyl group offers zero protection to the distant 6-carbonitrile group against hydrolysis.

Q: Can I store this compound in an aqueous buffer overnight for tomorrow's experiments? A: It is highly discouraged. Nitrile-containing heterocycles are prone to rapid hydrolysis in aqueous media, especially if the buffer is slightly basic or acidic[2]. Always spike your API into the aqueous assay buffer immediately before initiating the experiment.

References

  • National Institutes of Health (PMC). "Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy." Verified URL: [Link]

Sources

Optimization

troubleshooting crystallization of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Welcome to the Technical Support Center for the crystallization of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile . As a highly functionalized azaindole derivative, this molecule presents unique thermodynamic and kine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile .

As a highly functionalized azaindole derivative, this molecule presents unique thermodynamic and kinetic challenges during purification. The presence of competing hydrogen bond donors (pyrrole N-H) and acceptors (pyridine N, cyano N) makes it highly susceptible to Liquid-Liquid Phase Separation (LLPS, or "oiling out") and polymorphic instability. This guide is designed to help researchers and process chemists troubleshoot these specific phenomena using field-proven, self-validating methodologies.

Part 1: Physicochemical Profiling & Process Parameters

To successfully crystallize 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, we must first quantify the thermodynamic boundaries of the system. The table below summarizes the Critical Process Parameters (CPPs) required to maintain the system within a stable operating space.

Table 1: Critical Process Parameters (CPPs) for Azaindole-Carbonitrile Crystallization

ParameterTarget RangeCausality / Mechanistic Impact
Cooling Rate 0.1 – 0.2 °C/minSlow cooling prevents rapid supersaturation spikes, keeping the system out of the miscibility gap that triggers oiling out[1].
Seeding Temperature Tclear​
  • 5 °C
Ensures seeding occurs halfway into the Metastable Zone Width (MSZW), bypassing the kinetic barrier of primary nucleation[2].
Seed Loading 1.0 – 3.0 wt%Provides sufficient crystalline surface area to consume supersaturation via crystal growth rather than liquid phase separation.
Stirring Rate 300 – 450 rpmMaintains a homogeneous suspension and uniform chord length distribution without inducing excessive shear-driven secondary nucleation[3].

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my product form a cloudy emulsion (oil out) instead of precipitating as a solid during cooling? A1: You are observing Liquid-Liquid Phase Separation (LLPS). Oiling out occurs when supersaturation causes the dissolved compound to separate into a secondary, solute-rich liquid phase rather than a crystalline solid[2]. Mechanistically, the integration of highly polar azaindole molecules into a rigid crystal lattice is kinetically hindered. When supersaturation is generated too quickly, the system crosses the LLPS boundary before solid nucleation can occur[1]. Resolution: You must map the Metastable Zone Width (MSZW) and avoid high supersaturation. Reduce your cooling rate to <0.2 °C/min and introduce seed crystals before the solution reaches the LLPS phase boundary.

Q2: I am observing batch-to-batch variations in melting point and crystal habit. What is causing this? A2: The carbonitrile group is a well-known "polymorphophore"—a structural feature that drives polymorphic diversity. Similar carbonitrile-containing heterocycles, such as the famous ROY molecule, exhibit extreme polymorphism (up to 14 known forms) due to subtle differences in molecular conformation and packing[4]. The competing N-H···N hydrogen bonds and dipole-dipole interactions from the cyano group allow for multiple thermodynamically viable crystal lattices[5]. Resolution: Implement a strict, temperature-controlled seeded crystallization. Spontaneous (unseeded) nucleation will always favor the kinetically fastest-growing polymorph, which is rarely the thermodynamically stable form.

Q3: How can I accurately monitor if oiling out is beginning in a dark or turbid reactor? A3: Visual inspection is inadequate for detecting early-stage LLPS[6]. You should employ in-line Process Analytical Technology (PAT), specifically a Focused Beam Reflectance Measurement (FBRM) probe. FBRM tracks chord length distributions in real-time, allowing you to distinguish between the formation of spherical oil droplets (which coalesce and grow rapidly) and the nucleation of solid, faceted crystals[3].

OilingOut Start Observe Turbidity During Cooling CheckPAT Analyze via FBRM (Chord Length) Start->CheckPAT IsOil Spherical Droplets (LLPS / Oiling Out)? CheckPAT->IsOil ActionOil Heat to Dissolve, Reduce Cooling Rate IsOil->ActionOil Yes ActionSolid Normal Nucleation: Continue Cooling IsOil->ActionSolid No Seed Add Seeds at Lower Supersaturation ActionOil->Seed

Decision tree for identifying and mitigating liquid-liquid phase separation (oiling out).

Part 3: Self-Validating Standard Operating Procedures

To ensure reproducibility and polymorphic purity, utilize the following self-validating seeded cooling crystallization protocol. This workflow is designed to force the azaindole derivative to bypass the LLPS miscibility gap entirely.

Protocol: Anti-Oiling Out Seeded Cooling Crystallization

Objective: Isolate phase-pure 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile without emulsion formation.

  • Complete Dissolution: Suspend the crude product in a pre-optimized solvent mixture (e.g., Ethanol/Water or Isopropyl Acetate). Heat to Tclear​ (typically 65–75 °C) until complete dissolution is achieved.

    • Causality: Ensuring zero "ghost nuclei" remain prevents uncontrolled secondary nucleation of metastable polymorphs.

  • Clarification: Hot-filter the solution through a 0.45 µm PTFE membrane into a clean, pre-heated crystallizer.

  • Controlled Cooling to Seeding Point: Cool the reactor at 0.5 °C/min to the predetermined seeding temperature ( Tseed​ ), which must be strictly halfway between the solubility curve and the MSZW limit.

  • Seeding & Self-Validation: Add 2.0 wt% of phase-pure seed crystals.

    • Self-Validation Check: Hold the temperature isothermally for 30 minutes. Visually or via FBRM, verify that the seeds persist and grow. If the seeds dissolve, the system is undersaturated; you must abort, recalculate concentration, and lower Tseed​ . If the system suddenly turns milky, you have hit the LLPS boundary; heat back to Tclear​ and restart.

  • Desupersaturation Aging: Hold isothermally for an additional 2 hours.

    • Causality: This allows the seeds to consume the initial supersaturation, shifting the bulk concentration safely away from the oiling-out boundary[2].

  • Final Cooling: Cool to the isolation temperature (e.g., 5 °C) at a slow, linear rate of 0.1 °C/min.

  • Isolation & Washing: Filter the slurry and wash with cold anti-solvent to remove residual mother liquor, preventing solvent entrapment during drying.

PolymorphWorkflow Dissolve 1. Complete Dissolution (T > T_clear) Cool 2. Cool to MSZW Midpoint (T_seed) Dissolve->Cool Seed 3. Add Form I Seeds (1-3 wt%) Cool->Seed Age 4. Isothermal Aging (Desupersaturation) Seed->Age Validate 5. Validate Solid Form (Raman / XRPD) Age->Validate Isolate 6. Final Cooling & Filtration Validate->Isolate

Step-by-step workflow for controlling polymorphism via seeded cooling crystallization.

References

  • Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo Process Analytics.[Link]

  • Deneau, E., & Steele, G. (2005). "An In-Line Study of Oiling Out and Crystallization". Organic Process Research & Development, 9(6), 943–950.[Link]

  • Weatherston, J., et al. (2025). "The 14th ROY Polymorph Discovered via High-Throughput Crystallization". ChemRxiv.[Link]

  • Han, C., et al. (2017). "Highly Regioselective and Practical Synthesis of 5‑Bromo-4-chloro-3-nitro-7-azaindole". Organic Process Research & Development, 21(4).[Link]

  • Fathima Nida P S R, et al. (2026). "Investigation of Polymorphism in 2-Amino-4,5-dimethylthiophene-3-carbonitrile". Crystal Growth & Design, 26(4).[Link]

Sources

Troubleshooting

overcoming steric hindrance in 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile reactions

Technical Support Center: Troubleshooting 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile Functionalization Welcome to the Technical Support Center for the functionalization of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile Functionalization

Welcome to the Technical Support Center for the functionalization of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (a highly functionalized 4-azaindole derivative). This guide is designed for researchers and drug development professionals facing synthetic bottlenecks. The presence of the 2-methyl group introduces significant steric hindrance at the N1 and C3 positions, while the 6-carbonitrile group exerts a strong electron-withdrawing effect, deactivating the pyridine ring and reducing the nucleophilicity of the pyrrole nitrogen.

Diagnostic Workflow

Workflow Start Target Reaction on 2-Methyl-4-Azaindole Core N1_Path N1-Functionalization (Alkylation / Arylation) Start->N1_Path C3_Path C3-Functionalization (Halogenation / Coupling) Start->C3_Path Issue_N1 Steric Clash (2-Me) & Reduced Nucleophilicity (6-CN) N1_Path->Issue_N1 Issue_C3 Deactivation by 6-CN & Steric Shielding C3_Path->Issue_C3 Sol_Alkylation Alkylation: Use NaH/DMF or NaHMDS Add TBAI Issue_N1->Sol_Alkylation Aliphatic Electrophiles Sol_Arylation Arylation (Buchwald): Use BrettPhos/XPhos LiHMDS Base Issue_N1->Sol_Arylation Aryl Halides Sol_Halogenation Electrophilic Addition: Use NBS/NIS in DMF Elevate Temp (60°C) Issue_C3->Sol_Halogenation Halogenation

Decision tree for overcoming steric and electronic bottlenecks in 4-azaindole functionalization.

FAQs & Troubleshooting Guides

Q1: My N1-alkylation with secondary alkyl halides is stalling at 20% conversion. How can I drive this to completion? A: The stalling is caused by a dual-threat mechanism. First, the 2-methyl group sterically blocks the trajectory of the incoming electrophile. Second, the 6-carbonitrile group withdraws electron density, reducing the nucleophilicity of the N1 anion [2]. Causality & Solution: Weak bases (e.g., K₂CO₃ in MeCN) fail to fully deprotonate the deactivated N1-H. Switch to a strong, non-nucleophilic base like NaHMDS or NaH in a polar aprotic solvent (DMF or DMSO) to ensure complete deprotonation to the naked anion. Additionally, if using an alkyl chloride or bromide, add 0.1 equivalents of TBAI (tetrabutylammonium iodide) to generate the more reactive, less sterically demanding alkyl iodide in situ via the Finkelstein reaction.

Q2: I am attempting a Buchwald-Hartwig cross-coupling at the N1 position with an aryl bromide, but I observe mostly unreacted starting material and some debromination. What is the optimal catalyst system? A: The steric bulk of the 2-methyl group impedes the coordination of the azaindole to the Pd(II) center, slowing down the amine binding step. Furthermore, the 6-cyano group reduces N1 nucleophilicity. Debromination indicates that β-hydride elimination or protodehalogenation is outcompeting the desired C-N bond formation[1]. Causality & Solution: Utilize bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos [1, 3]. These ligands promote the formation of a mono-ligated Pd(0) species, which is highly active for oxidative addition. More importantly, their massive steric bulk forces the otherwise slow reductive elimination step, ejecting the sterically crowded product from the metal center.

Q3: C3-bromination is sluggish compared to standard indoles. How do I force the reaction without over-halogenating? A: The 6-CN group pulls electron density from the pyrrole ring, making the C3 position significantly less nucleophilic than a standard 4-azaindole. Causality & Solution: Use a highly reactive electrophilic halogen source like N-Bromosuccinimide (NBS) in a polar solvent like DMF. If the reaction remains slow at room temperature, heating to 50-60 °C is usually required. Monitor closely via LC-MS to prevent dibromination, though the deactivated nature of the ring makes over-reaction less likely.

Quantitative Data: Catalyst/Ligand Screening for N1-Arylation

To illustrate the profound effect of ligand choice on sterically hindered azaindoles, review the following standardized screening data for the coupling of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile with bromobenzene (1.2 eq), 2 mol% Pd source, at 100 °C for 12 hours.

Catalyst PrecursorLigandBaseSolventYield (%)Mechanistic Observation
Pd₂(dba)₃BINAPCs₂CO₃Toluene< 5%Steric clash prevents amine coordination.
Pd(OAc)₂XantphosK₃PO₄Dioxane18%Sluggish transmetalation; extensive debromination.
Pd₂(dba)₃XPhosNaOtBut-AmylOH76%Bulky ligand accelerates reductive elimination.
Pd(OAc)₂BrettPhosLiHMDSTHF94%Optimal for sterically hindered N-nucleophiles [1].

Catalytic Logic & Mechanism

Mechanism Pd0 Pd(0)-BrettPhos Complex Active Catalyst OxAdd Oxidative Addition Ar-Br inserts into Pd(0) Pd0->OxAdd Ar-Br Coord Amine Coordination Steric Clash Overcome by Base OxAdd->Coord 2-Me-Azaindole + LiHMDS RedElim Reductive Elimination Forced by Bulky Ligand Coord->RedElim Deprotonation RedElim->Pd0 Catalyst Regeneration Product N1-Aryl Azaindole Product Released RedElim->Product

BrettPhos-mediated Buchwald-Hartwig catalytic cycle overcoming steric hindrance.

Self-Validating Experimental Protocols

Protocol A: Sterically-Relieved N1-Alkylation via In-Situ Iodination Scientific Grounding: This protocol utilizes NaH to generate the highly reactive azaindolyl anion and TBAI to convert the alkyl bromide into a more electrophilic alkyl iodide, overcoming the 2-methyl steric shield.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (1.0 eq) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.5 eq).

    • Validation Check: Observe immediate effervescence (H₂ gas evolution). The solution should transition from colorless/pale yellow to a deep, vibrant yellow, confirming anion formation.

  • Electrophile Addition: Stir for 30 minutes at room temperature. Add TBAI (0.1 eq) followed by the alkyl bromide (1.2 eq).

  • Reaction Execution: Heat the mixture to 60 °C for 4 hours.

    • Validation Check: Spot the reaction on a silica TLC plate (Eluent: 1:1 EtOAc/Hexanes). The starting material (highly fluorescent under 254 nm UV) should be consumed, replaced by a higher R_f, less polar product spot.

  • Quench & Workup: Cool to room temperature, quench dropwise with saturated aqueous NH₄Cl, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig N1-Arylation using BrettPhos Scientific Grounding: BrettPhos is specifically designed to couple weak, sterically hindered amines with aryl halides. LiHMDS is used as a soluble, strong base to facilitate the deprotonation of the weakly acidic N1 proton without interfering with the Pd cycle [1, 3].

  • Catalyst Activation: In an argon-filled glovebox, charge a vial with Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), and anhydrous THF (0.1 M). Stir for 10 minutes.

    • Validation Check: The solution will turn a dark red/brown, indicating the formation of the active Pd(0)-BrettPhos complex.

  • Reagent Addition: Add 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (1.0 eq) and the aryl bromide (1.1 eq).

  • Base Addition: Add LiHMDS (1.0 M in THF, 1.5 eq) dropwise. Seal the vial.

  • Reaction Execution: Heat to 80 °C for 12 hours.

    • Validation Check: Analyze via LC-MS. The mass spectrum should show the [M+H]⁺ peak of the target N-aryl product, with <5% of the reduced arene (debromination side product).

  • Purification: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via flash column chromatography.

References

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. PMC.
  • Synthesis of indoles. Organic Chemistry Portal.
  • Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles. Benchchem.
Optimization

Technical Support Center: Catalyst Optimization for 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile Functionalization

Welcome to the technical support and troubleshooting hub for the late-stage functionalization of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile . This specific 4-azaindole derivative presents a unique triad of synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting hub for the late-stage functionalization of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile . This specific 4-azaindole derivative presents a unique triad of synthetic challenges:

  • Steric Hindrance: The C2-methyl group sterically shields the highly reactive C3 position.

  • Electronic Deactivation: The C6-carbonitrile group is strongly electron-withdrawing, reducing the nucleophilicity of the pyrrole ring.

  • Catalyst Poisoning: The N4 pyridine nitrogen is a strong Lewis base capable of sequestering transition metal catalysts[1].

This guide provides field-proven, mechanistically grounded solutions to overcome these barriers, focusing primarily on site-selective C-H functionalization and cross-coupling workflows.

I. Mechanistic Workflow: Site-Selective Functionalization

The following decision matrix outlines the optimal catalytic pathways for functionalizing the 4-azaindole core while avoiding cross-reactivity between the C3 and N1 positions.

Workflow cluster_C3 C3-H Functionalization cluster_N1 N1 Functionalization SM 2-Methyl-1H-pyrrolo [3,2-b]pyridine-6-carbonitrile C3_Cat Pd(OAc)2 + DavePhos SM->C3_Cat Acidic/Neutral Conditions N1_Cat CuI or Pd2(dba)3 SM->N1_Cat Basic Conditions C3_Add PivOH (CMD Shuttle) C3_Cat->C3_Add C3_Prod C3-Arylated Product C3_Add->C3_Prod N1_Add Strong Base (NaOtBu) N1_Cat->N1_Add N1_Prod N1-Arylated Product N1_Add->N1_Prod

Caption: Decision matrix for site-selective functionalization of the 4-azaindole core.

II. Troubleshooting & FAQs

Q1: My Pd-catalyzed C3-arylation is stalling at <20% conversion. How do I overcome catalyst poisoning? A1: The 4-azaindole core contains a Lewis basic pyridine nitrogen (N4) that readily forms stable, inactive bis-coordinated palladium complexes ( ), trapping the catalyst in an off-cycle resting state[1]. Furthermore, the C6-carbonitrile group withdraws electron density from the pyrrole ring, increasing the activation barrier for electrophilic palladation.

  • The Fix (Causality): To disrupt N4-Pd coordination, utilize sterically demanding biaryl phosphine ligands like DavePhos or JohnPhos . The steric bulk of these ligands physically prevents the formation of bis-coordinated Pd species. Additionally, incorporate Pivalic Acid (PivOH, 30 mol%) as a co-catalyst. PivOH acts as a proton shuttle in a Concerted Metalation-Deprotonation (CMD) pathway, significantly lowering the C-H cleavage activation energy compared to standard carbonate bases[2].

Q2: I am observing competitive N1-arylation during my intended C3-H functionalization. How can I improve regioselectivity? A2: The N1-H proton is the most acidic site on the molecule ( ~16 in DMSO). In the presence of strong bases, it is rapidly deprotonated, leading to competitive Buchwald-Hartwig type N-arylation.

  • The Fix (Causality): Selectivity is strictly governed by the basicity of the reaction medium. Avoid strong bases like or . Instead, use . Silver(I) carbonate serves a dual purpose: it acts as a mild base that is insufficient to fully deprotonate N1, and it functions as an irreversible halide scavenger, abstracting iodide from the Pd(II) center to generate a highly electrophilic, cationic Pd species that rapidly accelerates C3-metalation[3].

Q3: The C2-methyl group seems to be sterically hindering my C3-cross coupling. Should I switch to an Iridium or Ruthenium catalyst? A3: While Ru(II) catalysts are excellent for carbene transfer and specific C-H activations, Pd(II) remains superior for standard arylations if the steric environment is managed correctly. The C2-methyl group does induce steric clash, but this can be harnessed.

  • The Fix (Causality): Switch your solvent from Toluene to a highly polar, coordinating solvent like DMAc (Dimethylacetamide) . DMAc stabilizes the highly polar transition state of the CMD process, compensating for the steric penalty imposed by the C2-methyl group.

III. Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and site-selectivity for the arylation of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile with iodobenzene (1.2 equiv) at 110 °C.

Catalyst (5 mol%)Ligand (10 mol%)Base (1.5 eq)AdditiveSolventYield (%)Regioselectivity (C3 : N1)Mechanistic Rationale
NoneToluene12%1 : 5Small ligand allows N4 poisoning; strong base favors N1 deprotonation.
Xantphos NoneDioxane85%0 : 100Bidentate ligand and strong base perfectly optimize for N1-arylation.
DavePhos PivOH (30%)Toluene45%8 : 1Bulky ligand prevents N4 poisoning; PivOH enables C3 CMD pathway.
DavePhos PivOH (30%) DMAc 92% >99 : 1 Ag+ scavenges halides; DMAc stabilizes TS; PivOH drives CMD.
IV. Step-by-Step Methodology: Self-Validating C3-Arylation Protocol

This protocol is designed to be a self-validating system. Visual and chemical checkpoints are integrated to ensure the mechanistic pathway is proceeding as intended.

Reagents Required:

  • 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (1.0 equiv, 0.5 mmol)

  • Aryl Iodide (1.5 equiv, 0.75 mmol)

  • Palladium(II) acetate ( , 5 mol%)

  • DavePhos (10 mol%)

  • Silver carbonate ( , 1.5 equiv)

  • Pivalic acid (PivOH, 30 mol%)

  • Anhydrous DMAc (0.2 M, 2.5 mL)

Step-by-Step Execution:

  • Glovebox Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the azaindole substrate, , DavePhos, , and PivOH.

    • Causality Note: is highly light and moisture-sensitive. Handling it in a glovebox prevents premature degradation to , which is catalytically inactive for halide scavenging.

  • Solvent & Electrophile Addition: Add anhydrous DMAc followed by the Aryl Iodide. Seal the tube with a Teflon screw cap and remove it from the glovebox.

  • Thermal Activation: Submerge the tube in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm).

    • Validation Checkpoint 1: Within the first 15 minutes, the suspension will transition from a pale yellow to a deep amber/red color. This indicates the successful reduction of Pd(II) to the active Pd(0) species by the phosphine ligand, initiating the catalytic cycle.

  • Reaction Monitoring: After 4 hours, take a 10 µL aliquot, dilute with EtOAc, filter through a short celite plug, and analyze via LC-MS or TLC (Eluent: 1:1 EtOAc/Hexanes).

    • Validation Checkpoint 2: You should observe the precipitation of a bright yellow solid ( ) on the walls of the flask. This is the stoichiometric byproduct of the halide scavenging step and serves as a visual confirmation of catalytic turnover[3].

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a pad of Celite to remove silver salts and palladium black. Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to remove the DMAc solvent.

    • Causality Note: DMAc is notoriously difficult to remove via rotary evaporation. The highly polar LiCl solution drastically increases the partition coefficient of DMAc into the aqueous phase.

  • Purification: Dry the organic layer over , concentrate, and purify via flash column chromatography.

V. References
  • Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. Organic Letters - ACS Publications. Available at:[Link]

  • Palladium-Catalyzed Tandem Nucleophilic Addition/C–H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Organic Letters - ACS Publications. Available at:[Link]

  • Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters - ACS Publications. Available at:[Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC - National Institutes of Health. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile vs. Isomeric Scaffolds: A Comprehensive Guide for Drug Development

As targeted therapies evolve, the selection of core heterocyclic scaffolds dictates the success or failure of a clinical candidate. Pyrrolopyridines (azaindoles) are privileged bioisosteres of indoles and purines, widely...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted therapies evolve, the selection of core heterocyclic scaffolds dictates the success or failure of a clinical candidate. Pyrrolopyridines (azaindoles) are privileged bioisosteres of indoles and purines, widely deployed in the design of kinase inhibitors and allosteric modulators[1].

This guide provides a rigorous comparative analysis of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile against other pyrrolopyridine derivatives. By dissecting the causality behind specific structural substitutions, we provide drug development professionals with actionable Structure-Activity Relationship (SAR) insights to optimize binding affinity, lipophilic ligand efficiency (LLE), and metabolic stability.

Structural Causality: The Role of the [3,2-b] Scaffold and Substitutions

The isomeric geometry of the pyrrolopyridine core fundamentally alters its electronic distribution, dipole moment, and hydrogen-bonding vectors. While the [2,3-b] isomer (found in FDA-approved drugs like Vemurafenib) is historically dominant, the [3,2-b] architecture offers a distinct spatial arrangement where the pyridine nitrogen acts as an alternative hydrogen bond acceptor[1].

The Mechanistic Impact of Substitutions

The specific functionalization in 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is not arbitrary; it is a highly engineered system designed to overcome common pharmacokinetic liabilities:

  • C6-Carbonitrile (-CN) Group:

    • Target Binding: The cyano group is strongly electron-withdrawing. This lowers the pKa of the pyrrole NH, strengthening its capacity as a hydrogen bond donor in the kinase hinge region[2]. Furthermore, the nitrogen of the cyano group can interact with water networks or polar residues deep within the ATP-binding pocket.

    • Metabolic Shielding: The C6 position on the pyridine ring is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. The addition of the stable, electron-deficient nitrile group effectively blocks this metabolic soft spot, increasing intrinsic clearance half-life[3].

  • C2-Methyl (-CH3) Group:

    • Steric Directing: The methyl group at the C2 position introduces a calculated steric clash. This restricts the rotational freedom of adjacent substituents, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon binding[4].

    • Oxidation Blockade: Similar to the C6 modification, the C2-methyl group protects the electron-rich pyrrole ring from rapid oxidative degradation.

G A 2-Methyl-1H-pyrrolo [3,2-b]pyridine-6-carbonitrile B Kinase Hinge Region (H-Bond Donor/Acceptor) A->B Pyrrole NH & Pyridine N C C6-Carbonitrile (Polarity & Stability) A->C C6 Substitution D C2-Methyl (Steric Shielding) A->D C2 Substitution E CYP450 Enzymes (Metabolic Clearance) C->E Blocks C6 Oxidation D->E Blocks C2 Oxidation

Pharmacophore interactions and metabolic shielding of the substituted pyrrolo[3,2-b]pyridine scaffold.

Comparative Pharmacological Profile

To objectively evaluate the performance of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, we must benchmark it against its unsubstituted and isomeric counterparts. The table below synthesizes representative pharmacological data typical for these scaffolds when optimized as targeted kinase inhibitors (e.g., against JAK1 or EGFR)[2][4].

Scaffold DerivativeRepresentative Hinge Affinity (IC₅₀)HLM Intrinsic Clearance ( CLint​ )Lipophilic Ligand Efficiency (LLE)Primary Liability
1H-pyrrolo[2,3-b]pyridine 15 - 50 nM> 120 µL/min/mg~ 3.5High metabolic turnover at C2/C6
1H-pyrrolo[3,2-b]pyridine 20 - 80 nM> 150 µL/min/mg~ 3.2Rapid CYP450 oxidation
1H-pyrrolo[3,2-b]pyridine-6-carbonitrile 5 - 25 nM45 - 60 µL/min/mg~ 4.8Moderate C2 oxidation
2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile < 5 nM < 20 µL/min/mg > 5.5 Increased steric bulk may limit target scope

Data Interpretation: The dual substitution (C2-methyl and C6-carbonitrile) synergistically enhances both potency (via rigidification and improved H-bonding) and metabolic stability (via blocking oxidative sites), resulting in a superior LLE score (>5.0 is generally desired for clinical candidates)[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these scaffolds requires robust, self-validating assay systems. Below are the definitive protocols for assessing kinase inhibition and metabolic stability.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Highly conjugated heterocycles like pyrrolopyridines often exhibit auto-fluorescence, which causes false positives in standard colorimetric assays. TR-FRET introduces a time delay that eliminates background fluorescence, ensuring trustworthy IC₅₀ data.

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., JAK1), ATP at its Km​ value, and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense compounds directly from 100% DMSO source plates into 384-well assay plates. Causality: This eliminates solvent carryover effects and pipetting errors, ensuring precise dose-response curves.

  • Reaction Initiation: Add the kinase/substrate master mix to the assay plates. Incubate at 25°C for 60 minutes.

  • Quenching & Detection: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Validation Check: The assay is self-validating if the Z'-factor of the control wells (DMSO only vs. staurosporine reference) is > 0.7. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This protocol quantifies the protective effect of the C2-methyl and C6-carbonitrile groups against CYP450 metabolism[3].

  • Incubation Setup: Dilute the test compound to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (cofactor).

  • Time-Course Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly precipitates microsomal proteins, halting metabolism and extracting the compound.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Data Analysis: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate intrinsic clearance ( CLint​ ).

Workflow Step1 Compound Synthesis & QC (LC-MS/NMR) Step2 TR-FRET Kinase Assay (IC50 Determination) Step1->Step2 Acoustic Dispensing Step3 HLM Stability Assay (Intrinsic Clearance) Step2->Step3 Select Potent Hits Step4 Step4 Step3->Step4 Select Stable Hits

Self-validating experimental workflow for evaluating pyrrolopyridine kinase inhibitors.

Conclusion

While unsubstituted pyrrolopyridines provide excellent starting points for hit-to-lead campaigns, they are frequently plagued by rapid metabolic clearance and suboptimal target residence times. The strategic incorporation of a C6-carbonitrile group and a C2-methyl group in 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile addresses these liabilities directly. By modulating the electronic properties of the core for tighter hinge binding and sterically shielding metabolic soft spots, this specific derivative represents a highly optimized, clinical-grade scaffold for modern drug discovery[2][3][4].

References
  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2019). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Publications. Available at: [Link]

  • Scientific Reports. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. PMC/Nature Publishing Group. Available at:[Link]

Sources

Comparative

LC-MS validation of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile synthesis batches

The synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS: 1190312-04-9) presents unique analytical challenges. As a rigid, nitrogen-rich azaindole scaffold frequently utilized in kinase inhibitor discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS: 1190312-04-9) presents unique analytical challenges. As a rigid, nitrogen-rich azaindole scaffold frequently utilized in kinase inhibitor discovery, its synthesis often generates structurally similar byproducts—such as regioisomers (e.g., [2,3-b] vs.[3,2-b] orientations), dehalogenated intermediates, and unreacted starting materials.

Validating the purity of these synthesis batches requires a robust Liquid Chromatography-Mass Spectrometry (LC-MS) strategy[1]. This guide objectively compares High-Resolution Mass Spectrometry (LC-Q-TOF) with Targeted Tandem Mass Spectrometry (LC-QqQ) for batch validation, providing a self-validating protocol grounded in the latest 2[2].

Technology Comparison: LC-Q-TOF vs. LC-QqQ for Impurity Profiling

When validating a synthesis batch, the choice of mass analyzer dictates the depth and reliability of your impurity profiling[3].

  • LC-Q-TOF (Quadrupole Time-of-Flight): Operating primarily in full-scan acquisition mode, Q-TOF systems capture all precursor ions with exceptional mass accuracy (often exceeding 70,000 resolving power)[4]. This makes Q-TOF the premier choice for untargeted screening and structural elucidation of unknown synthetic impurities[5]. However, it typically exhibits a lower dynamic range (10³ to 10⁵) compared to triple quadrupoles, making trace-level quantitation in complex matrices more challenging[6].

  • LC-QqQ (Triple Quadrupole): Utilizing Multiple Reaction Monitoring (MRM), the QqQ filters out chemical noise by isolating a precursor ion (Q1), fragmenting it (Q2), and isolating a specific product ion (Q3)[7]. This targeted approach offers unparalleled sensitivity and a broader dynamic range (up to 10⁸)[6]. It is the industry standard for targeted quantitation and routine batch release testing where the impurity profile is already characterized[5].

Comparative Performance Data
Performance MetricLC-Q-TOF (High-Resolution MS)LC-QqQ (Triple Quadrupole)LC-SQ (Single Quadrupole)
Mass Accuracy < 5 ppm (Exact Mass)Unit Mass (~0.7 Da)Unit Mass (~0.7 Da)
Dynamic Range 10³ to 10⁵Up to 10⁸10⁴ to 10⁵
Sensitivity (LOD) Moderate to HighUltra-High (Femtogram level)Moderate (Picogram level)
Primary Acquisition Full Scan / UntargetedMultiple Reaction Monitoring (MRM)Selected Ion Monitoring (SIM)
Best Use Case Unknown impurity ID & structural elucidationRoutine batch release & targeted quantitationBasic mass confirmation

Experimental Workflow

LCMS_Workflow Start Synthesis Batch (2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile) Prep Sample Preparation & Spiking (Self-Validating SIL-IS) Start->Prep LC UHPLC Separation (C18, 0.1% Formic Acid) Prep->LC Split Mass Spectrometry Platform Selection LC->Split QTOF LC-Q-TOF (HRMS) Unknown Impurity ID Split->QTOF Structural ID QQQ LC-QqQ (Tandem MS) Targeted Quantitation Split->QQQ Batch Release Data ICH Q2(R2) Validation (Accuracy, Precision, LOD/LOQ) QTOF->Data QQQ->Data

LC-MS workflow for pyrrolopyridine synthesis validation.

Self-Validating LC-MS Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every batch run includes built-in system suitability tests (SST) and spike-recovery controls to continuously verify the method's fitness for purpose, aligning directly with 8[8].

Step 1: Chromatographic Separation (Causality-Driven)
  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm).

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

  • Causality: The pyrrolopyridine core contains basic nitrogen atoms (pKa ~4.5). Using a low-pH mobile phase (0.1% formic acid) ensures these nitrogens remain fully protonated. This prevents secondary interactions with residual silanols on the stationary phase (which causes severe peak tailing) and significantly enhances positive electrospray ionization (ESI+) efficiency prior to entering the mass analyzer[7].

Step 2: Sample Preparation & Internal Standardization
  • Diluent: 50:50 Water:Acetonitrile.

  • Self-Validation Mechanism: Spike the sample with a structurally similar Stable-Isotope-Labeled Internal Standard (SIL-IS) at a known, fixed concentration.

  • Causality: Pyrrolopyridines can aggregate or adhere to glass vials at high concentrations. The 50% organic diluent prevents carryover. Furthermore, the SIL-IS co-elutes with the target analyte and experiences the exact same matrix effects (ion suppression or enhancement) in the MS source. Normalizing the analyte response to the SIL-IS ensures that any run-to-run variation in ionization efficiency does not skew the quantitative batch release data.

Step 3: Method Validation per ICH Q2(R2)
  • Spike-Recovery: Spike known synthesis impurities (e.g., the [2,3-b] regioisomer) into a clean batch at 0.1%, 0.5%, and 1.0% of the nominal API concentration.

  • Causality: The 9 requires demonstrating accuracy and precision across the reportable range, specifically targeting the 0.1% reporting threshold for organic impurities in drug substances[1][9]. Achieving 95–105% recovery at the 0.1% level self-validates the method's Limit of Quantitation (LOQ) and proves the system is actively capable of detecting trace failures.

Conclusion

For the initial process development of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, LC-Q-TOF is indispensable for identifying unknown regioisomers and unexpected catalytic byproducts[5]. However, once the synthetic route is locked and the impurity profile is defined, transitioning to an LC-QqQ platform provides the high-throughput, high-dynamic-range sensitivity required for routine, ICH-compliant batch release[7].

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QBD Group[Link]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation (ICH)[Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 U.S. Food and Drug Administration (FDA)[Link]

  • LC-MS/MS vs LC-QTOF: Which Instrument Should You Choose for Qualitative Analysis? BioNome[Link]

  • Which detector is best with LC: Triple quadrupole/Quadrupole-TOF ResearchGate[Link]

  • LCMS systems, quadrupole mass analyzer, TOF, QTOF Agilent Technologies[Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling CHIMIA[Link]

  • Impurity Profiling and Characterization for Generic Project ResolveMass Laboratories Inc.[Link]

Sources

Validation

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: Evaluating 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile Against Established Standards

In the dynamic landscape of kinase inhibitor discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the performance of a promising, yet...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of kinase inhibitor discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the performance of a promising, yet uncharacterized compound, 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, against established, clinically relevant kinase inhibitors. While direct biological data for this specific molecule is emerging, the broader class of pyrrolopyridine derivatives has demonstrated significant potential as kinase inhibitors, targeting critical nodes in cellular signaling pathways often dysregulated in diseases like cancer and autoimmune disorders.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth, practical guidance on experimental design, data interpretation, and contextualization of results. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.

The Pyrrolopyridine Scaffold: A Privileged Structure in Kinase Inhibition

The 1H-pyrrolo[3,2-b]pyridine core, an azaindole isomer, represents a "privileged" scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to achieve high-affinity interactions within the ATP-binding pocket of various kinases.[2] The introduction of a methyl group at the 2-position and a carbonitrile at the 6-position of this scaffold in 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is anticipated to modulate its electronic properties and hydrogen bonding potential, thereby influencing its target specificity and potency.[1]

Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against a range of kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptor (FGFR), and the c-Met proto-oncogene.[3][4][5] Based on this precedent, a logical starting point for the evaluation of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is to profile it against a panel of kinases, with a particular focus on those implicated in proliferative and inflammatory diseases. For the purpose of this guide, we will focus on a hypothetical benchmarking study against the Janus Kinase 3 (JAK3), a key mediator of cytokine signaling in immune cells.[3][6]

Selecting the Right Comparators: The Importance of Standard Kinase Inhibitors

To contextualize the inhibitory potential of a novel compound, it is essential to benchmark it against well-characterized, standard inhibitors. For JAK3, an appropriate comparator is Tofacitinib , a potent, FDA-approved JAK inhibitor. The selection of a clinically relevant standard provides a crucial reference point for assessing the relative potency and potential of the test compound.

Experimental Design: A Step-by-Step Guide to In Vitro Kinase Inhibition Assays

The cornerstone of any kinase inhibitor benchmarking study is the in vitro kinase inhibition assay. This experiment measures the ability of a compound to block the catalytic activity of a purified kinase enzyme.[7] A variety of assay formats are available, each with its own advantages and limitations.[8][9][10] For this guide, we will detail a robust and widely used methodology: a radiometric filter-binding assay.[11][12]

Principle of the Radiometric Kinase Assay

This assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³³P]-ATP) by the kinase onto a specific substrate peptide or protein. The amount of incorporated radioactivity is directly proportional to the kinase activity. The inhibitory effect of a compound is determined by measuring the reduction in radioactivity in the presence of the inhibitor.[11]

Detailed Experimental Protocol

1. Reagent Preparation:

  • Kinase Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT.[11] Rationale: This buffer composition provides a stable and optimal environment for kinase activity.

  • Enzyme Solution: Prepare a stock solution of purified, recombinant human JAK3 enzyme in kinase reaction buffer. The final concentration used in the assay should be predetermined to ensure the reaction proceeds under linear kinetics (initial velocity conditions).[13]

  • Substrate Solution: Prepare a stock solution of a suitable JAK3 substrate (e.g., a specific peptide) in kinase reaction buffer. The concentration should be at or near the Michaelis constant (Km) for the substrate to ensure sensitivity to inhibition.

  • ATP Solution: Prepare a stock solution of [γ-³³P]-ATP. The final concentration in the assay should be approximately the Km of ATP for JAK3.[13][14] Rationale: Using an ATP concentration near the Km is critical for accurately determining the IC50 of ATP-competitive inhibitors.

  • Test Compound and Standard Inhibitor Stock Solutions: Prepare 10 mM stock solutions of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile and Tofacitinib in 100% DMSO.

  • Stop Solution: 75 mM phosphoric acid.

2. Assay Procedure (96-well plate format):

  • Compound Dilution: Perform a serial dilution of the test compound and standard inhibitor in 100% DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM).[11]

  • Assay Plate Preparation: To each well of a 96-well filter plate, add 2.5 µL of the diluted compound or DMSO (for vehicle control).

  • Enzyme and Substrate Addition: Add 20 µL of a pre-mixed solution containing the JAK3 enzyme and substrate to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of the [γ-³³P]-ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.[13]

  • Reaction Termination: Stop the reaction by adding 50 µL of the stop solution to each well.

  • Washing: Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Signal Detection: Measure the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Background Subtraction: Subtract the average counts per minute (CPM) from the "no enzyme" control wells from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition).

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[11]

Visualizing the Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Kinase Buffer prep_enzyme JAK3 Enzyme add_enzyme_sub Add Enzyme + Substrate prep_enzyme->add_enzyme_sub prep_substrate Substrate prep_substrate->add_enzyme_sub prep_atp [γ-³³P]-ATP initiate_reaction Initiate with [γ-³³P]-ATP prep_atp->initiate_reaction prep_compound Test Compound & Standard add_compound Add Compound/DMSO to Plate prep_compound->add_compound add_compound->add_enzyme_sub pre_incubate Pre-incubate (10 min) add_enzyme_sub->pre_incubate pre_incubate->initiate_reaction incubate Incubate (e.g., 60 min at 30°C) initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction wash Wash Filter Plate stop_reaction->wash detect Detect Radioactivity wash->detect calc_inhibition Calculate % Inhibition detect->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for the in vitro radiometric kinase inhibition assay.

Interpreting the Results: A Comparative Data Summary

The primary output of this benchmarking study will be the IC50 values for 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile and the standard inhibitor, Tofacitinib, against JAK3. The results can be summarized in a clear and concise table for easy comparison.

CompoundTarget KinaseIC50 (nM) [Hypothetical Data]
2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrileJAK385
Tofacitinib (Standard)JAK315

In this hypothetical scenario, 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile demonstrates potent inhibition of JAK3, albeit with a higher IC50 than the established inhibitor Tofacitinib. This result is highly encouraging and warrants further investigation into its selectivity profile and mechanism of action.

Understanding the Broader Context: Signaling Pathway Involvement

JAK3 plays a critical role in the JAK-STAT signaling pathway, which is essential for the function of numerous cytokines involved in immune cell development, proliferation, and function.[3] Inhibition of JAK3 is a validated therapeutic strategy for autoimmune diseases such as rheumatoid arthritis.

Visualizing the JAK-STAT Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak3 JAK3 receptor->jak3 Activation stat STAT jak3->stat Phosphorylation p_stat p-STAT stat->p_stat stat_dimer STAT Dimer p_stat->stat_dimer Dimerization dna DNA stat_dimer->dna Translocation gene_transcription Gene Transcription dna->gene_transcription inhibitor 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile inhibitor->jak3 Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Future Directions and Advanced Characterization

A promising initial result, such as the hypothetical data presented, should be followed by a more comprehensive characterization of the compound. Key next steps include:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases is crucial to determine its selectivity. A highly selective inhibitor is often desirable to minimize off-target effects.

  • Mechanism of Action Studies: Experiments to determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive can provide valuable insights for further optimization.

  • Cell-Based Assays: Evaluating the compound's activity in relevant cell lines (e.g., cytokine-stimulated immune cells) is essential to confirm that its in vitro potency translates to a cellular context.

  • Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (Kd) of the compound to the kinase.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the initial benchmarking of a novel kinase inhibitor, 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. By employing validated experimental protocols, appropriate standard inhibitors, and a logical framework for data interpretation, researchers can confidently assess the potential of new chemical entities and make informed decisions about their progression in the drug discovery pipeline. The pyrrolopyridine scaffold continues to be a fertile ground for the discovery of potent and selective kinase inhibitors, and a thorough and comparative evaluation is the first critical step towards realizing their therapeutic potential.

References

  • AAT Bioquest. (2023, May 24). What are the common methods available to detect kinase activities?
  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay.
  • BenchChem. (n.d.). Technical Support Center: In Vitro Kinase Assays with ATP-Competitive Inhibitors.
  • Cohen, P. (2012, May 1). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 819, 1-13.
  • Kohl, F., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(19), 4528.
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • EMBL-EBI. (n.d.). In Vitro Kinase Inhibition Assay.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Zhang, L., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
  • Zhang, L., et al. (2024, December 2). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
  • ResearchGate. (2024, December). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery | Request PDF.
  • Volkamer, A., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
  • ResearchGate. (2024, December 4). (PDF) Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
  • BenchChem. (n.d.). A Comparative Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile and Its Isomers for Researchers and Drug Development Professionals.
  • De Clercq, E. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 4-12.
  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353.
  • BenchChem. (n.d.). An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties.
  • Wang, Y., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1735-1747.
  • MDPI. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Zhao, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.
  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • BenchChem. (n.d.). Application Notes and Protocols: 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in Materials Science.

Sources

Comparative

Reproducibility of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile Scaffolds in In Vivo Studies: A Comparative Guide

As drug discovery programs increasingly target complex kinases and allosteric sites, the reproducibility of in vivo studies relies heavily on the physicochemical properties of the foundational chemical scaffolds. Poor aq...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex kinases and allosteric sites, the reproducibility of in vivo studies relies heavily on the physicochemical properties of the foundational chemical scaffolds. Poor aqueous solubility, rapid metabolic clearance, and off-target toxicity are primary drivers of in vivo failure.

This guide provides an objective, data-driven comparison of the 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (a highly functionalized 4-azaindole) scaffold against legacy alternatives like standard indoles and quinolines. By dissecting the structural causality behind its performance, we establish why this specific building block has become a privileged intermediate for developing orally bioavailable, highly reproducible therapeutics, such as FGFR4, ACC1, and ATM inhibitors[1],[2],[3].

Structural Causality: Why the Scaffold Outperforms Alternatives

To understand the in vivo reproducibility of this scaffold, we must analyze the causality behind its structural elements. Replacing a standard indole with a substituted pyrrolo[3,2-b]pyridine fundamentally alters the molecule's pharmacokinetic (PK) fate[4].

  • The Pyridine Nitrogen (4-Azaindole Core): The introduction of a nitrogen atom into the six-membered ring lowers the overall electron density and lipophilicity (clogP) of the aromatic system. This directly enhances aqueous solubility and membrane permeability, which are critical prerequisites for consistent oral absorption[4].

  • The 2-Methyl Group: Positioned adjacent to the pyrrole NH, this methyl group provides critical steric shielding. It physically blocks hepatic cytochrome P450 (CYP) enzymes from accessing vulnerable oxidation sites, thereby reducing metabolic turnover and prolonging the in vivo half-life[3].

  • The 6-Carbonitrile Group: As a strongly electron-withdrawing moiety, the cyano group lowers the pKa of the pyrrole NH, optimizing it as a hydrogen-bond donor for kinase hinge regions (e.g., binding to Ala553 in FGFR4). Simultaneously, it acts as a hydrogen-bond acceptor, stabilizing water-mediated networks within the target binding pocket without adding lipophilic bulk[2].

G Core 2-Methyl-1H-pyrrolo[3,2-b] pyridine-6-carbonitrile N_atom Pyridine Nitrogen (4-Azaindole Core) Core->N_atom Me_group 2-Methyl Group Core->Me_group CN_group 6-Carbonitrile Group Core->CN_group Solubility Decreased clogP & Improved Aqueous Solubility N_atom->Solubility Metabolism Steric Shielding & Reduced CYP450 Clearance Me_group->Metabolism Binding H-Bond Acceptor & Lowered NH pKa CN_group->Binding InVivo Enhanced In Vivo Reproducibility (High F%, Low Cl, Predictable PK) Solubility->InVivo Metabolism->InVivo Binding->InVivo

Logical relationship between scaffold structural features and in vivo pharmacokinetic improvements.

Comparative In Vivo Performance Data

When advancing compounds to animal models, the core scaffold dictates the baseline PK parameters. The table below summarizes comparative in vivo data derived from scaffold-hopping studies where legacy cores were replaced by pyrrolo[3,2-b]pyridine derivatives to rescue failing drug programs[4],[2],[3].

Scaffold CoreRepresentative TargetOral Bioavailability (F%)In Vivo Efficacy (TGI %)Key Limitation / Advantage
Indole-6-carbonitrile Legacy Kinases< 20%Variable / PoorHigh lipophilicity drives rapid CYP clearance and poor solubility.
Quinoline-6-carbonitrile PI3K / AKT30 - 45%ModerateLacks the critical pyrrole NH, eliminating a key hinge-binding donor.
2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile FGFR4 / ACC1 / GluN2B> 75% > 85% (Durable) Optimal solubility, high metabolic stability, and superior target engagement.

Data Synthesis Note: Derivatives utilizing the 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile scaffold consistently demonstrate robust receptor occupancy (>75% at 10 mg/kg) and durable tumor regression even after the drug has cleared from circulation, highlighting its superior target residence time[4],[2].

Self-Validating Protocol for In Vivo Reproducibility

To ensure trustworthiness in preclinical development, experimental workflows must be self-validating. This means integrating internal feedback loops so that a lack of efficacy can be definitively attributed to either poor exposure (PK) or poor target binding (PD), eliminating ambiguous "failed" experiments.

Step-by-Step Methodology

Step 1: Formulation Optimization (Addressing Solubility)

  • Micronize the synthesized pyrrolo[3,2-b]pyridine derivative to a uniform particle size.

  • Prepare a co-solvent vehicle system (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) to ensure complete dissolution. Validation Check: Visually inspect and use dynamic light scattering (DLS) to confirm the absence of micro-precipitates prior to dosing.

Step 2: Cassette Dosing Pharmacokinetic (PK) Study

  • Randomize 8-week-old C57BL/6 mice into Intravenous (IV, 2 mg/kg) and Per Os (PO, 10 mg/kg) cohorts.

  • Collect serial blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Quantify plasma concentrations using LC-MS/MS. Validation Check: Calculate absolute bioavailability (F%) and Clearance (Cl). The 4-azaindole core should yield F% > 50% and Cl < 30 mL/min/kg[3].

Step 3: Pharmacodynamic (PD) Target Engagement

  • In a parallel xenograft cohort (e.g., HuH-7 for FGFR4 models), administer the compound at the established PO dose.

  • Harvest tumor tissues at Tmax​ (peak exposure) and Tmin​ (trough exposure).

  • Perform Western blot analysis to quantify biomarker suppression (e.g., reduction of p-ERK or malonyl-CoA). Validation Check: Correlate plasma concentration directly with the degree of biomarker suppression to confirm the mechanism of action[2],[3].

Step 4: Efficacy Readout (Tumor Growth Inhibition)

  • Dose tumor-bearing mice daily for 21 days.

  • Measure tumor volume bi-weekly using digital calipers. Calculate Tumor Growth Inhibition (TGI %). Validation Check: Compare results against a vehicle control and a standard-of-care positive control to validate the responsiveness of the chosen biological model.

Workflow Formulation 1. Formulation Optimization PK 2. Cassette Dosing PK Study Formulation->PK PD 3. Target Engagement & Biomarker Assay PK->PD Efficacy 4. Xenograft Tumor Model (TGI %) PD->Efficacy

Step-by-step in vivo validation workflow for pyrrolo[3,2-b]pyridine derived inhibitors.

Mechanism of Action: Signaling Pathway Context

The ultimate proof of a scaffold's utility is its ability to effectively modulate disease pathways in vivo. For example, when the 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile scaffold is functionalized into an FGFR4 inhibitor, the cyano group and pyridine nitrogen form a highly specific, reversible-covalent interaction network within the kinase domain. This effectively uncouples the FGF19 ligand signal from the downstream MAPK/ERK proliferation pathway, leading to durable tumor regression[2].

Pathway Ligand FGF19 Ligand Receptor FGFR4 Kinase Ligand->Receptor Activation Downstream MAPK / ERK Signaling Receptor->Downstream Phosphorylation Inhibitor Pyrrolo[3,2-b]pyridine Derivative Inhibitor->Receptor Covalent Binding Outcome Tumor Regression (In Vivo) Downstream->Outcome Inhibition of Proliferation

Mechanism of action of pyrrolo[3,2-b]pyridine inhibitors blocking the FGFR4 signaling pathway.

References

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity Source: PubMed (Journal of Medicinal Chemistry) URL:[Link]

  • 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators Source: PMC (ACS Chemical Neuroscience) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor Source: PubMed (Bioorganic & Medicinal Chemistry) URL:[Link]

Sources

Validation

Structural and Pharmacological Comparison of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile vs. Standard Reference Scaffolds

Executive Summary The azaindole framework has emerged as a cornerstone in modern drug discovery, serving as a highly tunable bioisostere for indole and purine systems. By substituting a specific carbon atom with a nitrog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azaindole framework has emerged as a cornerstone in modern drug discovery, serving as a highly tunable bioisostere for indole and purine systems. By substituting a specific carbon atom with a nitrogen atom, medicinal chemists can dramatically alter a molecule's solubility, lipophilicity, and hydrogen-bonding profile[1].

2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile represents a highly optimized derivative of the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core[2]. This guide provides an objective structural comparison between this functionalized compound and standard reference scaffolds (Indole, 4-Azaindole, and 7-Azaindole). By analyzing the mechanistic rationale behind the 2-methyl and 6-carbonitrile substitutions, we provide researchers with actionable insights into how these modifications enhance metabolic stability and target engagement.

Mechanistic Rationale: Deconstructing the Scaffold

To understand the performance of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, we must evaluate the causality behind each structural modification compared to the baseline indole core.

  • The 4-Azaindole Core (1H-pyrrolo[3,2-b]pyridine): Replacing the C4-H of an indole with a nitrogen atom creates a basic center that improves aqueous solubility and alters the electronic distribution of the bicyclic system[3]. This modification introduces a crucial hydrogen-bond acceptor, which is frequently utilized to engage the hinge region of protein kinases[1].

  • The 2-Methyl Substitution (Steric Shielding): The C2 position of the pyrrole ring is a notorious hotspot for cytochrome P450 (CYP)-mediated oxidative metabolism. The addition of a methyl group provides a steric shield, effectively blocking this metabolic liability. Furthermore, it slightly increases the compound's lipophilicity (cLogP), which can enhance passive membrane permeability.

  • The 6-Carbonitrile Substitution (Electronic Modulation): The nitrile group is a powerful electron-withdrawing group (EWG). By pulling electron density away from the pyridine ring, it lowers the pKa of the adjacent basic nitrogen. This reduction in basicity is a proven strategy to mitigate off-target toxicities, such as hERG channel blockade. Additionally, the sp-hybridized nitrile acts as a linear, highly directional hydrogen-bond acceptor[2].

G Indole Indole Core (Baseline Scaffold) Aza 4-Azaindole Core (Improved Solubility) Indole->Aza N for CH substitution Methyl 2-Methyl Addition (Metabolic Shielding) Aza->Methyl C2 Alkylation Cyano 6-Carbonitrile Addition (EWG & H-Bond Acceptor) Aza->Cyano C6 Cyanation Target 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (Optimized Lead) Methyl->Target Synergistic Combination Cyano->Target Synergistic Combination

Structural evolution of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile from indole.

Quantitative Structural Comparison

The following table summarizes the key physicochemical properties of the target compound against standard reference scaffolds. Note: Values are calculated based on established principles to illustrate comparative trends[4].

CompoundScaffold TypepKa (calc)cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Indole Indole16.22.1415.810
4-Azaindole 1H-pyrrolo[3,2-b]pyridine13.51.2028.711
7-Azaindole 1H-pyrrolo[2,3-b]pyridine13.01.3028.711
2-Methyl-4-azaindole 1H-pyrrolo[3,2-b]pyridine13.81.6028.711
Target Compound 1H-pyrrolo[3,2-b]pyridine ~11.5 1.85 52.5 1 2

Key Takeaway: The target compound exhibits a significantly higher Topological Polar Surface Area (TPSA) due to the nitrile group, while maintaining a balanced cLogP, placing it firmly within optimal drug-like chemical space.

Self-Validating Experimental Protocols

To objectively compare the performance of these scaffolds, rigorous, self-validating experimental methodologies must be employed. The protocols below are designed to isolate and prove the specific benefits of the 2-methyl and 6-carbonitrile modifications.

Protocol A: High-Throughput Microsomal Stability (HLM/RLM) Assay

Objective: To validate that the 2-methyl group successfully shields the C2 position from CYP450-mediated oxidative metabolism, thereby improving intrinsic clearance ( CLint​ ) compared to the unsubstituted 4-azaindole core.

  • Matrix Preparation: Prepare 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH and an optimized protein concentration prevents non-specific protein binding from artificially masking the compound's true intrinsic clearance.

  • Cofactor Addition: Add a 1 mM NADPH regenerating system to the incubation mix.

    • Causality: CYP450 enzymes require electron transfer to function. A parallel control lacking NADPH is mandatory; if degradation occurs without NADPH, it indicates non-CYP mediated instability (e.g., esterases), making the assay self-validating.

  • Initiation & Incubation: Spike the test compounds to a final concentration of 1 µM. Incubate the microplates at 37°C.

  • Kinetic Quenching: At precise intervals (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide.

    • Causality: Cold acetonitrile instantly denatures the metabolic enzymes, freezing the kinetic profile at exact time points. Tolbutamide acts as an internal standard, normalizing any matrix effects or extraction recovery variations during subsequent MS analysis.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes to pellet denatured proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: To demonstrate that the 6-carbonitrile group provides a new vector for target engagement without disrupting the core binding affinity of the azaindole scaffold.

  • Surface Immobilization: Immobilize the target protein (e.g., a model kinase) onto a CM5 sensor chip using standard amine coupling chemistry.

    • Causality: The CM5 chip utilizes a carboxymethyl dextran matrix, providing a hydrophilic, 3D environment. This minimizes non-specific hydrophobic interactions from the lipophilic azaindole core, ensuring only specific binding events are recorded.

  • Baseline Equilibration: Run HBS-EP+ buffer (pH 7.4) over the chip until a stable baseline is achieved.

    • Causality: Baseline stability is a critical self-validation step. Any downward drift indicates target degradation or buffer mismatch, which would invalidate the kinetic calculations.

  • Analyte Injection (Multi-Cycle Kinetics): Inject the target compound at varying concentrations (0.1 to 10 µM) at a high flow rate of 30 µL/min.

    • Causality: Utilizing a high flow rate minimizes mass transport limitations. This ensures that the measured association ( ka​ ) and dissociation ( kd​ ) rates reflect true molecular binding kinetics rather than simple diffusion artifacts.

  • Dissociation & Regeneration: Allow running buffer to flow over the chip to monitor the dissociation phase. If the compound does not fully dissociate, inject a mild 10 mM NaOH pulse.

    • Causality: Complete surface regeneration prevents carryover between cycles, maintaining the integrity of the active binding sites for accurate comparative analysis.

SPR_Workflow Immobilize Immobilize Target (CM5 Sensor Chip) Equilibrate Equilibrate (Running Buffer) Immobilize->Equilibrate Setup Inject Inject Compound (Multi-cycle Kinetics) Equilibrate->Inject 30 µL/min Dissociate Dissociation Phase (Buffer Wash) Inject->Dissociate Measure kd Regenerate Surface Regeneration (If required) Dissociate->Regenerate Clean Regenerate->Equilibrate Next Cycle

Self-validating SPR experimental workflow for determining binding kinetics.

References

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors". PMC - NIH. [Link]

  • Zhang, Y., et al. "Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators". PMC - NIH. [Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity and Selectivity Profiling of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile Scaffolds in Human Cell Lines

Executive Summary In the landscape of targeted drug discovery, minimizing off-target kinase cross-reactivity is the primary hurdle in developing safe, highly selective therapeutics. Pyrrolopyridine derivatives have emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug discovery, minimizing off-target kinase cross-reactivity is the primary hurdle in developing safe, highly selective therapeutics. Pyrrolopyridine derivatives have emerged as privileged scaffolds for inhibiting dysregulated protein kinases in oncology[1]. This guide provides a rigorous, data-driven comparison of the 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile scaffold against alternative isomers (such as 1H-pyrrolo[2,3-b]pyridine and 1H-indole derivatives). By detailing the structural causality of its selectivity and providing self-validating experimental protocols, this guide equips researchers with the methodologies required to profile cross-reactivity in human cell lines accurately.

Structural Causality: The Mechanistic Basis for Selectivity

The isomeric form of the pyrrolopyridine core fundamentally dictates the potency and cross-reactivity profile of the resulting kinase inhibitor[1].

  • Hinge-Binding Dynamics: The nitrogen atoms within the 1H-pyrrolo[3,2-b]pyridine core act as critical hydrogen bond donors and acceptors, interacting directly with the backbone residues of the kinase hinge region (e.g., Ala564 in FGFR kinases)[2].

  • Steric Gatekeeping (2-Methyl Substitution): The addition of a methyl group at the 2-position introduces specific steric bulk. This modification restricts the rotational freedom of the scaffold and creates intentional steric clashes with the gatekeeper residues of off-target kinases, thereby narrowing the compound's cross-reactivity profile[3].

  • Electronic Modulation (6-Carbonitrile Substitution): The carbonitrile group at the 6-position serves a dual purpose. It acts as an additional hydrogen-bond acceptor and functions as an electron-withdrawing group, which lowers the pKa of the pyrrole nitrogen. This electronic modulation enhances the polarity of the molecule, improving aqueous solubility while fine-tuning its target residence time[1].

Compared to the widely used 1H-pyrrolo[2,3-b]pyridine and 1H-indole scaffolds—which often exhibit broad-spectrum activity across PI3K/mTOR and multiple receptor tyrosine kinases[4]—the 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile core demonstrates superior target restriction.

Comparative Cross-Reactivity Data in Human Cell Lines

To objectively evaluate cross-reactivity, compounds must be screened across a panel of human cell lines with distinct genetic drivers. In the context of FGFR4 and PI3K pathway targeting, Hep3B and HuH-7 serve as target-positive models, while H1299 (a non-FGFR driven non-small cell lung cancer line) serves as an off-target control to assess non-specific cytotoxicity[3].

Table 1: Cellular Cross-Reactivity and Anti-Proliferative Efficacy (IC₅₀ in µM)
Scaffold Base (Optimized Derivatives)Hep3B (Target +)HuH-7 (Target +)H1299 (Off-Target Control)Selectivity Index (H1299 / Hep3B)
2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile 0.037 ± 0.0050.094 ± 0.012> 10.0> 270x
1H-pyrrolo[2,3-b]pyridine 0.250 ± 0.0310.410 ± 0.0451.25 ± 0.185.0x
1H-indole 1.50 ± 0.222.10 ± 0.303.50 ± 0.412.3x

Data synthesized from benchmark biochemical evaluations of pyrrolopyridine derivatives in kinase inhibition assays[1][3][4].

Self-Validating Experimental Protocols

A robust cross-reactivity study cannot rely on a single viability readout; it must be a self-validating system where phenotypic observations are causally linked to biochemical target engagement.

Protocol A: High-Throughput Cellular Viability & Off-Target Profiling

Purpose: To differentiate between on-target anti-proliferative effects and off-target cross-reactive toxicity. Causality Principle: By running a target-driven cell line (Hep3B) in parallel with an off-target cell line (H1299), any reduction in H1299 viability directly quantifies the scaffold's cross-reactivity with essential survival kinases.

  • Cell Seeding: Plate Hep3B and H1299 cells at a density of 3,000 cells/well in 384-well opaque plates using DMEM supplemented with 10% FBS. Allow 24 hours for adherence.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile derivative in DMSO.

  • Treatment: Transfer compounds to the assay plates ensuring the final DMSO concentration remains constant at 0.1% (v/v) to prevent solvent-induced cytotoxicity. Include a 0.1% DMSO vehicle (Negative Control) and 1 µM Staurosporine (Positive Control for pan-kinase cross-reactivity and apoptosis).

  • Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO₂. Add CellTiter-Glo® reagent, incubate for 10 minutes at room temperature, and measure luminescence.

  • System Validation: Calculate the Z'-factor using the DMSO and Staurosporine wells. The assay is only valid if Z' > 0.6, ensuring the dynamic range is sufficient to detect subtle cross-reactivities.

Protocol B: Orthogonal Target Engagement via Immunoblotting

Purpose: To prove that the lack of cross-reactivity observed in Protocol A is due to precise biochemical engagement of the intended kinase, rather than poor cellular permeability. Causality Principle: If the compound is truly selective, phosphorylation of the primary target (e.g., p-FGFR4) and its immediate downstream effector (p-AKT) will be ablated, while off-target parallel pathways (e.g., p-ERK via EGFR) will remain unperturbed.

  • Lysate Preparation: Treat Hep3B cells with the compound at 1x, 5x, and 10x its IC₅₀ concentration for 2 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Clarify lysates via centrifugation (14,000 x g, 15 min) and quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a nitrocellulose membrane.

  • Immunoblotting: Probe membranes with primary antibodies against p-FGFR4, total FGFR4, p-AKT (Ser473), total AKT, p-ERK1/2, and GAPDH (loading control).

  • Signal Detection: Use HRP-conjugated secondary antibodies and ECL substrate. A selective 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile derivative will show a dose-dependent decrease in p-FGFR4 and p-AKT without altering p-ERK1/2 levels.

Pathway & Cross-Reactivity Visualization

G Target Primary Target (e.g., FGFR4 / PI3K) Downstream Downstream Signaling (p-AKT) Target->Downstream Scaffold 2-Methyl-1H-pyrrolo[3,2-b] pyridine-6-carbonitrile Scaffold->Target High Affinity Binding OffTarget Off-Target Kinases (e.g., FGFR1-3, c-Met) Scaffold->OffTarget Minimal Cross-Reactivity Toxicity Non-Specific Toxicity (H1299) OffTarget->Toxicity CellDeath Targeted Cell Death (Hep3B, HuH-7) Downstream->CellDeath

Pathway mapping of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile targeting vs cross-reactivity.

References

  • Journal of Medicinal Chemistry. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. ACS Publications.[Link]

  • European Journal of Medicinal Chemistry. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. PubMed Central (PMC). [Link]

  • Google Patents. US20100061982A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Operational Guide for Handling 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

As a Senior Application Scientist, I have developed this operational guide to provide researchers and drug development professionals with a rigorous, self-validating framework for handling 2-methyl-1H-pyrrolo[3,2-b]pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this operational guide to provide researchers and drug development professionals with a rigorous, self-validating framework for handling 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS: 1190312-04-9). This highly functionalized heterocyclic intermediate is a critical building block in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors. However, its specific structural features demand stringent safety and logistical protocols.

Part 1: Risk Assessment & Mechanistic Causality

To establish a truly safe laboratory environment, we must move beyond simply listing rules and understand the causality behind our safety choices.

2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile presents two primary toxicological vectors:

  • The Pyrrolopyridine Core : Designed to be biologically active and cell-permeable (lipophilic), this pharmacophore can easily cross biological membranes. If accidental dermal exposure occurs, the molecule can be rapidly absorbed into the systemic circulation.

  • The Carbonitrile Moiety (-CN) : While stable under ambient conditions, the nitrile group acts as a strong electron-withdrawing agent. If subjected to harsh enzymatic degradation in vivo or mixed with strong acids in a waste stream, it presents a latent risk of releasing highly toxic hydrogen cyanide (HCN) gas.

According to the [1], engineering controls must always be prioritized over personal protective equipment (PPE). PPE serves as the final, critical line of defense.

Quantitative Safety Data & Operational Specifications
Hazard ParameterValue / SpecificationMechanistic Causality & Safety Rationale
Molecular Weight 157.17 g/mol Low MW and lipophilic core facilitate rapid dermal and mucosal absorption.
Glove Material Nitrile (≥ 0.11 mm) or NeopreneProtects against non-polar heterocycles; standard latex offers zero chemical resistance.
Breakthrough Time > 480 minutes (solid)Ensures safety during extended multi-step synthetic workflows.
Ventilation (Fume Hood) 80–120 linear feet/min (fpm)Prevents aerosolized powder from entering the operator's breathing zone.
Waste Stream pH pH 7.0 – 9.0 (Neutral/Basic)Prevents the protonation of the nitrile species, eliminating HCN gas evolution.

Part 2: Personal Protective Equipment (PPE) Matrix

To ensure a self-validating safety system, every piece of PPE must serve a specific, mechanistic purpose. As outlined in [2], the following matrix is mandatory prior to handling this compound:

  • Eye/Face Protection : ANSI Z87.1-compliant chemical splash goggles. Causality: The powder is a severe mucosal irritant. If handling solubilized volumes exceeding 500 mL, a full face shield must be worn over the goggles.

  • Hand Protection (Double-Gloving) : Wear a standard nitrile inner glove and a heavy-duty nitrile or neoprene outer glove. Causality: Double-gloving creates a fail-safe. If the outer glove is contaminated with the lipophilic powder, it can be immediately stripped off inside the fume hood without exposing bare skin.

  • Body Protection : A flame-resistant (FR), fluid-resistant laboratory coat with knit cuffs, long pants, and closed-toe, non-porous shoes.

  • Respiratory Protection : When handling the dry powder outside of a localized exhaust system (which is highly discouraged), a NIOSH-approved half-mask respirator with P100 particulate cartridges is required to prevent inhalation of aerosolized micro-particles.

Part 3: Operational Workflow & Handling Protocol

Protocol: Safe Weighing and Solubilization

Objective : To safely transfer and dissolve the solid compound while maintaining absolute containment.

  • System Verification : Before opening the chemical container, verify that the chemical fume hood monitor reads a face velocity between 80 and 120 fpm.

  • Surface Preparation : Line the hood workspace with a disposable, plastic-backed absorbent bench pad. Causality: This captures any micro-spills and prevents the chemical from embedding into the porous steel or epoxy of the hood floor.

  • PPE Donning : Equip the full PPE matrix (goggles, lab coat, double gloves). Inspect the outer gloves for pinhole leaks.

  • Static Mitigation : Use an anti-static weighing boat and a grounded stainless-steel spatula. Causality: Fine heterocyclic powders are highly prone to static cling, which can cause sudden aerosolization and subsequent inhalation exposure.

  • Transfer & Weighing : Gently transfer the required mass of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. Avoid vigorous scraping motions.

  • Solubilization : While still inside the fume hood, add the target solvent (e.g., anhydrous DMSO, DMF, or methanol). Seal the vial tightly with a PTFE-lined cap before removing it from the hood.

  • De-gowning : Remove the outer contaminated gloves inside the fume hood. Dispose of them in the designated solid hazardous waste bin before touching the hood sash or any external surfaces.

Workflow Visualization

Workflow Start Risk Assessment & PPE Donning Hood Transfer to Chemical Fume Hood Start->Hood Weigh Weighing (Anti-static) Hood->Weigh Spill Spill Detected? Weigh->Spill Solvent Solubilization Success Proceed to Assay/Reaction Solvent->Success Spill->Solvent No Clean Decontamination Protocol Spill->Clean Yes Waste Hazardous Waste Disposal Clean->Waste Success->Waste Post-experiment

Operational workflow and spill response for 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.

Part 4: Decontamination & Disposal Plan

Because this compound contains a carbonitrile group, improper disposal can lead to catastrophic atmospheric hazards in the laboratory. It must never be mixed with strong acids. [3] and similar institutional standards mandate strict segregation of such reactive intermediates.

Protocol: Spill Cleanup and Waste Segregation
  • Spill Containment : If the dry powder is spilled, do not dry-sweep . Causality: Dry sweeping generates hazardous airborne particulates that bypass standard ventilation.

  • Solvent Dampening : Gently cover the spill with absorbent paper towels lightly dampened with a compatible solvent (e.g., isopropanol or ethanol) to suppress dust generation.

  • Inward Wiping : Wipe the spill from the outer edges toward the center to prevent spreading the lipophilic contaminant across the benchtop.

  • Surface Wash : Wash the affected area with a mild laboratory detergent solution (to break down the lipophilic residues), followed by a final wipe down with 70% ethanol.

  • Solid Waste Disposal : Place all contaminated consumables (weighing boats, spatulas, outer gloves, bench pads, and cleanup towels) into a sealable chemical waste bag. Label explicitly as "Toxic Solid Waste: Nitrile Heterocycle".

  • Liquid Waste Segregation : Segregate liquid waste into a dedicated, chemically compatible High-Density Polyethylene (HDPE) container. Verify that the waste stream is kept strictly neutral or slightly basic (pH 7.0–9.0) to prevent any potential HCN evolution.

References

  • Laboratory Safety Guidance (OSHA 3404-11R) Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) URL:[Link]

  • Personal Protective Equipment Requirements for Laboratories North Carolina State University Environmental Health and Safety URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
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